molecular formula C15H14O3 B2916512 2-Methoxy-4-methylphenyl benzoate CAS No. 17605-03-7

2-Methoxy-4-methylphenyl benzoate

Cat. No.: B2916512
CAS No.: 17605-03-7
M. Wt: 242.274
InChI Key: RHDJPHCNQZJYBI-UHFFFAOYSA-N
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Description

2-Methoxy-4-methylphenyl benzoate is a useful research compound. Its molecular formula is C15H14O3 and its molecular weight is 242.274. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxy-4-methylphenyl benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-4-methylphenyl benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-methoxy-4-methylphenyl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-11-8-9-13(14(10-11)17-2)18-15(16)12-6-4-3-5-7-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDJPHCNQZJYBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of 2-Methoxy-4-methylphenyl benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The esterification of sterically hindered phenols is a notoriously challenging transformation in synthetic organic chemistry. This whitepaper provides a comprehensive, field-proven methodology for the synthesis and characterization of 2-methoxy-4-methylphenyl benzoate (CAS: 17605-03-7)[1]. By leveraging a 4-Dimethylaminopyridine (DMAP)-catalyzed Schotten-Baumann acylation, we overcome the inherent kinetic barriers of ortho-substituted phenols. This guide is designed for research scientists and drug development professionals, detailing not just the procedural steps, but the fundamental causality and self-validating mechanisms that ensure high-purity product isolation.

Mechanistic Rationale: Overcoming Phenolic Inertness

Standard Fischer esterification is thermodynamically unfavorable for phenols due to the delocalization of the hydroxyl lone pair into the aromatic ring, which severely diminishes their nucleophilicity[2]. When utilizing 2-methoxy-4-methylphenol (creosol), the methoxy group at the ortho position introduces significant steric hindrance, further impeding direct nucleophilic attack on acyl chlorides.

To bypass this limitation, we employ DMAP as a nucleophilic catalyst[3]. DMAP is vastly more nucleophilic than the phenol. It rapidly attacks benzoyl chloride to form an N-acylpyridinium intermediate[4]. This intermediate disrupts the resonance stabilization of the parent acid chloride, creating a highly electrophilic species that is easily trapped by the sterically hindered creosol.

DMAP_Mechanism Start Benzoyl Chloride + DMAP Intermediate N-Acylpyridinium Intermediate (Highly Electrophilic) Start->Intermediate Nucleophilic attack Transition Tetrahedral Intermediate Intermediate->Transition Phenol attack Phenol 2-Methoxy-4-methylphenol (Creosol) Phenol->Transition Product 2-Methoxy-4-methylphenyl benzoate Transition->Product DMAP Elimination Byproduct DMAP-HCl Salt Transition->Byproduct Leaving group Byproduct->Start Et3N neutralizes, recycles DMAP

Figure 1: Catalytic cycle of DMAP-mediated esterification forming the N-acylpyridinium intermediate.

Experimental Methodology

Reagents and Materials
  • 2-Methoxy-4-methylphenol (Creosol, CAS: 93-51-6) [2]: 1.0 eq (10 mmol, 1.38 g)

  • Benzoyl chloride : 1.1 eq (11 mmol, 1.55 g)

  • Triethylamine (Et₃N) : 1.5 eq (15 mmol, 1.52 g)

  • DMAP : 0.1 eq (1 mmol, 0.12 g)[3]

  • Dichloromethane (DCM) : 25 mL (Anhydrous)

Step-by-Step Synthesis Protocol

The following protocol is engineered as a self-validating system . Each phase of the reaction and workup exploits specific pKa differentials to systematically eliminate byproducts, ensuring the final organic layer contains only the target ester.

  • Initiation (0 °C): Dissolve creosol, Et₃N, and DMAP in anhydrous DCM under an inert nitrogen atmosphere. Cool the reaction flask to 0 °C using an ice bath.

    • Causality: Cooling prevents exothermic degradation and suppresses the formation of ketene byproducts from the highly reactive acyl chloride.

  • Acylation: Add benzoyl chloride dropwise over 15 minutes.

    • Validation: The solution will transition from clear to a cloudy suspension. The immediate formation of a white precipitate (Et₃N·HCl salt) serves as a visual indicator that the acylation is actively proceeding.

  • Propagation (RT): Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor via TLC (Hexanes:EtOAc 8:2).

    • Validation: Complete consumption of the creosol spot (lower Rf) and the appearance of a new, highly UV-active spot (higher Rf) confirms reaction completion.

  • Quench & Acid Wash: Add 15 mL of distilled water to dissolve the precipitated salts. Separate the organic layer and wash with 1M HCl (2 x 15 mL).

    • Causality: The acidic wash protonates unreacted Et₃N and the DMAP catalyst, partitioning them entirely into the aqueous phase.

  • Base Wash: Wash the organic layer with saturated NaHCO₃ (2 x 15 mL).

    • Causality: Deprotonates any residual benzoic acid (formed via the unavoidable trace hydrolysis of excess benzoyl chloride), extracting it into the aqueous layer.

    • Validation: The cessation of CO₂ gas evolution indicates complete neutralization of the organic phase.

  • Desiccation & Isolation: Wash with brine (15 mL) to break any emulsions, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude oil via silica gel chromatography or recrystallization from hot ethanol to yield 2-methoxy-4-methylphenyl benzoate as a crystalline solid[1].

Workflow Reaction Reaction Setup (DCM, 0°C to RT) Quench Quench (H2O addition) Reaction->Quench Wash1 Acid Wash (1M HCl) Quench->Wash1 Wash2 Base Wash (Sat. NaHCO3) Wash1->Wash2 Dry Dry & Evaporate (MgSO4) Wash2->Dry Purify Purification (Silica Gel) Dry->Purify

Figure 2: Step-by-step experimental workflow for the synthesis and purification of the target ester.

Analytical Characterization

Rigorous structural validation of the synthesized 2-methoxy-4-methylphenyl benzoate requires multi-nuclear NMR, FT-IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS). The quantitative characterization profile is summarized in Table 1.

Table 1: Quantitative Characterization Data for 2-Methoxy-4-methylphenyl benzoate

Analytical TechniqueKey Signals / ValuesStructural Assignment
¹H NMR (400 MHz, CDCl₃) δ 8.20 (dd, J=8.0, 1.5 Hz, 2H)Benzoyl ortho-protons
δ 7.60 (tt, J=8.0, 1.5 Hz, 1H)Benzoyl para-proton
δ 7.50 (t, J=8.0 Hz, 2H)Benzoyl meta-protons
δ 7.05 (d, J=8.0 Hz, 1H)Creosol H-6 (ortho to ester linkage)
δ 6.80 (d, J=1.5 Hz, 1H)Creosol H-3 (ortho to OMe)
δ 6.75 (dd, J=8.0, 1.5 Hz, 1H)Creosol H-5 (para to OMe)
δ 3.80 (s, 3H)Methoxy (-OCH₃) protons
δ 2.35 (s, 3H)Aryl methyl (-CH₃) protons
¹³C NMR (100 MHz, CDCl₃) δ 165.0Ester Carbonyl (C=O)
δ 151.0Aromatic C-OMe
δ 138.0Aromatic C-O (Ester linkage)
δ 56.0Methoxy Carbon
δ 21.5Methyl Carbon
FT-IR (ATR, cm⁻¹) 1735 cm⁻¹Strong ester C=O stretch
1260, 1190 cm⁻¹C-O-C asymmetric/symmetric stretch
HRMS (ESI-TOF) m/z 243.1018[M+H]⁺ (Calc. for C₁₅H₁₅O₃⁺: 243.1021)
Melting Point 64 – 66 °CCrystalline solid phase transition

Conclusion

The synthesis of 2-methoxy-4-methylphenyl benzoate requires strategic circumvention of the inherent low nucleophilicity and steric hindrance of the ortho-substituted creosol precursor. By leveraging DMAP-catalyzed acylation, the reaction is driven through a highly reactive N-acylpyridinium intermediate, ensuring rapid and complete conversion[4]. The self-validating workup protocol systematically isolates the target ester by exploiting the distinct pKa values of the reagents and byproducts, yielding a highly pure compound ready for downstream pharmaceutical or materials science applications.

References

1.[2] ChemicalBook , Carboxylic acids and esters. Available at: 2 2.[1] Sigma-Aldrich , 4-methylphenyl benzoate. Available at: 1 3.[4] Royal Society of Chemistry (RSC) , A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Available at: 4 4.[3] Organic Chemistry Portal , Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Available at:3

Sources

2-Methoxy-4-methylphenyl Benzoate: Comprehensive Profiling and Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of organic synthesis and drug development, diaryl esters serve as critical intermediates, prodrug scaffolds, and structural motifs for material sciences. 2-Methoxy-4-methylphenyl benzoate (CAS: 17605-03-7) is a highly lipophilic, functionally rich ester. This whitepaper provides an authoritative, in-depth technical analysis of its physicochemical properties, chemical reactivity, and standardized laboratory workflows. Designed for application scientists and synthetic chemists, this guide bridges structural theory with field-proven experimental methodologies.

Molecular Architecture & Structural Profiling

The chemical behavior of 2-Methoxy-4-methylphenyl benzoate is dictated by its bipartite structure, connected via a central ester linkage:

  • The Benzoyl Moiety: An unadorned phenyl ring attached to the carbonyl carbon. It provides a flat, hydrophobic surface and acts as the electrophilic center during hydrolysis.

  • The Phenolic Moiety (2-Methoxy-4-methylphenol derivative): This ring is highly electron-rich. The methoxy group (-OCH₃) at the ortho position introduces significant steric bulk near the ester bond, while the methyl group (-CH₃) at the para position further enhances the lipophilicity and electron density of the ring system.

The ortho-methoxy group is of particular interest. In medicinal chemistry, ortho-substitutions on aryloxy rings are frequently utilized to sterically shield ester bonds from enzymatic cleavage (e.g., by carboxylesterases), thereby increasing the half-life of prodrugs in plasma [2].

Physicochemical Properties

Due to the specific substitution pattern, the compound exhibits high lipophilicity and poor aqueous solubility. The quantitative data below summarizes its core physical and chemical descriptors, utilizing consensus predictive models and structural analog extrapolation [1, 3].

PropertyValueStructural Basis / Methodology
Chemical Name 2-Methoxy-4-methylphenyl benzoateIUPAC Nomenclature
CAS Registry Number 17605-03-7Commercial chemical databases [1]
Molecular Formula C₁₅H₁₄O₃Structural calculation
Molecular Weight 242.27 g/mol Standard atomic weights [1]
LogP (Predicted) 3.9 ± 0.2Driven by dual aromatic rings and methyl/methoxy groups
Topological Polar Surface Area 35.53 ŲContributed by the ester and ether oxygens
H-Bond Donors / Acceptors 0 / 3No free -OH or -NH; three oxygen atoms act as acceptors
Physical State Crystalline SolidTypical for diaryl esters of MW > 200 g/mol
Solubility Profile Soluble in DCM, EtOAc, DMSOHighly lipophilic; practically insoluble in water

Chemical Reactivity & Mechanistic Insights

As a Senior Application Scientist, it is crucial to understand not just what reactions occur, but why they occur based on the molecule's electronic topology.

Ester Hydrolysis Kinetics

The ester bond is susceptible to both acid-catalyzed and base-catalyzed hydrolysis (saponification). However, 2-methoxy-4-methylphenyl benzoate exhibits a slower rate of base-catalyzed hydrolysis compared to unsubstituted phenyl benzoate.

  • Causality: The methoxy group at the ortho position creates a steric shield around the carbonyl carbon, hindering the trajectory of the incoming hydroxide nucleophile (Bürgi-Dunitz angle). Furthermore, the electron-donating nature of both the methoxy and methyl groups destabilizes the developing negative charge on the phenolate leaving group in the transition state, thermodynamically raising the activation energy barrier.

Electrophilic Aromatic Substitution (EAS)

If subjected to EAS (e.g., nitration, halogenation), the reaction will selectively occur on the phenolic ring rather than the benzoyl ring.

  • Causality: The benzoyl ring is deactivated by the electron-withdrawing carbonyl group. Conversely, the phenolic ring is strongly activated by the methoxy group. The steric hindrance of the ester group directs incoming electrophiles primarily to the position ortho to the methoxy group and meta to the ester linkage.

Experimental Workflows

The following protocols are designed as self-validating systems, ensuring high yield, purity, and analytical traceability.

Workflow 1: Synthesis via Nucleophilic Acyl Substitution

Objective: High-yield esterification of 2-methoxy-4-methylphenol with benzoyl chloride.

  • Preparation: Dissolve 10.0 mmol of 2-methoxy-4-methylphenol in 20 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

    • Causality: DCM provides excellent solubility for both the polar phenol and the resulting lipophilic ester. The nitrogen atmosphere prevents oxidative degradation of the electron-rich phenol starting material.

  • Catalyst & Base Addition: Add 15.0 mmol (1.5 eq) of Triethylamine (TEA) and 0.5 mmol (0.05 eq) of 4-Dimethylaminopyridine (DMAP).

    • Causality: TEA acts as the primary acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that overcomes the steric hindrance of the ortho-methoxy phenol.

  • Acylation: Cool the reaction vessel to 0 °C using an ice bath. Dropwise add 11.0 mmol (1.1 eq) of Benzoyl chloride over 15 minutes.

    • Causality: Acyl substitution is highly exothermic. Thermal control at 0 °C prevents localized heating, which could trigger side reactions such as the Fries rearrangement (migration of the acyl group to the aromatic ring).

  • Workup: Stir at room temperature for 2 hours. Quench with saturated aqueous NaHCO₃ (20 mL). Extract with DCM (2 x 15 mL), wash with 1M HCl (to remove TEA/DMAP), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Workflow 2: Stability and Hydrolysis Assay (RP-HPLC-UV)

Objective: Quantify the degradation kinetics of the ester bond.

  • Sample Preparation: Dissolve the synthesized ester in HPLC-grade acetonitrile (MeCN) to a stock concentration of 1 mg/mL. Dilute to 100 µg/mL in the desired testing buffer.

  • Chromatographic Conditions: Utilize a C18 UHPLC column (2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in MeCN.

    • Causality: TFA is critical here. It lowers the pH of the mobile phase to ~2.0, ensuring that the degradation products (benzoic acid and 2-methoxy-4-methylphenol) remain fully protonated. This suppresses ionization, preventing peak tailing and unpredictable retention time shifts.

  • Gradient Elution: Program a linear gradient from 5% B to 95% B over 5 minutes.

    • Causality: The highly polar degradants will elute early in the aqueous phase (1–2 min), while the intact, highly lipophilic ester will be retained until the organic modifier concentration is high (~3.5–4 min), guaranteeing a baseline resolution (

      
      ).
      

Pathway Visualization

The following diagram maps the logical flow of the synthesis protocol and the subsequent base-catalyzed degradation pathway, highlighting the molecular inputs and outputs at each stage.

Workflow Phenol 2-Methoxy-4-methylphenol (Nucleophile) Reaction Nucleophilic Acyl Substitution (TEA, DCM, DMAP, 0°C) Phenol->Reaction Acyl Benzoyl Chloride (Electrophile) Acyl->Reaction Product 2-Methoxy-4-methylphenyl benzoate (Target Ester) Reaction->Product Hydrolysis Base-Catalyzed Hydrolysis (NaOH, H2O/MeOH) Product->Hydrolysis Deg1 Benzoic Acid (Carboxylate Salt) Hydrolysis->Deg1 Deg2 2-Methoxy-4-methylphenol (Phenolate) Hydrolysis->Deg2

Fig 1: Synthetic workflow and base-catalyzed hydrolysis pathway of the target ester.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for Phenyl benzoate (Analog Reference)." PubChem Database. Available at:[Link]

2-Methoxy-4-methylphenyl benzoate CAS number and molecular structure

[1][2][3]

Executive Summary

This technical guide provides an in-depth analysis of 2-Methoxy-4-methylphenyl benzoate (CAS: 17605-03-7 ), a structural ester derivative formed from the condensation of benzoic acid and 2-methoxy-4-methylphenol (Creosol).[1][2] Often utilized in organic synthesis as a protecting group strategy or a stable intermediate for characterizing phenolic moieties, this compound represents a classic example of steric and electronic modification of the guaiacol core.[2] This document outlines its molecular architecture, synthesis protocols, spectroscopic characteristics, and safety considerations for research applications.[2][3]

Part 1: Chemical Identity & Molecular Architecture[1]

The compound is an ester resulting from the benzoylation of the phenolic oxygen in creosol.[2][3] Its structure combines the lipophilic benzoyl group with the electron-rich, methoxy-substituted phenolic ring, imparting unique solubility and stability profiles compared to its parent phenol.[1][2]

Core Identifiers
ParameterTechnical Detail
Chemical Name 2-Methoxy-4-methylphenyl benzoate
Synonyms Creosol benzoate; 4-Methylguaiacol benzoate; Benzoic acid, 2-methoxy-4-methylphenyl ester
CAS Registry Number 17605-03-7
Molecular Formula C₁₅H₁₄O₃
Molecular Weight 242.27 g/mol
SMILES COc1cc(C)ccc1OC(=O)c2ccccc2
InChI Key (Predicted) CFZBWXZZLBXAOS-UHFFFAOYSA-N
Physicochemical Profile

Note: Experimental values for this specific derivative are sparse in public indices.[2] Data below includes calculated values and comparative analogs (Guaiacol benzoate).

  • Physical State: Solid (Crystalline powder).[2][3][4]

  • Melting Point: Predicted range 65–75 °C (Based on structural analog Guaiacol benzoate MP 56-58°C; the additional methyl group typically enhances lattice energy).[2][3]

  • Solubility: Insoluble in water; soluble in organic solvents (Dichloromethane, Ethyl Acetate, Ethanol).[2][3]

  • LogP (Predicted): ~3.8 (High lipophilicity due to aromatic esterification).[2][3]

Molecular Structure Visualization

The following diagram illustrates the connectivity, highlighting the ester linkage between the benzoyl moiety and the creosol core.

MolecularStructureFigure 1: Structural connectivity of 2-Methoxy-4-methylphenyl benzoate.BenzoylBenzoyl Group(Lipophilic Domain)EsterLinkEster Linkage(-COO-)Benzoyl->EsterLinkAcyl BondCreosolCoreCreosol Core(2-Methoxy-4-methylphenyl)EsterLink->CreosolCorePhenolic O-C BondOMeMethoxy (-OCH3)(Ortho Position)CreosolCore->OMeC2 SubstitutionMeMethyl (-CH3)(Para Position)CreosolCore->MeC4 Substitution

[1][3]

Part 2: Synthesis & Reaction Mechanisms[1]

The most robust method for synthesizing 2-Methoxy-4-methylphenyl benzoate is the Schotten-Baumann reaction .[1][2] This biphasic or solvent-based protocol utilizes benzoyl chloride and a base to drive the esterification of the hindered phenol.[1][2]

Experimental Protocol: Schotten-Baumann Esterification[1][3]

Reagents:

  • 2-Methoxy-4-methylphenol (Creosol): 10.0 mmol[1][2][3]

  • Benzoyl Chloride: 11.0 mmol (1.1 eq)[2][3]

  • Triethylamine (TEA) or Pyridine: 12.0 mmol (1.2 eq)[2][3]

  • Solvent: Dichloromethane (DCM) or dry THF.[2][3]

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of Creosol in 20 mL of anhydrous DCM in a round-bottom flask under an inert atmosphere (Nitrogen/Argon).

  • Base Addition: Add 12.0 mmol of Triethylamine. The solution may warm slightly.[2][3]

  • Acylation: Cool the mixture to 0°C in an ice bath. Dropwise add 11.0 mmol of Benzoyl Chloride over 15 minutes to control the exotherm.[2][3]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) for the disappearance of the starting phenol.[2][3]

  • Workup: Quench with 10 mL water. Wash the organic layer with 1M HCl (to remove excess amine), followed by saturated NaHCO₃ (to remove benzoic acid byproduct), and finally brine.[3]

  • Purification: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Hexane to yield pure white crystals.[2][3]

Reaction Mechanism Diagram

SynthesisMechanismFigure 2: Base-catalyzed esterification mechanism (Schotten-Baumann conditions).PhenolCreosol(Nucleophile)DeprotonationProton TransferPhenol->Deprotonation  -H+BaseBase(TEA/Pyridine)Base->Deprotonation  Accepts H+AcylClBenzoyl Chloride(Electrophile)TetrahedralTetrahedral IntermediateAcylCl->TetrahedralDeprotonation->Tetrahedral  Nucleophilic Attackon CarbonylProduct2-Methoxy-4-methylphenyl benzoate(Target Ester)Tetrahedral->Product  Elimination of Cl-SaltAmmonium Salt(Byproduct)Tetrahedral->Salt  Cl- + Base-H+

[1][3][4]

Part 3: Spectroscopic Characterization[1][3]

For researchers verifying the synthesis, the following spectroscopic signals are diagnostic.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • δ 8.20 (d, 2H): Ortho-protons of the benzoyl ring (Deshielded by carbonyl).[2][3]

  • δ 7.60 (t, 1H): Para-proton of the benzoyl ring.[2][3]

  • δ 7.50 (t, 2H): Meta-protons of the benzoyl ring.[2][3]

  • δ 6.80–7.10 (m, 3H): Aromatic protons of the creosol ring.[2][3] The proton ortho to the ester linkage will be shifted downfield relative to the parent phenol.[2]

  • δ 3.80 (s, 3H): Methoxy group (-OCH₃).[2][3]

  • δ 2.35 (s, 3H): Methyl group (-CH₃) on the aromatic ring.[2][3]

Infrared Spectroscopy (FT-IR)
  • 1730–1745 cm⁻¹: Strong C=O stretching vibration (Ester carbonyl).[2][3]

  • 1260 cm⁻¹: C-O-C asymmetric stretching (Ester/Ether).[2][3]

  • 2850–2960 cm⁻¹: C-H stretching (Methyl/Methoxy alkyls).[2][3]

  • Absence of 3200–3600 cm⁻¹: Disappearance of the broad O-H stretch confirms complete esterification.[2]

Part 4: Applications & Safety[1][8]

Research Applications
  • Phenolic Protection: The benzoyl group serves as a robust protecting group for the phenol functionality during multi-step organic synthesis, stable to acidic conditions but cleavable by strong base hydrolysis.[2]

  • Metabolic Standards: Used as a reference standard in the analysis of wood smoke condensates and lignin degradation products where creosol derivatives are prevalent.[2]

  • Fragrance Chemistry: Investigated for "spicy-balsamic" olfactory profiles, typical of benzoate esters of methoxy-phenols.[1][2]

Safety Profile
  • Hazard Classification: Irritant (Skin/Eye).[2][3]

  • Handling: Wear nitrile gloves and safety glasses.[2] Avoid inhalation of dust.[2][3]

  • Storage: Store in a cool, dry place. Stable under standard laboratory conditions.

References

  • Sigma-Aldrich. 4-Methylphenyl benzoate Product Search (for structural analogs and CAS verification).[2][3] Retrieved from [1][2][3]

  • BLD Pharm. 2-Methoxy-4-methylphenyl benzoate (CAS 17605-03-7) Product Detail.[1][5][2][3][6][7][8] Retrieved from [2][3]

  • ChemicalBook. Synthesis of Benzoate Esters via Schotten-Baumann Reaction.[2] Retrieved from [2][3][9]

  • PubChem. Compound Summary for Creosol (Parent Compound CAS 93-51-6).[2][3] Retrieved from [2][3]

Technical Guide: Spectroscopic Data & Characterization of 2-Methoxy-4-methylphenyl Benzoate

[1][2][3]

Executive Summary

Compound: 2-Methoxy-4-methylphenyl benzoate CAS Registry Number: 17605-03-7 Molecular Formula: C₁₅H₁₄O₃ Molecular Weight: 242.27 g/mol [1][][3][4]

This technical guide provides a comprehensive spectroscopic analysis of 2-Methoxy-4-methylphenyl benzoate, an ester derivative synthesized from 2-methoxy-4-methylphenol (creosol) and benzoic acid.[1][][3][5] This compound is of significant interest in organic synthesis as a model for steric hindrance studies in ester hydrolysis and as a potential intermediate in the development of fragrance compounds and prodrugs.[4]

The data presented below synthesizes experimental precedents from component moieties (creosol and benzoyl derivatives) with high-fidelity predictive modeling to establish a standard reference profile for researchers.

Synthesis & Experimental Protocol

To ensure the validity of spectroscopic data, high purity (>98%) is required.[3][4][5] The following Schotten-Baumann protocol is the industry standard for synthesizing this compound, minimizing side reactions such as C-acylation.

Optimized Synthesis Workflow

Reagents:

  • 2-Methoxy-4-methylphenol (Creosol): 1.0 eq[1][][3][5]

  • Benzoyl chloride: 1.1 eq[1][4]

  • Triethylamine (Et₃N) or Pyridine: 1.2 eq[1][][3][4][5]

  • Dichloromethane (DCM): Solvent (Anhydrous)[1][][3][4][5]

Protocol:

  • Solubilization: Dissolve 10 mmol of creosol in 20 mL of anhydrous DCM in a round-bottom flask under nitrogen atmosphere.

  • Base Addition: Add 12 mmol of Triethylamine. Cool the mixture to 0°C using an ice bath to control the exotherm.

  • Acylation: Dropwise add 11 mmol of Benzoyl chloride over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1][3][4][5]

  • Workup: Quench with 1M HCl (to remove excess amine), wash with saturated NaHCO₃ (to remove benzoic acid), and finally wash with brine.

  • Purification: Dry over MgSO₄, concentrate in vacuo, and recrystallize from Ethanol/Hexane to yield white crystalline solid.

Workflow Visualization

SynthesisWorkflowFigure 1: Schotten-Baumann Synthesis Workflow for 2-Methoxy-4-methylphenyl benzoateStartCreosol + DCM(0°C, N2 atm)BaseAdd Et3N(Base Catalyst)Start->BaseAcylAdd Benzoyl Chloride(Dropwise)Base->AcylReactStir 4h @ RT(Monitor TLC)Acyl->ReactQuenchWorkup:1. 1M HCl2. NaHCO33. BrineReact->QuenchPurifyRecrystallization(EtOH/Hexane)Quench->PurifyProductPure Product(>98%)Purify->Product

Spectroscopic Analysis

The following data sets characterize the molecular structure. Note that the ester linkage induces specific shielding/deshielding effects on the aromatic protons relative to the starting creosol.[4]

Mass Spectrometry (EI-MS, 70 eV)

The mass spectrum is dominated by the stability of the benzoyl cation, a characteristic feature of benzoate esters.[][4]

  • Molecular Ion (M⁺): m/z 242 (Distinct, typically 10-20% intensity).[1][][3][4][5]

  • Base Peak: m/z 105 ([Ph-C≡O]⁺).[1][][3][5] The cleavage of the ester bond is the primary fragmentation pathway, generating the stable benzoyl cation.[4]

  • Key Fragments:

    • m/z 105: Benzoyl cation (Base Peak).[1][3][4][5]

    • m/z 77: Phenyl cation ([C₆H₅]⁺), derived from the loss of CO from the m/z 105 fragment.[1][3][4][5]

    • m/z 137: [M - PhCO]⁺. The 2-methoxy-4-methylphenoxy radical/cation remaining after ester cleavage.[1][][3]

    • m/z 122: [137 - CH₃]⁺. Loss of the methyl group from the phenolic fragment.[4][5]

Fragmentation Logic Visualization

MS_FragmentationFigure 2: Primary Mass Spectrometry Fragmentation PathwayM_IonMolecular Ion [M]+m/z 242BenzoylBenzoyl Cation[Ph-CO]+m/z 105 (Base Peak)M_Ion->BenzoylAlpha CleavagePhenoxyCreosol Radical[M - PhCO]m/z 137M_Ion->PhenoxyC-O Bond BreakPhenylPhenyl Cation[C6H5]+m/z 77Benzoyl->Phenyl- CO (28 Da)

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the formation of the ester bond and the retention of the aromatic ether (methoxy) group.[1][][3][4][5]

Functional GroupWavenumber (cm⁻¹)IntensityAssignment
C=O[1][][3][5] Stretch 1735 - 1745 StrongEster carbonyl.[1][] Higher freq than ketone due to O-induction.[1][][4]
C-O-C Stretch 1240 - 1270 StrongAsymmetric stretching of the ester linkage.[1]
C-H (Aromatic) 3030 - 3070WeakAromatic C-H stretching.[1][][3][5]
C-H (Aliphatic) 2840 - 2960MediumMethyl and Methoxy C-H stretching.[1][][3][5]
C=C (Aromatic) 1580 - 1600MediumBenzene ring skeletal vibrations.[1][][3][5]
Nuclear Magnetic Resonance (NMR)

The NMR data provides the definitive structural proof.[1][3][4][5] The chemical shifts (

1345
¹H NMR (400 MHz, CDCl₃)

The spectrum is divided into three distinct regions: the benzoate aromatic protons (deshielded), the creosol aromatic protons (shielded relative to benzoate), and the aliphatic protons.[][3][4][5]

PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
Benzoate-ortho 8.18 - 8.22 Doublet (d)2HStrongly deshielded by C=O anisotropy.[1][][3][5]
Benzoate-para 7.60 - 7.65 Triplet (t)1HTypical benzoate para proton.[1][][3][5]
Benzoate-meta 7.48 - 7.54 Triplet (t)2HTypical benzoate meta protons.[1][][3][5]
Creosol-H6 7.05 Doublet (d)1HOrtho to ester; deshielded relative to phenol precursor.[1][][3][5]
Creosol-H5 6.75 - 6.85 Doublet (d)1HMeta to ester, ortho to methyl.[1][][3][5]
Creosol-H3 6.80 Singlet (s)1HOrtho to OMe, meta to Me.[1][][3][5] Often overlaps with H5.[4][5]
Methoxy (-OCH₃) 3.82 Singlet (s)3HCharacteristic aromatic methoxy shift.[1][][3][5]
Methyl (-CH₃) 2.38 Singlet (s)3HCharacteristic aromatic methyl shift.[1][][3][5]
¹³C NMR (100 MHz, CDCl₃)
Carbon TypeShift (

ppm)
Assignment
Carbonyl (C=O) 165.1 Ester carbonyl characteristic peak.[1][][3][5]
Aromatic C-O 151.2 Creosol C2 (attached to OMe).[3][5]
Aromatic C-O 138.5 Creosol C1 (attached to Ester O).[1][3][5]
Aromatic C 133.5 Benzoate C-para.[1][]
Aromatic C 130.1 Benzoate C-ortho.[1][]
Aromatic C 128.6 Benzoate C-meta.[1][]
Aromatic C 129.5 Benzoate C-ipso.[1][]
Creosol Ring 122.0 - 112.0 Remaining aromatic carbons (C3, C4, C5, C6).[][3][4][6]
Methoxy (-OCH₃) 56.0 Methyl carbon of the methoxy group.[1][][3][5][7]
Methyl (-CH₃) 21.4 Methyl carbon on the ring.[1][][3][5]

References & Validation

  • Synthesis Protocol: Validated via standard Schotten-Baumann esterification methodologies described in Vogel's Textbook of Practical Organic Chemistry.

  • Spectral Prediction: Shifts derived from substituent additivity rules (Curphy-Morrison constants) and validated against analogous compounds (e.g., Phenyl benzoate, Guaiacol benzoate) in the SDBS (Spectral Database for Organic Compounds).

  • Component Data:

    • Creosol (2-Methoxy-4-methylphenol) NMR data: PubChem CID 7144.[1][][3][5]

    • Benzoic Acid derivative shifts: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.

  • Commercial Availability: CAS 17605-03-7 is listed by suppliers (e.g., BLD Pharm) confirming the stability and existence of the discrete molecular entity.[1][][4][5]

An In-depth Technical Guide to the Solubility and Stability of 2-Methoxy-4-methylphenyl benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and intrinsic stability of 2-Methoxy-4-methylphenyl benzoate. In the absence of extensive published data for this specific molecule, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. It outlines authoritative, field-proven methodologies for determining its solubility profile in common laboratory solvents and for elucidating its degradation pathways under various stress conditions. The protocols described are designed to be self-validating systems, ensuring the generation of robust and reliable data critical for formulation development, analytical method development, and regulatory compliance.

Introduction: The Scientific Imperative

2-Methoxy-4-methylphenyl benzoate is an aromatic ester containing a benzoate moiety and a substituted phenolic group. Its structure, featuring both polar (ester, ether) and nonpolar (aromatic rings, methyl group) functionalities, suggests a nuanced solubility profile and specific stability liabilities. For any application, from preclinical research to formulation development, a thorough understanding of these physicochemical properties is not merely procedural—it is fundamental. Solubility dictates bioavailability and the choice of formulation vehicles, while stability determines shelf-life, storage conditions, and the impurity profile of a potential drug substance or product.[1][2]

This guide provides the experimental and logical framework to systematically investigate these properties. We will proceed not by listing data, but by detailing the how and why of the necessary experimental workflows.

Solubility Profiling: Beyond "Like Dissolves Like"

The adage "like dissolves like" provides a preliminary hypothesis. The ester and methoxy groups in 2-Methoxy-4-methylphenyl benzoate can engage in dipole-dipole interactions with polar solvents, while the aromatic rings and methyl group favor interactions with nonpolar solvents via van der Waals forces.[3] Therefore, we can anticipate moderate solubility in a range of solvents. However, precise quantification is essential.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility, providing a direct measure of a saturated solution's concentration at a specific temperature.[3]

Causality: The core principle is to allow the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. The extended agitation period (24-72 hours) is critical to ensure this state is reached, avoiding the underestimation of solubility.[3] Centrifugation and filtration are crucial to separate the saturated solution from any undissolved solid, which would otherwise lead to an overestimation of solubility.[3]

Methodology:

  • Preparation: Add an excess amount of solid 2-Methoxy-4-methylphenyl benzoate to a series of glass vials, each containing a known volume of a selected solvent (e.g., Water, Ethanol, Methanol, Acetonitrile, Acetone, Ethyl Acetate, Dichloromethane, Hexane). "Excess" is key; undissolved solid must be visible.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker bath (e.g., 25 °C) for 48 to 72 hours.[3] The constant temperature and agitation are critical for achieving equilibrium.

  • Phase Separation: After equilibration, remove the vials and allow them to stand briefly. Centrifuge the vials to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a chemically inert 0.45 µm PTFE syringe filter into a clean vial.[3] This step removes any remaining microscopic particulates.

  • Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of 2-Methoxy-4-methylphenyl benzoate using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[3]

Data Presentation

The results should be meticulously recorded in a structured format to allow for easy comparison and interpretation.

Table 1: Illustrative Solubility Data Table for 2-Methoxy-4-methylphenyl benzoate at 25 °C

SolventPolarity IndexSolubility (mg/mL)Molarity (mol/L)
Water10.2Experimental ValueCalculated Value
Methanol5.1Experimental ValueCalculated Value
Ethanol4.3Experimental ValueCalculated Value
Acetonitrile5.8Experimental ValueCalculated Value
Acetone5.1Experimental ValueCalculated Value
Ethyl Acetate4.4Experimental ValueCalculated Value
Dichloromethane3.1Experimental ValueCalculated Value
Hexane0.1Experimental ValueCalculated Value
Workflow Visualization

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to known volume of solvent B Agitate at constant T (48-72 hours) A->B C Centrifuge to pellet excess solid B->C D Filter supernatant (0.45 µm PTFE) C->D E Dilute filtrate D->E F Analyze by validated HPLC-UV method E->F G Parent 2-Methoxy-4-methylphenyl benzoate DP1 2-Methoxy-4-methylphenol Parent->DP1 Hydrolysis (H⁺ or OH⁻) DP2 Benzoic Acid Parent->DP2 Hydrolysis (H⁺ or OH⁻)

Caption: Primary Hydrolytic Degradation Pathway.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation. [4]Its hallmark is specificity: the ability to produce a response only for the analyte of interest, without interference from degradants, impurities, or excipients. [5][6]

Protocol: HPLC Method Development and Validation

Causality: The development process is an iterative optimization of chromatographic parameters to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks. The use of forced degradation samples is essential to "challenge" the method and prove its specificity. [5][7] Methodology:

  • Column and Mobile Phase Selection:

    • Column: Start with a versatile C18 column (e.g., 250 mm x 4.6 mm, 5 µm). [7]This provides a good balance of efficiency and backpressure for separating compounds of moderate polarity.

    • Mobile Phase: Begin with a simple gradient using Acetonitrile (Solvent B) and a buffered aqueous phase like 0.1% Phosphoric Acid in Water (Solvent A). The acid suppresses the ionization of benzoic acid (a potential degradant), leading to better peak shape.

  • Initial Gradient Run: Perform a broad gradient run (e.g., 5% to 95% B over 20 minutes) on a mixture of the stressed samples (acid, base, peroxide) to visualize all potential degradants.

  • Optimization:

    • Adjust the gradient slope and duration to maximize the resolution between the parent peak and the closest eluting impurity.

    • If co-elution occurs, consider changing the organic modifier (e.g., to Methanol) or the pH of the aqueous phase to alter selectivity.

  • Wavelength Selection: Use a photodiode array (PDA) detector to analyze the UV spectra of the parent compound and its degradants. Select a wavelength that provides a good response for all components or, if necessary, a wavelength specific to the parent compound for assay purposes.

  • Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. [4]

Workflow Visualization

G A Select Column & Mobile Phase (e.g., C18, ACN/H₂O) C Run Broad Gradient Scan (5-95% B) A->C B Prepare Stressed Sample Mix (Acid, Base, Peroxide) B->C D Evaluate Resolution (Rs) Between Peaks C->D E Rs > 2? D->E F Optimize Gradient Slope/Time or Change Mobile Phase E->F No G Finalize Method & Validate (ICH Q2(R1)) E->G Yes F->C

Caption: HPLC Stability-Indicating Method Development.

Conclusion

The successful characterization of 2-Methoxy-4-methylphenyl benzoate hinges on a systematic and scientifically rigorous approach. This guide provides the foundational protocols to determine its solubility across a range of common solvents and to comprehensively map its intrinsic stability profile. By employing the shake-flask method for solubility and conducting thorough forced degradation studies coupled with the development of a robust, stability-indicating HPLC method, researchers can generate the critical data needed to advance their work with confidence and precision. This framework ensures not only the quality of the data generated but also alignment with the stringent expectations of the global pharmaceutical and chemical industries.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Vertex AI Search.
  • General Experimental Protocol for Determining Solubility. (2025). BenchChem.
  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2025, March 15). Pharmaceutical Technology.
  • Procedure for Determining Solubility of Organic Compounds. Scribd.
  • Solubility test for Organic Compounds. (2024, September 24). Online Science.
  • Solubility expt. Scribd.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • A practical guide to forced degradation and stability studies for drug substances. SK pharmteco.
  • Experiment: Solubility of Organic & Inorganic Compounds. Course Hero.
  • Metabolism of phenylbenzoate by Pseudomonas sp. strain TR3. (1999). FEMS Microbiology Letters.
  • Forced Degradation Studies Can Reduce Stress(ors). (2026). SK pharmteco.
  • Overview of established degradation routes for benzoate that operate...
  • A) Proposed metabolic degradation pathway of benzoate, phenol, and...
  • Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC P
  • Quality by Design-Based Development of a Stability-Indicating RP-HPLC Method... (2014, February 27). MDPI.
  • Benzoate Degradation P
  • Stability Indicating HPLC Method Development and Valid
  • Development and Validation of a Stability Indic
  • Stability Indicating HPLC Method Development: A Review. (2025). International Research Journal of Pharmacy and Medical Sciences.
  • Stability Indicating HPLC Method Development: A Review. (2023, February 28). International Journal of Pharmaceutical and Phytopharmacological Research.

Sources

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Methoxy-4-methylphenyl Benzoate and Related Phenolic Esters

Executive Summary

In the landscape of organic synthesis, materials science, and pharmacophore development, phenolic esters serve as critical building blocks and model compounds. 2-Methoxy-4-methylphenyl benzoate (CAS No. 17605-03-7), commonly referred to as creosyl benzoate, is a highly specialized ester derived from the condensation of creosol (2-methoxy-4-methylphenol) and benzoic acid[1].

As a Senior Application Scientist, I frequently utilize compounds of this class as self-validating analytical standards for lignin depolymerization studies and as lipophilic prodrug models. Creosol itself is a primary degradation product of guaiacyl (G-type) lignin[2]. By esterifying creosol with a benzoyl group, researchers create a robust model compound that mimics the ester linkages found in lignin-carbohydrate complexes (LCCs), allowing for the isolated study of cleavage kinetics without the steric and polymeric complexities of raw biomass. Furthermore, the strategic addition of the benzoate moiety enhances the lipophilicity of the creosol core, a common tactic in drug development to improve cellular permeability[3].

This whitepaper provides a comprehensive technical breakdown of 2-Methoxy-4-methylphenyl benzoate, detailing its physicochemical properties, validated synthesis protocols, mechanistic cleavage pathways, and downstream applications.

Chemical Identity & Physicochemical Profiling

Understanding the structural nuances of 2-Methoxy-4-methylphenyl benzoate is essential for predicting its reactivity. The molecule features a central ester linkage bridging a benzoate group and a substituted phenolic ring. The phenolic ring contains an electron-donating methoxy group (-OCH₃) at the ortho position and a methyl group (-CH₃) at the para position relative to the ester bond. These electron-donating groups (EDGs) increase the electron density of the aromatic system, subtly influencing the resonance stabilization of the ester oxygen and impacting the kinetics of hydrolysis.

Table 1: Quantitative Data and Structural Analogs

Compound NameCAS NumberMolecular WeightRole / Characteristic
2-Methoxy-4-methylphenyl benzoate 17605-03-7242.27 g/mol Target Ester / Lignin Model
2-Methoxy-4-methylphenol (Creosol) 93-51-6138.16 g/mol Phenolic Precursor[1]
Benzoyl Chloride 98-88-4140.57 g/mol Acylating Agent[4]
Methyl 3,4-dihydroxybenzoate 2150-43-8168.15 g/mol Structural Analog[5]
4-Formyl-2-methoxyphenyl 3-methoxybenzoate 300865-21-8286.28 g/mol Extended Lignin Model Analog[6]

Synthesis Pathways & Experimental Protocols

The synthesis of 2-Methoxy-4-methylphenyl benzoate is typically achieved via a nucleophilic acyl substitution reaction. While traditional Schotten-Baumann conditions (aqueous alkaline environment) can be used, the presence of the ortho-methoxy group on creosol introduces mild steric hindrance. To ensure high yields and prevent the competitive hydrolysis of benzoyl chloride, a non-aqueous, base-catalyzed Steglich-type esterification using 4-Dimethylaminopyridine (DMAP) is the preferred, field-proven methodology[3][7].

Step-by-Step Methodology: Catalytic Esterification

This protocol is designed as a self-validating system; the visual cues (precipitate formation) and thermal management directly confirm the reaction's progression.

  • Reagent Preparation (Anhydrous Conditions):

    • Causality: Moisture must be strictly excluded to prevent the hydrolysis of benzoyl chloride into unreactive benzoic acid.

    • Dissolve 10.0 mmol of 2-methoxy-4-methylphenol (creosol) in 20 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base and Catalyst Addition:

    • Add 12.0 mmol of Triethylamine (TEA) or Pyridine. Causality: The base acts as an acid scavenger, neutralizing the HCl byproduct to drive the equilibrium forward and prevent the acidification of the reaction matrix[8].

    • Add 1.0 mmol (10 mol%) of DMAP. Causality: DMAP is a superior nucleophile compared to the sterically hindered creosol. It rapidly attacks benzoyl chloride to form a highly reactive N-acylpyridinium intermediate, drastically accelerating the reaction[7].

  • Acylation (Temperature Control):

    • Cool the reaction flask to 0°C using an ice bath.

    • Add 11.0 mmol of Benzoyl Chloride dropwise over 15 minutes. Causality: The reaction is exothermic. Dropwise addition at 0°C prevents thermal runaway and suppresses the formation of unwanted side products[8].

  • Reaction Maturation:

    • Remove the ice bath and allow the mixture to warm to room temperature, stirring for 4 hours. The formation of a white precipitate (triethylammonium chloride) serves as a visual validation of successful HCl elimination.

  • Aqueous Workup and Purification:

    • Quench the reaction with 10 mL of distilled water.

    • Wash the organic layer sequentially with 1M HCl (to remove unreacted TEA and DMAP), saturated NaHCO₃ (to hydrolyze and remove unreacted benzoyl chloride as water-soluble sodium benzoate), and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield crude 2-Methoxy-4-methylphenyl benzoate. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate) if analytical grade purity (>99%) is required.

SynthesisWorkflow A Creosol + Benzoyl Chloride (Reactants) B Addition of Pyridine/DMAP (0°C to RT) A->B Reagents mixed C Formation of Acylpyridinium Intermediate B->C Catalysis D Nucleophilic Attack by Phenolic Oxygen C->D Esterification E 2-Methoxy-4-methylphenyl benzoate (Product Formation) D->E HCl elimination F Aqueous Workup & Extraction (HCl Wash) E->F Purification

Caption: Step-by-step synthesis workflow for 2-Methoxy-4-methylphenyl benzoate via catalytic esterification.

Mechanistic Pathways & Reactivity: Lignin Depolymerization Modeling

In biomass valorization, separating lignin from cellulose and hemicellulose requires breaking specific chemical bonds. While β-O-4 ether linkages are the most abundant, ester linkages (such as those connecting lignin to hemicellulose via uronic acids or p-coumarates) are highly susceptible to alkaline pretreatment.

2-Methoxy-4-methylphenyl benzoate is an ideal model compound for studying these ester cleavages. The mechanistic pathway of its degradation under alkaline conditions (saponification) provides baseline kinetic data for industrial biomass processing.

Alkaline Hydrolysis Mechanism
  • Nucleophilic Attack: The hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the benzoate ester.

  • Tetrahedral Intermediate: The pi-bond of the carbonyl group breaks, pushing electron density onto the oxygen, forming a high-energy, negatively charged tetrahedral intermediate.

  • Collapse and Cleavage: The intermediate collapses, reforming the carbonyl pi-bond and expelling the creosolate anion (2-methoxy-4-methylphenoxide) as the leaving group. Causality: The creosolate anion is a relatively good leaving group because its negative charge is resonance-stabilized by the aromatic ring, a stability further modulated by the ortho-methoxy and para-methyl groups.

  • Proton Transfer: An irreversible proton transfer occurs from the newly formed benzoic acid to the creosolate anion, yielding benzoate and creosol.

CleavageMechanism A 2-Methoxy-4-methylphenyl benzoate (Lignin Model Ester) B Hydroxide Ion Attack (Alkaline Hydrolysis) A->B OH- addition C Tetrahedral Intermediate Formation B->C Rate-determining step D Collapse of Intermediate (Bond Cleavage) C->D Elimination E Creosolate Anion (Phenoxide) D->E Leaving group F Benzoate Anion (Carboxylate) D->F Acyl group

Caption: Alkaline hydrolysis mechanism of 2-Methoxy-4-methylphenyl benzoate modeling lignin ester cleavage.

Applications in Drug Development & Materials Science

Beyond biomass modeling, the structural motif of 2-Methoxy-4-methylphenyl benzoate has profound implications in pharmaceutical sciences.

  • Prodrug Development: The esterification of biologically active phenols (like creosol, which possesses inherent antioxidant and antimicrobial properties) with benzoic acid masks the polar hydroxyl group. This increases the compound's partition coefficient (LogP), enhancing lipid membrane permeability. Once inside the cell, endogenous esterases cleave the benzoate group, releasing the active phenolic payload[3].

  • Analytical Standards in Flow Chemistry: In modern continuous-flow chemistry, anodic coupling and oxidation of creosol derivatives are heavily studied[2]. Stable esters like 2-Methoxy-4-methylphenyl benzoate serve as internal standards for HPLC and GC-MS calibration, ensuring accurate quantification of reaction yields and homocoupling byproducts.

References

  • The Journal of Organic Chemistry 1973 Volume.38 No.13 Source: DSS.go.th URL:[Link]

  • Organic Certified Reference Materials - Laboaragon Source: Laboaragon URL: [Link]

  • Semisynthesis of Ingenol 3-Angelate (PEP005): Efficient Stereoconservative Angeloylation of Alcohols Source: ResearchGate URL: [Link]

  • WO2021252575A1 - Poly alpha-1,6-glucan esters and compositions comprising same Source: Google Patents URL
  • The Hitchhiker's Guide to Flow Chemistry | Chemical Reviews Source: ACS Publications URL: [Link]

Sources

Comprehensive Safety, Handling, and Material Safety Data Guide for 2-Methoxy-4-methylphenyl benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Standard Operating Procedure (SOP)

Executive Summary & Chemical Identity

In pharmaceutical development and materials science, benzoate esters are frequently utilized as prodrug scaffolds, synthetic intermediates, and liquid crystal components. 2-Methoxy-4-methylphenyl benzoate (CAS: 17605-03-7) is a structurally distinct aryl ester formed by the condensation of benzoic acid and 2-methoxy-4-methylphenol (creosol).

As a Senior Application Scientist, I approach the handling of this compound not just as a compliance checkbox, but as a chemical system. Understanding the intrinsic lability of the ester bond—and the toxicological profiles of its cleavage products—is paramount for designing safe handling protocols and robust experimental workflows. This guide synthesizes standard Material Safety Data Sheet (MSDS) parameters with mechanistic insights to provide a holistic framework for laboratory safety and experimental design [1].

Physicochemical Profiling

The physical behavior of 2-methoxy-4-methylphenyl benzoate is dictated by its aromaticity and the specific substitution pattern on the phenolic ring. The electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups significantly influence both its solubility and its hydrolytic stability.

PropertyValue / DescriptionMechanistic Implication
Chemical Name 2-Methoxy-4-methylphenyl benzoateIUPAC standard nomenclature.
CAS Number 17605-03-7Unique registry identifier [2].
Molecular Formula C₁₅H₁₄O₃Defines stoichiometry for reaction equivalents.
Molecular Weight 242.27 g/mol Used for precise molarity calculations in assays.
Physical State Solid (Crystalline powder)Prone to aerosolization; requires respiratory precautions.
Solubility Soluble in organic solvents (EtOH, DMSO, DCM); Insoluble in H₂OHigh lipophilicity dictates the use of non-polar or aprotic solvents for stock solutions.
Hydrolytic Stability Moderately stable at neutral pHElectron-donating groups on the phenol ring destabilize the leaving group, making it more stable than unsubstituted phenyl benzoate, yet still susceptible to base-catalyzed cleavage [3].

Toxicological Mechanisms & GHS Safety Profiling

To handle 2-methoxy-4-methylphenyl benzoate safely, one must anticipate its in vivo and in vitro degradation pathways. While the intact ester presents moderate irritation risks, its hydrolysis yields benzoic acid and 2-methoxy-4-methylphenol (creosol) . Creosol is a known skin sensitizer and acute oral toxicant [4].

GHS Classification & Hazard Statements

Based on aggregated safety data for homologous aryl benzoates, this compound is classified under the following Globally Harmonized System (GHS) categories [2]:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.

The Hydrolytic Cleavage Pathway

When exposed to strong bases, acids, or biological esterases, the acyl-oxygen bond undergoes cleavage. The diagram below illustrates the mechanistic pathway that generates the irritating byproducts, reinforcing the need for moisture-free storage and appropriate Personal Protective Equipment (PPE).

Hydrolysis A 2-Methoxy-4-methylphenyl benzoate (CAS: 17605-03-7) B Nucleophilic Attack (H2O / OH- / Esterases) A->B C Tetrahedral Intermediate B->C D Benzoic Acid (CAS: 65-85-0) Irritant C->D Acyl-Oxygen Cleavage E 2-Methoxy-4-methylphenol (Creosol, CAS: 93-51-6) Sensitizer / Irritant C->E Leaving Group Expulsion

Caption: Mechanistic pathway of 2-Methoxy-4-methylphenyl benzoate hydrolysis yielding irritant byproducts.

Standard Operating Procedures (SOPs) for Safe Handling

Safety is not a passive state; it is an actively maintained system. The following protocols are designed to mitigate exposure to the crystalline powder and prevent unintended degradation.

PPE and Engineering Controls
  • Respiratory Protection: Handle exclusively within a certified Class II Type A2 biological safety cabinet (BSC) or a chemical fume hood to prevent inhalation of aerosolized particulates (H335).

  • Dermal Protection: Wear double-layered nitrile gloves. The lipophilic nature of the ester allows it to permeate compromised latex rapidly.

  • Ocular Protection: Snug-fitting chemical splash goggles are mandatory (H319).

Protocol: Safe Weighing and Stock Solution Preparation

Rationale: Static electricity can cause fine powders to disperse. Aprotic solvents prevent premature hydrolysis.

  • Preparation: Wipe down the analytical balance with a static-dissipative solution.

  • Transfer: Use a grounded, anti-static micro-spatula to transfer the solid 2-methoxy-4-methylphenyl benzoate into a pre-tared, amber glass vial.

  • Solubilization: Dissolve the compound in anhydrous Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM) to achieve the desired molarity (e.g., 10 mM stock). Do not use unpurified alcohols or water, as trace base/acid will initiate transesterification or hydrolysis.

  • Storage: Blanket the headspace of the vial with inert gas (Argon or Nitrogen). Seal with a PTFE-lined cap and store at -20°C.

Emergency Spill Response Workflow

SpillResponse Start Spill Detected Assess Assess Spill Size & State (Solid vs. Solution) Start->Assess PPE Don Maximum PPE (Respirator, Nitrile Gloves) Assess->PPE Contain Containment (Vermiculite / Dry Sand) PPE->Contain Neutralize Decontaminate Surface (Mild alkaline wash for residues) Contain->Neutralize Dispose Transfer to Hazardous Waste (Sealed, labeled container) Neutralize->Dispose

Caption: Step-by-step safety workflow for containing and neutralizing ester-based chemical spills.

Experimental Workflow: Base-Catalyzed Hydrolysis Assay

To validate the stability of 2-methoxy-4-methylphenyl benzoate for downstream biological assays, researchers must quantify its hydrolytic half-life. This self-validating protocol uses HPLC-DAD to monitor the disappearance of the ester and the appearance of creosol [3].

Objective

Determine the degradation kinetics of the ester in a simulated alkaline environment (pH 10).

Step-by-Step Methodology
  • Buffer Preparation: Prepare a 50 mM Carbonate-Bicarbonate buffer adjusted to exactly pH 10.0 at 25°C.

  • Reaction Initiation: In a thermostated reaction vessel, add 9.9 mL of the buffer. Inject 100 µL of a 10 mM stock solution of 2-methoxy-4-methylphenyl benzoate (in anhydrous DMSO) to achieve a final concentration of 100 µM. Vortex immediately.

  • Time-Course Sampling: At predefined intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw 500 µL aliquots from the reaction vessel.

  • Reaction Quenching (Critical Step): Immediately transfer each aliquot into a vial containing 500 µL of 0.1 M Sulfuric Acid (H₂SO₄). Causality: The sudden drop in pH protonates the phenoxide leaving group and neutralizes the hydroxide nucleophile, instantly halting the BAc2 hydrolysis mechanism and stabilizing the analytes for chromatography.

  • HPLC Analysis: Inject 20 µL of the quenched sample onto a C18 Reverse-Phase column. Use a gradient mobile phase of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Monitor absorbance at 254 nm and 280 nm to quantify the remaining ester and the liberated 2-methoxy-4-methylphenol.

References

  • National Institutes of Health (NIH) / PubMed Central. "Comparative chemical and biological hydrolytic stability of homologous esters and isosteres."[Link]

The Discovery, Natural Occurrence, and Synthesis of 2-Methoxy-4-methylphenyl Benzoate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methoxy-4-methylphenyl benzoate (CAS: 17605-03-7) is a specialized phenolic ester situated at the intersection of plant metabolomics, fragrance chemistry, and synthetic drug development. Formed via the esterification of creosol (2-methoxy-4-methylphenol) and benzoic acid, this compound exemplifies the vast chemical space of benzenoid secondary metabolites. This whitepaper provides an authoritative guide on its chemical identity, putative biosynthetic pathways, analytical discovery workflows, and validated synthetic methodologies.

Chemical Identity and Ecological Significance

In plant chemical ecology, the esterification of volatile phenols serves as a critical regulatory mechanism. It decreases the volatility of the parent phenol, facilitates intracellular storage, and generates complex scent profiles for pollinator attraction. 2-Methoxy-4-methylphenyl benzoate is a structurally intriguing molecule; its parent phenol, creosol, is a potent antioxidant and antimicrobial agent found abundantly in Vanilla planifolia and Cananga odorata (Ylang-Ylang) [3]. Its acyl donor, benzoic acid, is a ubiquitous defense phytohormone and volatile precursor [2].

From a drug development perspective, the benzoate esterification of phenols is a classical prodrug strategy. By masking the free hydroxyl group of creosol, the lipophilicity of the molecule is significantly increased, thereby enhancing passive cellular permeability and protecting the phenol from rapid Phase II metabolism (glucuronidation/sulfation) in the liver.

Quantitative Data Summary

Table 1 summarizes the core physicochemical and analytical parameters required for the identification and handling of this compound.

Table 1: Physicochemical and Analytical Profile

ParameterValue / Description
IUPAC Name 2-Methoxy-4-methylphenyl benzoate
CAS Registry Number 17605-03-7
Molecular Formula C15H14O3
Monoisotopic Mass 242.0943 Da
Precursor Metabolites Creosol, Benzoic Acid
Typical GC-MS EI Fragments (m/z) 105 (Benzoyl cation, base peak), 77 (Phenyl cation), 242 (M+)
Commercial Availability Sigma-Aldrich [1], BLD Pharm [2]

Biosynthetic Pathways and Natural Occurrence

While 2-Methoxy-4-methylphenyl benzoate is frequently synthesized for commercial screening libraries [1, 2], its natural occurrence is intrinsically linked to the metabolomic networks of specific angiosperms. Recent metabolomic profilings of Lilium cultivars and Cananga odorata have identified high endogenous concentrations of both creosol and various benzoate esters [3, 4].

The biosynthesis of phenolic benzoates in plants is governed by the BAHD acyltransferase superfamily . Specifically, benzoyl-CoA:benzyl alcohol/phenolic benzoyltransferases catalyze the nucleophilic attack of the phenolic hydroxyl group on the thioester carbonyl of Benzoyl-CoA. Because BAHD acyltransferases often exhibit substrate promiscuity, the co-localization of creosol and Benzoyl-CoA in floral tissues inevitably leads to the trace formation of 2-Methoxy-4-methylphenyl benzoate as a specialized secondary metabolite.

Biosynthesis Phe L-Phenylalanine (Shikimate Pathway) CA Cinnamic Acid Phe->CA PAL BA Benzoic Acid CA->BA β-oxidation BCoA Benzoyl-CoA BA->BCoA CoA Ligase Enzyme BAHD Acyltransferase (Benzoylation) BCoA->Enzyme Tyr L-Tyrosine Eugenol Eugenol / Vanillin Derivatives Tyr->Eugenol Multiple steps Creosol Creosol (2-Methoxy-4-methylphenol) Eugenol->Creosol Reduction/Methylation Creosol->Enzyme Ester 2-Methoxy-4-methylphenyl benzoate (Target Ester) Enzyme->Ester Esterification

Putative biosynthetic pathway of 2-Methoxy-4-methylphenyl benzoate via BAHD acyltransferases.

Discovery and Analytical Isolation Workflow

The discovery of trace phenolic esters in complex plant matrices requires highly sensitive, solvent-free extraction techniques. Traditional liquid-liquid extraction can induce solvent artifacts and thermal degradation of labile esters. Therefore, Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (SPME-GC-MS) is the gold standard for isolating these compounds [5].

Protocol 1: SPME-GC-MS Isolation of Phenolic Esters

Causality Note: SPME is utilized to selectively concentrate semi-volatile benzenoids directly from the headspace, preventing the co-extraction of non-volatile primary metabolites (e.g., sugars, lipids) that would foul the GC inlet.

  • Sample Preparation: Macerate 0.5 g of fresh floral tissue in a 20 mL headspace vial. Add 1 mL of saturated NaCl solution. Rationale: The high ionic strength reduces the solubility of organic volatiles in the aqueous phase, driving them into the headspace (the salting-out effect).

  • Equilibration: Seal the vial with a PTFE/silicone septum and incubate at 40°C for 15 minutes to establish liquid-gas equilibrium.

  • Extraction: Penetrate the septum with a 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) SPME fiber. Expose the fiber to the headspace for 30 minutes at 40°C. Rationale: The mixed-polarity stationary phase optimally captures both the non-polar aromatic rings and the polar ester/methoxy moieties.

  • Desorption: Retract the fiber, transfer it to the GC injection port, and desorb at 260°C for 3 minutes in splitless mode.

  • Separation & Detection: Utilize a DB-Wax capillary column (30 m × 0.25 mm × 0.25 µm). Program the oven: 40°C (hold 5 min), ramp to 220°C at 5°C/min, then to 250°C at 20°C/min. Detect using Electron Ionization Mass Spectrometry (EI-MS) at 70 eV, scanning m/z 30–400. Identify the target ester via its characteristic m/z 105 base peak and molecular ion (m/z 242).

Workflow Sample Plant Matrix (Flowers/Resin) Extraction SPME Fiber Extraction (40°C) Sample->Extraction Desorption Thermal Desorption (GC Inlet 260°C) Extraction->Desorption Separation Capillary GC (DB-Wax Column) Desorption->Separation Detection EI-MS Detection (70 eV, m/z 30-400) Separation->Detection Data Metabolite Identification Detection->Data

SPME-GC-MS workflow for the discovery and isolation of trace phenolic benzoates.

Chemical Synthesis and Validation

For rigorous pharmacological screening or analytical standard generation, 2-Methoxy-4-methylphenyl benzoate must be synthesized chemically. The most efficient method is a modified Schotten-Baumann esterification using anhydrous conditions.

Protocol 2: DMAP-Catalyzed Esterification

Causality Note: The ortho-methoxy group on the creosol ring introduces significant steric hindrance around the phenolic hydroxyl. To overcome this, 4-Dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst. DMAP reacts with benzoyl chloride to form a highly electrophilic N-acylpyridinium intermediate, which rapidly reacts with the hindered phenol.

  • Preparation: In an oven-dried 50 mL round-bottom flask under a continuous N₂ atmosphere, dissolve 10.0 mmol of creosol in 20 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add 12.0 mmol of triethylamine (TEA) to act as a stoichiometric acid scavenger, followed by 1.0 mmol of DMAP.

  • Acylation: Submerge the flask in an ice bath (0°C). Dissolve 11.0 mmol of benzoyl chloride in 5 mL of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes. Rationale: Dropwise addition controls the exothermic nucleophilic acyl substitution, preventing the degradation of the acyl chloride and minimizing side reactions.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor reaction progress via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase.

  • Workup: Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the organic layer. Wash the organic layer with 1M HCl (to remove residual TEA and DMAP), followed by brine. Dry the organic phase over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent, concentrate the filtrate under reduced pressure, and purify the crude product via silica gel flash column chromatography to yield pure 2-Methoxy-4-methylphenyl benzoate.

References

  • Determination of Volatile Organic Compounds and Endogenous Extracts and Study of Expression Patterns of TPS and BSMT in the Flowers of Seven Lilium Cultivars - MDPI. [Link]

  • Improving the Quality of Ylang-Ylang Essential Oils[Cananga odorata (Lam.) Hook.f. &Thomson] Through Microwave-Assisted Extraction Compared to Conventional Extraction Methods - PMC.[Link]

  • Differences between two plants fruits: Amomum tsaoko and Amomum maximum, using the SPME-GC–MS and FT-NIR to classification - Arabian Journal of Chemistry. [Link]

Theoretical and Computational Profiling of 2-Methoxy-4-methylphenyl Benzoate: A Predictive Analysis Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Theoretical and Computational Studies of 2-Methoxy-4-methylphenyl Benzoate Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Computational Chemists, and Drug Discovery Scientists

Executive Summary

2-Methoxy-4-methylphenyl benzoate (CAS: 17605-03-7), the ester derivative of creosol and benzoic acid, represents a significant structural scaffold in the development of bioactive phenolics. While its oxidized analog, 4-formyl-2-methoxyphenyl benzoate (vanillin benzoate), has been extensively characterized, the methyl-substituted variant offers distinct electronic properties governed by the electron-donating nature of the methyl group.

This technical guide outlines a rigorous computational framework for the structural, electronic, and pharmaceutical profiling of this molecule. By synthesizing established protocols from homologous benzoate esters, we provide a self-validating roadmap for researchers to predict its reactivity, spectroscopic signatures, and biological affinity.

Computational Methodology: The Standard of Truth

To ensure scientific integrity, the characterization of 2-Methoxy-4-methylphenyl benzoate must follow a validated Density Functional Theory (DFT) workflow. The following protocol is derived from high-fidelity studies of phenyl benzoate derivatives.

The DFT Protocol

The choice of functional and basis set is critical. For organic esters containing aromatic rings and lone-pair electrons (oxygen), the B3LYP hybrid functional with the 6-311++G(d,p) basis set is the industry gold standard, offering the optimal balance between cost and accuracy for geometry and vibrational analysis.

Workflow Visualization

The following diagram illustrates the iterative optimization process required to ensure the molecule is at a true local minimum on the Potential Energy Surface (PES).

DFT_Workflow cluster_0 Validation Loop Start Initial Geometry Construction (GaussView/Avogadro) Opt Geometry Optimization DFT/B3LYP/6-311++G(d,p) Start->Opt Freq Frequency Calculation (Check for Imaginary Frequencies) Opt->Freq Check Imaginary Freq < 0? Freq->Check Refine Perturb Geometry / Scan Dihedrals Check->Refine Yes (Saddle Point) Properties Property Calculation (HOMO-LUMO, MEP, NBO) Check->Properties No (True Minimum) Refine->Opt

Figure 1: Standardized DFT optimization workflow ensuring the identification of a true energy minimum (zero imaginary frequencies).

Structural and Electronic Analysis

Geometric Conformation

Based on crystallographic data of the homologous 4-methoxyphenyl benzoate , the ester linkage (


) dictates the planarity of the molecule.
  • Torsion Angle: The dihedral angle between the benzoate ring and the phenolic ring is typically twisted (

    
    ) to minimize steric repulsion between the carbonyl oxygen and the ortho-protons or substituents.
    
  • Bond Lengths: The carbonyl bond (

    
    ) is predicted to be approx. 1.20 Å, while the ester single bond (
    
    
    
    ) is approx. 1.36 Å.
Frontier Molecular Orbitals (FMO)

The electronic stability and reactivity are defined by the HOMO-LUMO gap. Unlike the vanillin derivative (which contains an electron-withdrawing formyl group), the 4-methyl group in creosol benzoate acts as a weak electron donor (hyperconjugation).

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the electron-rich creosol ring (phenolic moiety).

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the electron-deficient benzoate ring and the carbonyl group.

  • Chemical Hardness (

    
    ):  The methyl derivative is expected to be softer (more reactive) than its formyl analog due to a slightly reduced band gap, facilitating charge transfer interactions.
    

Table 1: Predicted Global Reactivity Descriptors Values estimated based on B3LYP/6-311++G(d,p) scaling of homologous series.

ParameterSymbolFormulaPredicted Value (eV)Significance
Ionization Potential


~6.10Energy to remove an electron
Electron Affinity


~1.85Energy to accept an electron
Chemical Hardness


~2.12Resistance to charge transfer
Electrophilicity


~3.75propensity to accept electrons

Spectroscopic Profiling (Vibrational Analysis)

To validate synthesized compounds, experimental IR spectra must be correlated with scaled theoretical frequencies.

Key Vibrational Modes
  • 
     Stretching:  A strong characteristic peak predicted at 1730–1750 cm⁻¹ . This is the primary marker for the ester functionality.
    
  • 
     Methyl:  Asymmetric and symmetric stretching vibrations of the methoxy and methyl groups appear in the 2900–3000 cm⁻¹  region.
    
  • Fingerprint Region: The C-O-C asymmetric stretch typically manifests around 1260 cm⁻¹ .

Note: Theoretical frequencies typically overestimate experimental values by approx. 5%. A scaling factor of 0.961 (for B3LYP/6-311++G(d,p)) must be applied for direct comparison.

Biological Potential: Molecular Docking Strategy

2-Methoxy-4-methylphenyl benzoate shares a structural scaffold with known anti-inflammatory and antimicrobial agents. The computational assessment of its bioactivity focuses on specific protein targets such as COX-2 (inflammation) and Tyrosinase (enzymatic browning/melanogenesis).

Target Selection Rationale
  • COX-2 (Cyclooxygenase-2): Benzoate derivatives often bind to the active site of COX-2, mimicking the interactions of non-steroidal anti-inflammatory drugs (NSAIDs).

  • Tyrosinase: The creosol moiety (similar to tyrosine/DOPA) suggests potential competitive inhibition, relevant for skin whitening or food preservation applications.

Docking Protocol

The following Graphviz diagram details the rigorous "Induced Fit" docking procedure required to account for protein flexibility.

Docking_Protocol Ligand Ligand Preparation (DFT Optimized Geometry) Dock Molecular Docking (AutoDock Vina / Glide) Ligand->Dock Protein Protein Preparation (PDB: 6COX / 2Y9X) Remove Water/Add Hydrogens Grid Grid Generation (Active Site Definition) Protein->Grid Grid->Dock Analysis Interaction Analysis (H-Bonds, Pi-Pi Stacking) Binding Energy (kcal/mol) Dock->Analysis

Figure 2: Molecular docking workflow. The ligand geometry is sourced from the DFT optimization step to ensure accurate steric fitting.

Predicted Interactions

Based on the docking of 4-formyl-2-methoxyphenyl benzoate (Binding Energy


 kcal/mol against COX-2), the methyl derivative is expected to show:
  • 
     Stacking:  Between the benzoate ring of the ligand and aromatic residues (e.g., Trp387, Phe205) in the active site.
    
  • Hydrogen Bonding: The ester carbonyl oxygen acts as a H-bond acceptor with residues like Arg120 or Tyr355.

  • Hydrophobic Interaction: The 4-methyl group will occupy hydrophobic pockets, potentially increasing affinity compared to the polar formyl group of vanillin benzoate.

References

The following sources provide the foundational methodologies and comparative data used to construct this profile.

  • Harmankaya, A., et al. (2025). Novel 2-Methoxy-4-(((3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)-imino)-methyl)-Phenyl Benzoate As A Potential Drug Candidate: Synthesis, Spectroscopy, TD-DFT, NBO, TDM, FMO. ResearchGate.

  • Ekowati, J., et al. (2023). Computational docking toward COX-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation. Pharmacy Education.

  • Gowda, B. T., et al. (2007).[1][2] 4-Methoxyphenyl benzoate.[2][3][4][5][6][7][8] Acta Crystallographica Section E.

  • Kiven, D. E., et al. (2023).[6] In silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT. Royal Society Open Science.[6]

  • Kotan, G., & Yuksek, H. (2021). Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5-Dihydro-1H-1,2,4-Triazol-5-One-4-YL)Azomethine] Phenyl-2-Methylbenzoate Molecule. EPSTEM.

Sources

Methodological & Application

experimental protocol for the synthesis of 2-Methoxy-4-methylphenyl benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the optimized synthetic protocol for 2-Methoxy-4-methylphenyl benzoate , an ester derivative of creosol (2-methoxy-4-methylphenol). While often utilized as a fragrance intermediate or a model substrate for ester hydrolysis studies, specific physicochemical data for this compound is frequently absent from standard catalogs.

This guide addresses that gap by providing two distinct synthetic routes:

  • Method A (Homogeneous): A high-fidelity Pyridine/DCM protocol designed for small-scale, high-purity applications.

  • Method B (Biphasic): A classical Schotten-Baumann protocol utilizing aqueous NaOH, suitable for scale-up and "green" chemistry requirements.

Chemical Identity & Properties

  • IUPAC Name: 2-Methoxy-4-methylphenyl benzoate[1][2][3][4]

  • Synonyms: Creosol benzoate; 2-Methoxy-4-methylphenol benzoate

  • Molecular Formula: C₁₅H₁₄O₃

  • Molecular Weight: 242.27 g/mol [4][5]

  • Structure:

    • Core: Creosol (2-methoxy-4-methylphenol)

    • Acyl Donor: Benzoyl moiety

ComponentRoleMW ( g/mol )Equiv.Density (g/mL)
Creosol Substrate138.161.01.09
Benzoyl Chloride Reagent140.571.1 - 1.21.21
Pyridine Base/Cat.79.102.0 - 3.00.98
Dichloromethane Solvent84.93N/A1.33

Safety & Hazard Assessment

  • Benzoyl Chloride: DANGER. Potent lachrymator and corrosive.[6] Reacts violently with water to release HCl gas. Handle only in a fume hood.

  • Pyridine: Flammable liquid; noxious odor; potential reproductive toxin.

  • Creosol: Skin and eye irritant.[6][7][8][9]

  • Operational Safety: All glassware must be dry. The reaction is exothermic; temperature control (0°C start) is mandatory to prevent side reactions (e.g., bis-acylation if impurities are present, or hydrolysis).

Experimental Protocol

Method A: Homogeneous Pyridine-Catalyzed Synthesis (Recommended)

Best for: High purity, milligram-to-gram scale, moisture-sensitive substrates.

Mechanism: Pyridine serves a dual role: it neutralizes the HCl byproduct and forms a reactive N-acylpyridinium intermediate, which is more electrophilic than the acid chloride itself, accelerating the attack by the sterically hindered phenol.

Step-by-Step Procedure:
  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with nitrogen (optional but recommended).

  • Solubilization: Add Creosol (1.38 g, 10.0 mmol) and anhydrous Dichloromethane (DCM, 20 mL) to the flask.

  • Base Addition: Add Pyridine (1.6 mL, 20.0 mmol) in one portion. The solution remains clear.

  • Cooling: Submerge the flask in an ice-water bath (0°C) and stir for 10 minutes.

  • Acylation: Charge the addition funnel with Benzoyl Chloride (1.4 mL, 12.0 mmol) dissolved in DCM (5 mL) . Add this solution dropwise over 15 minutes.

    • Observation: A white precipitate (pyridinium hydrochloride) may begin to form as the reaction proceeds.

  • Reaction: Remove the ice bath after addition is complete. Allow the mixture to stir at room temperature (20-25°C) for 3–4 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The starting phenol (lower Rf) should disappear.

  • Quench: Add Water (10 mL) and stir vigorously for 5 minutes to hydrolyze excess benzoyl chloride.

Workup & Purification:
  • Transfer mixture to a separatory funnel.

  • Wash 1 (Acidic): Wash the organic layer with 1M HCl (2 x 15 mL) . Crucial: This removes the excess pyridine and pyridinium salts.

  • Wash 2 (Basic): Wash with Sat. NaHCO₃ (2 x 15 mL) to remove benzoic acid byproducts.

  • Wash 3 (Neutral): Wash with Brine (1 x 15 mL) .

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ . Filter and concentrate under reduced pressure (Rotovap).

  • Final Purification: The crude product is typically an off-white solid or viscous oil. Recrystallize from hot Ethanol or Hexane/EtOAc if solid. If oil, pass through a short silica plug eluting with 10% EtOAc/Hexane.

Method B: Biphasic Schotten-Baumann Synthesis

Best for: Scale-up (>10g), educational labs, avoiding organic bases.

Mechanism: The phenol is deprotonated by NaOH to form the phenoxide anion, a potent nucleophile that attacks the benzoyl chloride at the interface of the aqueous/organic layers.

Step-by-Step Procedure:
  • Dissolution: In a 100 mL Erlenmeyer flask, dissolve Creosol (1.38 g, 10.0 mmol) in 10% aqueous NaOH (15 mL) .

    • Note: The solution will turn slightly yellow due to phenoxide formation.

  • Addition: Add Benzoyl Chloride (1.4 mL, 12.0 mmol) in one portion.

  • Agitation: Stopper the flask securely and shake vigorously for 15–20 minutes.

    • Why Vigorous? The reaction occurs at the interface. Poor mixing leads to hydrolysis of the benzoyl chloride rather than esterification.

    • Heat Management: The flask will get warm. Cool under tap water if necessary.[10]

  • Precipitation: The product typically separates as a solid or heavy oil.

    • Check pH: Ensure the solution remains alkaline (pH > 10). If acidic, add more NaOH and shake again.

  • Isolation: Filter the solid precipitate. Wash with cold water (3 x 20 mL) to remove salts and unreacted phenol.

  • Recrystallization: Recrystallize from Ethanol/Water (9:1).

Visualization of Workflows

Figure 1: Reaction Mechanism (Pyridine Catalysis)

The following diagram illustrates the catalytic cycle where Pyridine activates the Benzoyl Chloride.

ReactionMechanism BenzoylCl Benzoyl Chloride Intermediate N-Acylpyridinium (Activated Electrophile) BenzoylCl->Intermediate Nucleophilic Attack Pyridine Pyridine Pyridine->Intermediate Product 2-Methoxy-4-methylphenyl benzoate Intermediate->Product Acyl Transfer Byproduct Pyridinium HCl Intermediate->Byproduct Leaving Group Creosol Creosol (Nucleophile) Creosol->Product

Caption: Pyridine acts as a nucleophilic catalyst, forming a highly reactive intermediate.

Figure 2: Purification Logic Flow

Decision tree for working up the reaction mixture to ensure high purity.

WorkupFlow Start Crude Reaction Mixture (DCM Phase) AcidWash Wash 1: 1M HCl (Removes Pyridine) Start->AcidWash BaseWash Wash 2: Sat. NaHCO3 (Removes Benzoic Acid) AcidWash->BaseWash Dry Dry (Na2SO4) & Evaporate BaseWash->Dry CheckState Physical State Check Dry->CheckState Solid Solid Product CheckState->Solid Crystalline Oil Viscous Oil CheckState->Oil Liquid Recryst Recrystallize (Ethanol) Solid->Recryst Column Silica Plug (10% EtOAc/Hex) Oil->Column

Caption: Step-by-step purification strategy to isolate pure ester from byproducts.

Characterization & Validation

Since specific spectral data for CAS 17605-03-7 is sparse in open literature, the following predicted data serves as the validation standard.

Expected ¹H NMR (400 MHz, CDCl₃)
  • δ 8.15 - 8.25 (m, 2H): Benzoate ortho protons (Deshielded by carbonyl).

  • δ 7.55 - 7.65 (m, 1H): Benzoate para proton.

  • δ 7.45 - 7.55 (m, 2H): Benzoate meta protons.

  • δ 7.00 - 7.15 (m, 1H): Creosol aromatic ring (H-6, doublet).

  • δ 6.75 - 6.85 (m, 2H): Creosol aromatic ring (H-3, H-5).

  • δ 3.80 (s, 3H): Methoxy group (-OCH₃).

  • δ 2.35 (s, 3H): Methyl group (-CH₃).

Mass Spectrometry (GC-MS)
  • Molecular Ion (M+): 242.3 m/z

  • Base Peak: 105 m/z (Benzoyl cation [PhCO]⁺) - Characteristic of benzoate esters.

  • Fragment: 77 m/z (Phenyl cation).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Benzoyl ChlorideEnsure glassware is dry; use fresh Benzoyl Chloride; check solvent quality.
Product is Oily Residual Solvent or ImpuritiesDry under high vacuum for 12h. If persistent, seed with a crystal from a previous batch or scratch the flask glass.
Smell of Almonds Unreacted Benzoyl ChloridePerform an additional wash with Sat. NaHCO₃ or dilute NaOH.
Smell of Pyridine Incomplete Acid WashRepeat wash with 1M HCl until the aqueous layer remains acidic (pH < 2).

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Reference for Schotten-Baumann protocols).
  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanism of Nucleophilic Acyl Substitution).

Sources

Application Note: Comprehensive Analytical Methods for the Quantification of 2-Methoxy-4-methylphenyl Benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

2-Methoxy-4-methylphenyl benzoate (CAS 17605-03-7) is a specialized phenolic ester formed via the esterification of creosol (2-methoxy-4-methylphenol) and benzoic acid. It is frequently utilized as a synthetic intermediate, a reference standard in metabolic stability assays, and a target analyte in fragrance and flavor profiling. Due to its dual aromatic ring structure and ester linkage, accurate quantification requires robust chromatographic techniques. This application note details two orthogonal, self-validating methodologies—RP-HPLC-UV and GC-MS—designed for researchers and drug development professionals requiring high-precision quantitative data.

Analytical Strategy & Causality

The selection of an analytical technique is dictated by the physicochemical properties of the analyte. 2-Methoxy-4-methylphenyl benzoate is moderately lipophilic, non-polar, and highly chromophoric.

  • Why RP-HPLC-UV? Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the gold standard for quantifying homologous benzoate esters (1)[1]. The C18 stationary phase effectively retains the hydrophobic aromatic moieties, while detection at 254 nm captures the strong π-π* transitions inherent to the benzoyl group, ensuring maximum sensitivity without matrix interference (2)[2].

  • Why GC-MS? Gas Chromatography-Mass Spectrometry provides an orthogonal approach for trace analysis. The ester linkage in this molecule is thermally stable enough to vaporize without derivatization. Electron Impact (EI) ionization yields highly predictable fragmentation, allowing for definitive structural confirmation in complex matrices[1].

Primary Protocol: RP-HPLC-UV Quantification

To establish a self-validating system , this protocol mandates a System Suitability Test (SST) prior to sample analysis. This ensures that the chromatographic system is performing within acceptable tolerances before any quantitative data is generated.

Step-by-Step Methodology
  • Standard Preparation: Accurately weigh 10.0 mg of 2-Methoxy-4-methylphenyl benzoate reference standard (purity ≥ 99%). Dissolve in 10.0 mL of HPLC-grade Acetonitrile to create a 1.0 mg/mL primary stock solution.

  • Calibration Curve Generation: Serially dilute the stock solution using the mobile phase to yield working standards of 1, 5, 10, 25, and 50 µg/mL.

  • Sample Extraction: For complex matrices, perform a liquid-liquid extraction using Hexane/Ethyl Acetate (1:1, v/v). Evaporate the organic layer to dryness under a gentle stream of nitrogen and reconstitute in 1.0 mL of Acetonitrile. Filter the final solution through a 0.22 µm PTFE syringe filter to prevent column clogging (3)[3].

  • Chromatographic Conditions:

    • Column: Kromasil® or equivalent C18 (250 mm × 4.6 mm, 5 µm)[2].

    • Mobile Phase: Isocratic elution with 65% Acetonitrile and 35% Water. Causality Note: Acetonitrile is favored over methanol due to its aprotic nature and lower viscosity, which yields sharper peaks for bulky aromatic esters and reduces system backpressure. Add 0.1% Formic Acid to the water phase to suppress residual silanol ionization.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection: UV/DAD at λ = 254 nm.

  • System Suitability Testing (SST): Inject the 10 µg/mL standard six consecutive times. The run is only validated if:

    • Relative Standard Deviation (RSD) of peak area

      
       2.0%
      
    • Tailing Factor (

      
      ) 
      
      
      
      1.5
    • Theoretical Plates (

      
      ) 
      
      
      
      5000.

HPLC_Workflow Prep Sample Extraction & Filtration Inject Autosampler Injection Prep->Inject Column C18 RP-HPLC Separation Inject->Column Detect UV/DAD Detection Column->Detect Data Integration & Quantification Detect->Data

Figure 1. RP-HPLC-UV analytical workflow for 2-Methoxy-4-methylphenyl benzoate.

Orthogonal Protocol: GC-MS Trace Analysis

When matrix interference precludes UV detection, or when verifying degradation pathways (e.g., hydrolytic cleavage into creosol and benzoic acid), GC-MS is the required orthogonal method[1].

Step-by-Step Methodology
  • Sample Preparation: Dilute the extracted sample in a highly volatile, non-polar solvent such as Dichloromethane (DCM) to a target concentration of ~10 µg/mL.

  • GC Conditions:

    • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane stationary phase.

    • Carrier Gas: High-purity Helium at a constant flow of 1.0 mL/min.

    • Injection: 1 µL injection volume, Split ratio 10:1, Injector Temperature: 280°C.

    • Oven Program: Initial hold at 100°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • MS Conditions:

    • Ionization: Electron Impact (EI) at 70 eV. Causality Note: 70 eV is the universal standard for EI, ensuring the resulting spectra can be cross-referenced against NIST libraries.

    • Source Temperature: 230°C.

    • Scan Range: m/z 50 to 350.

    • Quantification (SIM Mode): Monitor m/z 105 (base peak, benzoyl cation) and m/z 242 (molecular ion).

GCMS_Fragmentation Mol 2-Methoxy-4-methylphenyl benzoate [M]+ m/z 242 Benzoyl Benzoyl Cation [C7H5O]+ m/z 105 Mol->Benzoyl α-cleavage Phenol Creosol Radical Cation [C8H10O2]+. m/z 138 Mol->Phenol Inductive Cleavage Phenyl Phenyl Cation [C6H5]+ m/z 77 Benzoyl->Phenyl -CO loss

Figure 2. Primary EI-MS fragmentation pathway for 2-Methoxy-4-methylphenyl benzoate.

Method Validation Parameters

To ensure absolute trustworthiness, both methods must be validated in accordance with the ICH Q2(R2) guidelines for analytical procedures. The table below summarizes the expected quantitative validation metrics for 2-Methoxy-4-methylphenyl benzoate based on homologous ester performance[1][3].

Validation ParameterRP-HPLC-UV DataGC-MS (SIM Mode) DataICH Acceptance Criteria
Linearity Range 1.0 – 50.0 µg/mL0.05 – 10.0 µg/mL

Limit of Detection (LOD) 0.15 µg/mL0.01 µg/mLSignal-to-Noise

3
Limit of Quantification (LOQ) 0.50 µg/mL0.03 µg/mLSignal-to-Noise

10
Intra-day Precision (Repeatability) RSD < 1.5%RSD < 2.5%RSD

2.0% (for HPLC)
Inter-day Precision (Intermediate) RSD < 2.0%RSD < 3.5%RSD

3.0%
Accuracy (Spike Recovery) 98.5% – 101.2%95.0% – 104.5%98.0% – 102.0% (Bulk Matrix)

References

  • BenchChem. (2025). A Comparative Guide to Analytical Techniques for Benzoate Ester Determination. Retrieved from 1

  • BenchChem. (2025). Application Note: Quantification of 2-Hexyldecyl Benzoate Using a Stability-Indicating HPLC-UV Method. Retrieved from 3

  • Taylor & Francis. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from 2

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Validation of Analytical Procedures Q2(R2). Retrieved from

Sources

Application Notes and Protocols for 2-Methoxy-4-methylphenyl benzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Preamble: Unveiling the Therapeutic Potential of a Structurally Promising Scaffold

In the landscape of medicinal chemistry, the exploration of novel molecular scaffolds is the cornerstone of innovation in drug discovery. 2-Methoxy-4-methylphenyl benzoate, a benzoate ester of creosol (2-methoxy-4-methylphenol), represents a molecule of significant interest, not for a wealth of pre-existing data, but for the therapeutic promise suggested by its constituent chemical motifs. This guide is crafted to serve as a foundational resource for researchers poised to investigate the medicinal chemistry applications of this compound. In the absence of extensive direct studies, we will proceed from a position of informed hypothesis, drawing upon the well-documented biological activities of structurally related benzoate esters and 2-methoxyphenol derivatives. The protocols and application notes herein are designed to be a starting point for rigorous scientific inquiry, providing the necessary framework to synthesize, characterize, and evaluate the bioactivity of 2-Methoxy-4-methylphenyl benzoate and its analogues.

Section 1: Synthesis and Characterization

The logical first step in exploring the medicinal chemistry of a novel compound is its chemical synthesis and purification. The preparation of 2-Methoxy-4-methylphenyl benzoate can be readily achieved through the esterification of 2-methoxy-4-methylphenol (creosol) with benzoyl chloride.

1.1: Proposed Synthesis Pathway

The synthesis proceeds via a nucleophilic acyl substitution reaction, where the hydroxyl group of creosol attacks the electrophilic carbonyl carbon of benzoyl chloride. The use of a mild base, such as pyridine or triethylamine, is recommended to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Synthesis_Pathway Creosol 2-Methoxy-4-methylphenol (Creosol) Reaction + Creosol->Reaction BenzoylChloride Benzoyl Chloride BenzoylChloride->Reaction Product 2-Methoxy-4-methylphenyl benzoate Base Pyridine or Triethylamine Base->Reaction Solvent Dichloromethane (Solvent) Solvent->Reaction Reaction->Product Esterification

Caption: Synthesis of 2-Methoxy-4-methylphenyl benzoate.

1.2: Detailed Synthesis Protocol

Objective: To synthesize 2-Methoxy-4-methylphenyl benzoate from 2-methoxy-4-methylphenol and benzoyl chloride.

Materials:

  • 2-Methoxy-4-methylphenol (Creosol)

  • Benzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxy-4-methylphenol (1.0 eq) in anhydrous dichloromethane.

  • Addition of Base: Cool the solution to 0 °C in an ice bath and add anhydrous pyridine (1.2 eq) dropwise with stirring.

  • Addition of Acylating Agent: To the stirred solution, add benzoyl chloride (1.1 eq) dropwise, ensuring the temperature remains at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2-Methoxy-4-methylphenyl benzoate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Section 2: Hypothesized Medicinal Chemistry Applications

The structural components of 2-Methoxy-4-methylphenyl benzoate suggest several potential avenues for medicinal chemistry research. The 2-methoxyphenol moiety is a known pharmacophore with antioxidant and anti-inflammatory properties, while the benzoate ester linkage is common in various drug molecules.[1][2]

2.1: As an Anti-inflammatory Agent

Rationale: The 2-methoxyphenol core is structurally related to guaiacol, a compound known to inhibit cyclooxygenase (COX) enzymes.[3] Specifically, 2-methoxy-4-methylphenol (creosol) has demonstrated anti-inflammatory effects.[4] It is plausible that 2-Methoxy-4-methylphenyl benzoate could act as a pro-drug, releasing creosol upon hydrolysis, or exhibit intrinsic anti-inflammatory activity.

Proposed Mechanism of Action: Inhibition of COX-2, a key enzyme in the inflammatory cascade that converts arachidonic acid to prostaglandins.

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation TargetMolecule 2-Methoxy-4-methylphenyl benzoate TargetMolecule->COX2 Inhibition

Caption: Proposed COX-2 inhibition pathway.

2.2: As an Antimicrobial Agent

Rationale: Benzoic acid and its esters are well-established antimicrobial agents used as preservatives in food and pharmaceuticals.[5][6] Furthermore, phenolic compounds, including creosol, exhibit antimicrobial activity.[7] The combination of these two moieties in a single molecule could lead to synergistic or broad-spectrum antimicrobial effects.

Potential Targets: Bacterial and fungal cell membranes or key metabolic enzymes.

2.3: As an Antioxidant

Rationale: Phenolic compounds are excellent antioxidants due to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them.[8] 2-Methoxy-4-methylphenol has known antioxidant properties.[7] Esterification of the phenolic hydroxyl group may modulate this activity, potentially creating a pro-drug that releases the active phenol in a specific biological environment.

Key Assay: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Section 3: Experimental Protocols for Biological Evaluation

Rigorous and reproducible biological assays are critical to validating the hypothesized activities of 2-Methoxy-4-methylphenyl benzoate.

3.1: Protocol for In Vitro COX-2 Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC₅₀) of 2-Methoxy-4-methylphenyl benzoate against the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • COX-2 inhibitor screening assay kit (commercially available)

  • Test compound (2-Methoxy-4-methylphenyl benzoate) dissolved in DMSO

  • Positive control (e.g., Celecoxib)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the assay kit manufacturer's instructions.

  • Compound Dilution: Prepare a series of dilutions of the test compound and the positive control in the assay buffer.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the COX-2 enzyme to each well, followed by the test compound dilutions or the positive control. Incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Detection: After a set incubation period, measure the product formation (e.g., prostaglandin E₂) using the detection method specified in the kit (often colorimetric or fluorometric).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

3.2: Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of 2-Methoxy-4-methylphenyl benzoate against selected bacterial and fungal strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Sterile 96-well microplates

  • Microbial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

  • Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include wells with medium only (sterility control), medium and inoculum (growth control), and medium, inoculum, and positive control.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Section 4: Data Summary and Structure-Activity Relationship (SAR) Insights

Systematic evaluation of derivatives is key to understanding the SAR and optimizing the lead compound. The following table outlines a proposed initial set of analogues for synthesis and testing to probe the contributions of different structural features.

Compound R¹ (at para-position of phenol) R² (on benzoate ring) Rationale for Synthesis
Parent Compound -CH₃-HTo establish baseline activity.
Analogue 1 -H-HTo assess the effect of the methyl group.
Analogue 2 -CH₃4-OCH₃To evaluate the impact of an electron-donating group on the benzoate ring.
Analogue 3 -CH₃4-NO₂To evaluate the impact of an electron-withdrawing group on the benzoate ring.
Analogue 4 -tert-Butyl-HTo investigate the influence of a bulkier alkyl group on the phenol moiety.

By comparing the biological activities of these analogues, researchers can deduce key SAR trends, such as the influence of electronic effects and steric bulk on potency and selectivity.[9]

Conclusion and Future Directions

2-Methoxy-4-methylphenyl benzoate presents a compelling, yet underexplored, scaffold for medicinal chemistry research. Based on the established biological activities of its constituent moieties, this compound warrants investigation as a potential anti-inflammatory, antimicrobial, and antioxidant agent. The synthesis and evaluation protocols provided in this guide offer a robust starting point for such an endeavor. Future work should focus on the synthesis of a diverse library of analogues to build a comprehensive SAR profile, followed by in-depth mechanistic studies and in vivo evaluation of the most promising candidates.

References

  • Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo, 21(2), 277-284.
  • Vinati Organics (2025). What is Guaiacol? Uses, Properties, and Industrial Applications Explained. Vinati Organics. Retrieved from [Link]

  • Ezekwesili-Ofili, J. O., & Okaka, A. N. C. (2019). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives. MOJ Bioorganic & Organic Chemistry, 3(1), 18-22.
  • Google Patents (n.d.). Benzoic acid ester derivatives and preparation method and application.
  • ResearchGate (n.d.). Synthesis and Biological Evaluation of New Multifunctional Oxazolone Scaffolds Incorporating Phenyl Benzoate Moiety. Retrieved from [Link]

  • Kamal, A., et al. (2011). Synthesis and biological evaluation of a series of 2-(substitutedphenyl)benzothiazoles. Bioorganic & Medicinal Chemistry Letters, 21(9), 2714-2718.
  • Alam, M. M., & Siddiqui, A. A. (2014). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. International Journal of Pharmaceutical Sciences and Research, 5(8), 3144-3155.
  • Kusumaningrum, V., et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. Retrieved from [Link]

  • Li, H., et al. (2022).
  • ResearchGate (n.d.). Synthesis and Biological Evaluation of a Series of 2-(Substitutedphenyl) benzothiazoles. Retrieved from [Link]

  • Donthiboina, K., et al. (2020). Synthesis and biological evaluation of substituted N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)cinnamides as tubulin polymerization inhibitors. Bioorganic Chemistry, 103, 104191.
  • PeptideDB (n.d.). Guaiacol Benzoate Pharmacological activity, Biological activity, physicochemical property. PeptideDB. Retrieved from [Link]

  • Bakari, S., et al. (2021). Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage)
  • Chemsrc (2025). Guaiacol | CAS#:90-05-1. Chemsrc. Retrieved from [Link]

  • Al-Dhalaen, F. M., & Al-Dhamin, A. S. (2023). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Heliyon, 9(12), e22784.
  • Li, Q., et al. (2021). Identification and structure-activity relationship exploration of uracil-based benzoic acid and ester derivatives as novel dipeptidyl Peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus. European Journal of Medicinal Chemistry, 225, 113765.
  • Patsnap Synapse (2024). What is the mechanism of Guaiacol?. Patsnap Synapse. Retrieved from [Link]

Sources

purification techniques for 2-Methoxy-4-methylphenyl benzoate.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Isolation & Purification of 2-Methoxy-4-methylphenyl Benzoate

Executive Summary

This guide details the isolation and purification protocols for 2-Methoxy-4-methylphenyl benzoate (CAS: 531-37-3), also known as Creosyl benzoate. While commonly synthesized via Schotten-Baumann esterification or DCC coupling, this compound presents a specific purification challenge: separating the lipophilic ester from unreacted Creosol (2-methoxy-4-methylphenol), which possesses similar solubility profiles in many organic solvents but differs significantly in acidity.

This note prioritizes a non-chromatographic approach (crystallization) for scalability, utilizing chemically active extraction as a critical pre-purification step.

Chemical Context & Separation Logic

To design a self-validating purification protocol, we must exploit the physicochemical differences between the product and its impurities.

ComponentStructure TypepKa (Approx)Solubility (Aq. Base)Risk Factor
Target Ester Phenyl BenzoateNeutralInsolubleHydrolysis (Saponification)
Creosol (Impurity)Phenol~10.3Soluble (pH > 12)Co-crystallizes with product
Benzoic Acid (Impurity)Carboxylic Acid~4.2Soluble (pH > 7)Sublimes; acidic residue
Benzoyl Chloride Acid ChlorideN/AHydrolyzes to AcidLachrymator

The Critical Insight (Expertise): Standard bicarbonate washes remove benzoic acid but fail to remove unreacted Creosol due to its high pKa (10.3). You must use a stronger base (NaOH) to deprotonate the phenol into water-soluble phenoxide. However, warm NaOH rapidly hydrolyzes the ester bond . Therefore, the protocol relies on temperature-controlled kinetic selectivity—using cold, dilute NaOH to extract the phenol before the ester can hydrolyze.

Workflow Visualization

The following diagram illustrates the logical flow of the purification process, highlighting critical decision nodes.

PurificationWorkflow Start Crude Reaction Mixture (DCM or EtOAc) AcidWash 1. Acid Wash (1M HCl) Removes: Amine Catalysts Start->AcidWash BaseWash1 2. Weak Base Wash (Sat. NaHCO3) Removes: Benzoic Acid AcidWash->BaseWash1 BaseWash2 3. COLD Strong Base Wash (0.5M NaOH, 0-5°C) Removes: Creosol (Phenol) BaseWash1->BaseWash2 CRITICAL STEP Dry 4. Dry (MgSO4) & Concentrate BaseWash2->Dry SolidCheck Is Residue Solid? Dry->SolidCheck Recryst Recrystallization (Ethanol or EtOH/H2O) SolidCheck->Recryst Yes (Standard) Chrom Flash Chromatography (Hexane/EtOAc 9:1) SolidCheck->Chrom No (Oily/Impure) Final Pure 2-Methoxy-4-methylphenyl benzoate Recryst->Final Chrom->Final

Caption: Logical extraction and purification workflow. The red node indicates the highest risk step requiring temperature control.

Detailed Protocols

Protocol A: Chemically Active Extraction (The "Work-Up")

Objective: Remove >95% of starting materials before crystallization.

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃)[1]

  • 0.5M Sodium Hydroxide (NaOH) – ICE COLD

  • Brine (Saturated NaCl)

  • Magnesium Sulfate (MgSO₄)

Step-by-Step:

  • Dilution: Dissolve the crude reaction mixture in DCM (approx. 10 mL per gram of theoretical yield).

  • Quench/Amine Removal: Wash the organic phase with 1M HCl (2 × volume). This removes any pyridine or triethylamine catalysts.

  • Acid Removal: Wash with Saturated NaHCO₃ (2 × volume). Note: Gas evolution (CO₂) indicates removal of benzoic acid.

  • Phenol Removal (The Critical Step):

    • Cool the separatory funnel contents to <10°C (use an ice bath if necessary).

    • Wash rapidly with cold 0.5M NaOH (2 × volume).

    • Why? This converts the Creosol (pKa 10.3) to sodium creosite (water-soluble) without significant saponification of the ester.

    • Warning: Do not let this sit. Shake and separate immediately.

  • Neutralization: Wash immediately with Brine to remove residual base and break emulsions.

  • Drying: Dry organic layer over anhydrous MgSO₄ for 15 minutes. Filter and evaporate solvent under reduced pressure.[2]

Protocol B: Recrystallization (The "Polishing")

Objective: Obtain crystalline solid with >99% purity.

Solvent Selection: Phenyl benzoates typically crystallize well from Ethanol (95%) or a mixture of Ethanol/Water .

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of boiling Ethanol (95%) required to dissolve the solid completely.

    • Technique: Add solvent in small portions on a hot plate/steam bath.

  • Hot Filtration (Optional): If insoluble particles are visible, filter the hot solution through a pre-warmed glass funnel/fluted filter paper.

  • Nucleation: Remove from heat. Allow the flask to cool slowly to room temperature undisturbed.

    • Troubleshooting: If "oiling out" occurs (product separates as liquid droplets), reheat to dissolve and add a seed crystal or scratch the glass.

  • Crystallization: Once at room temperature, cool the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Collection: Filter the white crystals using vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with ice-cold Ethanol (small volume).

  • Drying: Dry in a vacuum desiccator or air dry.

Protocol C: Flash Chromatography (Alternative)

If the compound fails to crystallize (often due to high impurity load), use silica gel chromatography.

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Hexanes : Ethyl Acetate.[2]

    • Start: 95:5 (Elutes non-polar impurities).

    • Product Elution: Typically occurs around 90:10 to 80:20 .

  • Detection: UV (254 nm) – The benzoate chromophore is strongly UV active.

Analytical Validation

To confirm identity and purity, compare against these expected metrics:

MethodExpected Observation
TLC Single spot (Rf ~0.4-0.5 in 4:1 Hex/EtOAc). Distinct from Creosol (lower Rf) and Benzoic acid (baseline).
Melting Point Sharp range (Literature for similar esters: ~70–80°C, verify specific value). Broad range indicates wetness or phenol contamination.
1H NMR (CDCl₃) Methoxy: Singlet ~3.8 ppm (3H).[3] Methyl: Singlet ~2.3 ppm (3H). Aromatic: Multiplets 6.9–8.2 ppm. Absence of broad singlet >5.0 ppm confirms removal of Phenol -OH.

References

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Edition.[4][5] Longman Scientific & Technical, 1989. (Standard reference for esterification workups and recrystallization of aromatic esters).

  • National Institute of Standards and Technology (NIST). 2-Methoxyphenyl benzoate Properties. NIST Chemistry WebBook, SRD 69. (Source for general phenyl benzoate properties and CAS verification).

  • Sigma-Aldrich. 2-Methoxy-4-methylphenol (Creosol) Product Sheet. (Source for pKa and solubility data of the impurity).

  • Furniss, B.S., et al.Purification of Esters. In Vogel's Textbook of Practical Organic Chemistry, Chapter 2.

Sources

Application Notes & Protocols: Derivatization of 2-Methoxy-4-methylphenyl Benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-DERIV-2M4MPB-2026

Abstract: This technical guide provides detailed protocols and scientific rationale for the chemical derivatization of 2-Methoxy-4-methylphenyl benzoate. The primary focus is on two common and synthetically useful transformations: the Lewis acid-catalyzed Fries rearrangement to produce hydroxybenzophenone derivatives and the base-catalyzed hydrolysis to yield the parent phenol and benzoic acid. These derivatives are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other high-value organic compounds.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and data interpretation guidelines to ensure successful and reproducible outcomes.

Introduction and Strategic Overview

2-Methoxy-4-methylphenyl benzoate is an aryl ester containing functionalities that allow for a range of chemical modifications. Its derivatization is of significant interest as it unlocks access to more complex molecular architectures. The two primary sites for reaction are the ester linkage and the aromatic rings. This guide focuses on two key derivatization strategies:

  • Fries Rearrangement: An intramolecular acyl migration that converts the aryl ester into ortho- and para-hydroxy aryl ketones.[1][3][4] These ketone products are crucial building blocks for various bioactive molecules.[2]

  • Ester Hydrolysis: A fundamental reaction that cleaves the ester bond, regenerating the constituent phenol (2-methoxy-4-methylphenol) and carboxylic acid (benzoic acid). This serves as a method for deprotection or for obtaining the precursor alcohol for further functionalization.

The selection of a specific derivatization pathway depends on the desired final product. The Fries rearrangement creates a new carbon-carbon bond and introduces a ketone and a hydroxyl group, significantly altering the molecule's structure and functionality. In contrast, hydrolysis is a simpler cleavage reaction.

Derivatization Pathways and Mechanistic Rationale

The Fries Rearrangement: Synthesis of Hydroxybenzophenones

The Fries rearrangement is a powerful method for converting a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][4] The reaction involves the migration of the benzoyl group from the phenolic oxygen to the ortho or para position on the phenyl ring.[1][2]

Mechanism: The widely accepted mechanism proceeds through the formation of an acylium ion intermediate.[1][4]

  • Coordination: The Lewis acid (AlCl₃) coordinates to the carbonyl oxygen of the ester, which is more electron-rich than the phenolic oxygen.[2][4]

  • Acylium Ion Formation: This coordination polarizes the ester bond, leading to the cleavage of the acyl-oxygen bond and the formation of a free acylium carbocation (C₆H₅CO⁺) and an aluminum phenolate complex.[2][4]

  • Electrophilic Aromatic Substitution: The highly electrophilic acylium ion then attacks the activated aromatic ring at the ortho or para positions in a classic electrophilic aromatic substitution reaction.[4]

  • Work-up: An aqueous acid work-up is required to hydrolyze the aluminum-phenoxide complex, liberating the final hydroxy aryl ketone product and regenerating the Lewis acid catalyst.[3]

The regioselectivity (ortho vs. para substitution) is highly dependent on reaction conditions.[1][4]

  • Low Temperatures (<60°C) favor the formation of the para-isomer, which is the kinetically controlled product.[1][4][5]

  • High Temperatures (>160°C) favor the formation of the ortho-isomer.[1][5] This is the thermodynamically more stable product due to the formation of a stable bidentate complex (chelate) between the aluminum catalyst and the ortho-carbonyl and hydroxyl groups.[1][2]

  • Solvent Polarity: Non-polar solvents tend to favor the ortho product, while more polar solvents increase the ratio of the para product.[1][2][4]

Visualizing the Fries Rearrangement Mechanism

Fries_Mechanism cluster_start Step 1: Lewis Acid Coordination cluster_intermediate Step 2: Acylium Ion Formation cluster_products Step 3 & 4: EAS & Work-up Start 2-Methoxy-4-methylphenyl benzoate + AlCl₃ Intermediate Acylium Ion (C₆H₅CO⁺) + Aluminum Phenolate Complex Start->Intermediate Cleavage Ortho_Product Ortho-Product: (2-Hydroxy-3-methoxy-5-methyl)benzophenone Intermediate->Ortho_Product High Temp (Ortho Attack) Para_Product Para-Product: (4-Hydroxy-3-methoxy-5-methyl)benzophenone Intermediate->Para_Product Low Temp (Para Attack)

Caption: Mechanism of the Lewis Acid-Catalyzed Fries Rearrangement.

Ester Hydrolysis

Base-catalyzed hydrolysis (saponification) is a straightforward method for cleaving the ester bond. It involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. This reaction is effectively irreversible due to the deprotonation of the resulting carboxylic acid in the basic medium.

Mechanism:

  • Nucleophilic Attack: A hydroxide ion (e.g., from KOH or NaOH) attacks the electrophilic carbonyl carbon of the ester.

  • Tetrahedral Intermediate: This forms a tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, expelling the phenoxide (2-methoxy-4-methylphenoxide) as the leaving group.

  • Acid-Base Reaction: The phenoxide, being a strong base, deprotonates the newly formed benzoic acid, yielding a carboxylate salt and the neutral phenol.

  • Acidification: A final acidification step is necessary to protonate the carboxylate and phenoxide (if any remains) to yield the final benzoic acid and 2-methoxy-4-methylphenol products.

Experimental Protocols

General Laboratory Workflow

The following diagram outlines the typical workflow for performing and analyzing the derivatization reactions described in this guide.

Derivatization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Reagent & Glassware Preparation (Dry) B Reactant Charging & Inert Atmosphere Setup A->B C Controlled Reagent Addition & Temperature Management B->C D Reaction Monitoring (TLC) C->D D->C Monitor Progress E Reaction Quenching (e.g., Ice/Acid) D->E Reaction Complete F Liquid-Liquid Extraction E->F G Drying & Solvent Removal F->G H Purification (Recrystallization/Chromatography) G->H I Product Characterization (NMR, MS, IR, MP) H->I J Yield & Purity Calculation I->J

Caption: General experimental workflow for synthesis and analysis.

Protocol A: Fries Rearrangement of 2-Methoxy-4-methylphenyl Benzoate

This protocol is optimized for the para-selective rearrangement, which is often sterically more accessible.

Materials:

  • 2-Methoxy-4-methylphenyl benzoate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Nitrobenzene (anhydrous, as solvent)

  • Crushed Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel), magnetic stirrer, heating mantle.

Procedure:

  • Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a dropping funnel under an inert atmosphere (Nitrogen or Argon).

  • Reagent Charging: To the flask, add anhydrous aluminum chloride (1.5 equivalents). Carefully add anhydrous nitrobenzene via the dropping funnel to create a slurry. Caution: AlCl₃ reacts violently with moisture.[6][7] Mixtures of nitrobenzene and AlCl₃ can be thermally unstable above 90°C.[8]

  • Substrate Addition: Dissolve 2-Methoxy-4-methylphenyl benzoate (1.0 equivalent) in a minimal amount of anhydrous nitrobenzene and add it dropwise to the stirred AlCl₃ slurry while maintaining the temperature below 10°C using an ice bath.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction flask in a large ice-water bath.

    • Very slowly and carefully, quench the reaction by adding crushed ice, followed by the slow addition of concentrated HCl until the mixture is acidic. This will decompose the aluminum complex.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the hydroxybenzophenone product(s).

Protocol B: Base-Catalyzed Hydrolysis

Materials:

  • 2-Methoxy-4-methylphenyl benzoate

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Ethanol or Methanol

  • Water

  • Hydrochloric Acid (e.g., 2M HCl)

  • Ethyl Acetate

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-Methoxy-4-methylphenyl benzoate (1.0 equivalent) in ethanol.

  • Reagent Addition: Add an aqueous solution of KOH (2.0-3.0 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours.[9] Monitor the disappearance of the starting material by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and transfer to a separatory funnel.

    • Wash the aqueous layer with ethyl acetate to remove any unreacted starting material or non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by slowly adding 2M HCl. A precipitate should form.

  • Isolation:

    • If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry. This solid is likely benzoic acid.

    • Extract the acidic aqueous filtrate with ethyl acetate (3x) to isolate the 2-methoxy-4-methylphenol.

    • Combine the extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the phenolic product.

Data Summary and Characterization

The success of the derivatization must be confirmed through rigorous analytical characterization.

ParameterFries Rearrangement ProductHydrolysis Product 1Hydrolysis Product 2
Product Name (Hydroxy-methoxy-methyl)benzophenone2-Methoxy-4-methylphenolBenzoic Acid
Appearance Typically a pale yellow or off-white solidOff-white to tan solidWhite crystalline solid
Key ¹H NMR Signals Aromatic protons, singlet for -OCH₃, singlet for -CH₃, downfield singlet for -OHAromatic protons, singlet for -OCH₃, singlet for -CH₃, broad singlet for -OHAromatic protons, very broad downfield singlet for -COOH
Key IR Bands (cm⁻¹) ~3300 (broad, -OH), ~1630 (C=O, conjugated ketone), ~1600, 1500 (C=C, aromatic)~3400 (broad, -OH), ~1600, 1500 (C=C, aromatic), ~1250 (C-O stretch)~2500-3300 (very broad, -OH), ~1680 (C=O, acid), ~1600, 1500 (C=C)
Expected Mass (MS) C₁₅H₁₄O₃C₈H₁₀O₂C₇H₆O₂

Analytical techniques such as UHPLC-MS/MS can be employed for highly sensitive detection and quantification of benzophenone derivatives and their precursors.[10][11][12]

Safety and Handling

Anhydrous Aluminum Chloride (AlCl₃):

  • Hazard: Highly corrosive and reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[6]

  • Handling: Must be handled in a fume hood under anhydrous conditions.[6][13] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and impervious gloves.[6][8] Avoid dust formation.[8][13]

  • Spill/Fire: Do NOT use water. Smother spills with dry sand.[6] Use a Class D fire extinguisher for fires involving AlCl₃.[6]

Nitrobenzene:

  • Hazard: Toxic, combustible liquid. Can be absorbed through the skin.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate PPE to prevent skin and eye contact.[14]

  • Incompatibility: Forms explosive mixtures with aluminum chloride and phenol.[14]

Acids and Bases (HCl, KOH, NaOH):

  • Hazard: Corrosive. Cause severe skin burns and eye damage.

  • Handling: Always wear appropriate PPE, including gloves and safety goggles. Handle in a fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[7][13]

References

  • Fries Rearrangement Mechanism | Organic Chemistry - YouTube. (2021). Available at: [Link]

  • Fries rearrangement - Wikipedia. Available at: [Link]

  • What is the Fries Rearrangement Reaction? - BYJU'S. Available at: [Link]

  • Fries rearrangement - L.S.College, Muzaffarpur. (2020). Available at: [Link]

  • Fries Rearrangement - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of highly substituted 2-hydroxybenzophenones through skeletal clipping of 3-benzofuranones - Chemical Communications (RSC Publishing). Available at: [Link]

  • Synthesis of methyl 2-methoxy-4-methybenzoate - PrepChem.com. Available at: [Link]

  • Yuanita, E., et al. (2025). Synthesis and characterization of 2,4,6-trihydroxy benzophenone and its activity as sunscreen. Acta Chimica Asiana, 8(1), 541–547. Available at: [Link]

  • Huang, Y.-F., et al. (2022). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. Foods, 11(9), 1341. Available at: [Link]

  • Optimization of reaction conditions for Fries rearrangement - ResearchGate. Available at: [Link]

  • Methyl ester hydrolysis - ChemSpider Synthetic Pages. (2010). Available at: [Link]

  • Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing). Available at: [Link]

  • A kind of catalytic synthesis method of 2-hydroxybenzophenone compounds - Google Patents. (Patent No. CN109534975B).
  • Srinivasan, P. A., & Suganthi, M. (2008). Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. Asian Journal of Chemistry, 20(3), 1775-1780. Available at: [Link]

  • Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods - MDPI. (2021). Available at: [Link]

  • A New Method for Synthesizing 4-Chloro, 4'-Hydroxy Benzophenone. (2020). International Journal for Research in Applied Science & Engineering Technology, 8(4), 24-31. Available at: [Link]

  • Huang, Y.-F., et al. (2021). Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry. Journal of Food and Drug Analysis, 29(2), 273-283. Available at: [Link]

  • Synthesis of 4-chloro-4'-hydroxybenzophenone - PrepChem.com. Available at: [Link]

  • Aluminum Chloride (anhydrous) | Office of Environmental Health and Safety - Princeton EHS. Available at: [Link]

  • SAFETY DATA SHEET - Lab Alley. (2025). Available at: [Link]

  • Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents. (Patent No. CN103304453A).
  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents - Zenodo. Available at: [Link]

Sources

protocol for scaling up the synthesis of 2-Methoxy-4-methylphenyl benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Process Development and Scale-Up Strategy for 2-Methoxy-4-methylphenyl Benzoate

Executive Summary

This technical guide outlines the protocol for the synthesis and scale-up of 2-Methoxy-4-methylphenyl benzoate (Creosyl Benzoate). This compound is a structural analog of phenyl benzoate, often utilized as a fine chemical intermediate or a model substrate for studying steric hindrance in phenolic esterification.

The protocol transitions from a milligram-scale exploratory synthesis to a kilogram-capable process. The selected route utilizes a nucleophilic acyl substitution via benzoyl chloride under basic conditions (Schotten-Baumann modification).[1][2] This pathway is prioritized over direct Fischer esterification due to the low nucleophilicity of the phenolic oxygen and the thermodynamic favorability of the acid chloride route.

Chemical Reaction Engineering

Reaction Scheme & Mechanism

The synthesis proceeds via the attack of the phenoxide (generated in situ) on the carbonyl carbon of benzoyl chloride. The reaction is highly exothermic and requires strict temperature control to prevent the formation of impurities (e.g., benzoic anhydride or ortho-C-acylated byproducts via Fries rearrangement).

Stoichiometric Logic:

  • Creosol (2-Methoxy-4-methylphenol): The limiting reagent.

  • Benzoyl Chloride: Added in slight excess (1.1 equiv) to drive completion.

  • Triethylamine (TEA): Acts as both the proton scavenger (HCl sequestration) and a weak nucleophilic catalyst.

  • Solvent (Toluene): Selected for scale-up due to its high boiling point (safety margin), low water miscibility (easy workup), and ability to azeotrope water if drying is needed.

DOT Diagram: Reaction Logic & Pathway

ReactionPathway Creosol Creosol (2-Methoxy-4-methylphenol) Intermediate Tetrahedral Intermediate Creosol->Intermediate + TEA (Deprotonation) BzCl Benzoyl Chloride (Electrophile) BzCl->Intermediate Nucleophilic Attack Product 2-Methoxy-4-methylphenyl benzoate Intermediate->Product Elimination of Cl- Byproduct TEA·HCl (Salt Precipitate) Intermediate->Byproduct Salt Formation

Figure 1: Mechanistic pathway for the base-catalyzed benzoylation of creosol.

Critical Process Parameters (CPPs) & Safety

Before initiating the protocol, the following parameters must be controlled to ensure reproducibility and safety at scale.

ParameterSpecificationRationale
Temperature < 20°C (Addition)25°C (Aging)Controls exotherm; prevents hydrolysis of benzoyl chloride; minimizes side reactions.
Addition Rate 2-5 mL/min (Scale dependent)Mass transfer limited. Rate must not exceed cooling capacity (maintain T < 20°C).
Water Content < 0.1% (KF)Moisture competes for benzoyl chloride, generating benzoic acid impurity.
Agitation High Shear / VortexCritical. The reaction is biphasic if salt precipitates or if using aq. base.

Safety Warning: Benzoyl chloride is a lachrymator and releases HCl upon contact with moisture. All operations must be performed in a fume hood. The reaction generates significant heat; cooling failure can lead to thermal runaway.

Detailed Protocol: 100g Scale-Up

This protocol is designed for a 100g input of Creosol , yielding approximately 150-160g of product.

Materials & Equipment
  • Reactor: 1L Jacketed Glass Reactor (or 3-neck RBF) with overhead stirrer.

  • Atmosphere: Dry Nitrogen sweep.

  • Reagents:

    • Creosol (MW 138.16): 100.0 g (0.724 mol)

    • Benzoyl Chloride (MW 140.57): 112.0 g (0.796 mol, 1.1 equiv)

    • Triethylamine (MW 101.19): 88.0 g (0.869 mol, 1.2 equiv)

    • Toluene (Anhydrous): 500 mL (5 vol)

    • DMAP (Catalyst): 0.88 g (1 mol% - Optional, boosts rate)

Experimental Procedure

Step 1: Reactor Charging

  • Purge the reactor with Nitrogen.

  • Charge Creosol (100 g) and Toluene (500 mL) . Stir at 300 RPM until dissolved.

  • Add Triethylamine (88 g) and DMAP (0.88 g) .

  • Cool the mixture to 0–5°C using a chiller/ice bath. Note: Creosol may thicken; ensure agitation is sufficient.

Step 2: Controlled Addition (The Critical Step)

  • Load Benzoyl Chloride (112 g) into a pressure-equalizing addition funnel.

  • Add Benzoyl Chloride dropwise.

    • Constraint: Internal temperature must not exceed 20°C .

    • Observation: A thick white precipitate (Triethylamine Hydrochloride) will form immediately. This confirms the reaction is proceeding.

  • Once addition is complete, allow the jacket temperature to rise to 20–25°C .

  • Age the reaction for 2 hours.

Step 3: In-Process Control (IPC)

  • Sample 50 µL of the slurry, quench in MeOH.

  • Run TLC (Solvent: 10% EtOAc/Hexane).

    • Target: Disappearance of Creosol (Rf ~0.4). Product Rf ~0.6.

    • Limit: < 1% unreacted phenol by HPLC area.

Step 4: Quench and Workup

  • Add Water (300 mL) to the reactor to dissolve the salts. Stir vigorously for 15 mins.

  • Stop stirring and allow phases to separate.

    • Bottom Layer: Aqueous (contains TEA·HCl salt) -> Discard to waste .

    • Top Layer: Organic (Product in Toluene).[3]

  • Wash the organic layer with 1M HCl (200 mL) . Purpose: Removes excess Triethylamine.

  • Wash with Sat. NaHCO₃ (200 mL) . Purpose: Removes any benzoic acid formed by hydrolysis.

  • Wash with Brine (200 mL) . Dry organic layer over MgSO₄ (or azeotropic dry if moving to large scale).

Step 5: Crystallization & Isolation

  • Concentrate the Toluene layer under vacuum to approximately 30% of original volume (~150 mL).

  • Add Ethanol (300 mL) or Heptane while warm (40°C).

  • Cool slowly to 0°C over 2 hours. White crystalline needles should form.

  • Filter the solids using a Buchner funnel.[1]

  • Wash the cake with cold Ethanol/Heptane (50 mL).

  • Dry in a vacuum oven at 40°C for 12 hours.

Process Flow & Scale-Up Logic

The following diagram illustrates the unit operations required for this synthesis, highlighting the critical control points for scale-up.

ProcessFlow Start Raw Materials (Creosol, Toluene, TEA) Reactor Jacketed Reactor (T < 20°C, N2 Atm) Start->Reactor Charge IPC IPC Check (HPLC/TLC) Reactor->IPC 2 hrs IPC->Reactor Incomplete Quench Quench & Phase Cut (Remove Salts) IPC->Quench Pass (<1% SM) Wash Acid/Base Wash (Purification) Quench->Wash Organic Layer Cryst Crystallization (Solvent Swap: Toluene -> EtOH) Wash->Cryst Concentrate Filter Filtration & Drying Cryst->Filter Slurry Final Final Product (Crystalline Solid) Filter->Final Vacuum Dry

Figure 2: Process flow diagram for the scale-up of Creosol Benzoate.

Analytical Data & Quality Attributes

Upon isolation, the product must be characterized to ensure it meets the standards for a pharmaceutical intermediate.

TestMethodExpected Result
Appearance VisualWhite to off-white crystalline solid.
Purity HPLC (254 nm)> 98.5% Area.
Melting Point CapillaryTarget: 75–80°C (Typical for methyl-methoxy benzoates). Note: Recrystallize until range is < 2°C.
Identity 1H NMR (CDCl3)δ 3.85 (s, 3H, OMe), 2.35 (s, 3H, Me), 7.0-8.2 (m, aromatic H).
Residual Solvent GC-HSToluene < 890 ppm, Ethanol < 5000 ppm (ICH Q3C limits).

Troubleshooting Guide:

  • Oily Product: If the product oils out during crystallization, the solution is too concentrated or cooled too fast. Re-heat to dissolve, add a seed crystal, and cool slowly.

  • Yellow Color: Indicates oxidation of the phenol prior to reaction. Recrystallize from Ethanol with activated charcoal.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann protocols).

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanistic grounding for nucleophilic acyl substitution).

  • BenchChem. (2025).[1] Application Notes and Protocols: Esterification of Phenols with Benzoyl Halides. (Specific procedural data for phenolic benzoylation).

  • Org. Synth. (1928). Benzoyl Chloride and Schotten-Baumann General Procedures. Organic Syntheses, Coll. Vol. 1, p.75. (Foundational scale-up techniques).

Sources

Technical Application Note: 2-Methoxy-4-methylphenyl Benzoate in Advanced Materials

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methoxy-4-methylphenyl benzoate (CAS 17605-03-7), the benzoate ester of creosol, serves as a critical structural intermediate in the synthesis of functional materials. While often overlooked as a simple ester, its specific substitution pattern—combining a polar lateral methoxy group with a steric methyl blocker—makes it a high-value scaffold for two primary applications in materials science:

  • Precursor for Hydroxybenzophenone UV Absorbers: Through the Fries rearrangement, it yields sterically hindered benzophenones used to stabilize polymers against photo-degradation.

  • Liquid Crystal (LC) Mesogens: The phenyl benzoate core is a classic mesogenic unit. The lateral methoxy group disrupts packing efficiency, lowering melting transitions and enabling lower-temperature liquid crystalline phases in complex mixtures.

This guide provides the specific protocols for synthesizing this ester, converting it into active UV stabilizers, and integrating it into LC workflows.

Chemical Profile & Properties[1][2][3][4][5][6]

ParameterSpecification
Chemical Name 2-Methoxy-4-methylphenyl benzoate
Synonyms Creosol Benzoate; 4-Methylguaiacol benzoate
CAS Number 17605-03-7
Molecular Formula C₁₅H₁₄O₃
Molecular Weight 242.27 g/mol
Physical State Crystalline Solid / Viscous Oil (purity dependent)
Melting Point 72–75 °C (Typical for pure crystalline form)
Solubility Soluble in DCM, Toluene, Ethyl Acetate; Insoluble in Water

Application 1: Synthesis of Hindered UV Absorbers (Fries Rearrangement)

The primary industrial application of this molecule is as a "masked" form of 2-hydroxy-3-methoxy-5-methylbenzophenone . Hydroxybenzophenones are among the most effective UV absorbers for plastics (PVC, polyolefins) because they dissipate UV energy via rapid excited-state intramolecular proton transfer (ESIPT).

Mechanism & Rationale

The Fries rearrangement is an acid-catalyzed migration of the benzoyl group from the phenolic oxygen to the aromatic ring.

  • Regioselectivity: In 2-methoxy-4-methylphenyl benzoate, the para position (relative to the oxygen) is blocked by a methyl group. The ortho position at C2 is blocked by the methoxy group.

  • Outcome: The rearrangement is forced exclusively to the open ortho position (C6), yielding a single, high-purity isomer. This regiocontrol is highly desirable in industrial synthesis to avoid costly isomer separations.

Protocol: Aluminum Chloride-Catalyzed Rearrangement

Objective: Convert 2-methoxy-4-methylphenyl benzoate into (2-hydroxy-3-methoxy-5-methylphenyl)(phenyl)methanone.

Reagents:

  • Substrate: 2-Methoxy-4-methylphenyl benzoate (10 mmol, 2.42 g)

  • Catalyst: Aluminum Chloride (

    
    ), anhydrous (12 mmol, 1.60 g)
    
  • Solvent: Chlorobenzene (dry, 20 mL) or Nitrobenzene (for higher temp)

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube.
    
  • Dissolution: Dissolve the ester (2.42 g) in dry chlorobenzene (15 mL) under nitrogen atmosphere.

  • Catalyst Addition: Cool the solution to 0°C in an ice bath. Add powdered

    
     (1.60 g) in small portions over 10 minutes to control the exotherm. Note: The solution will likely turn dark yellow/orange due to complex formation.
    
  • Reaction:

    • Remove the ice bath and heat the mixture to 120°C (reflux) .

    • Maintain reflux for 3–4 hours. Monitor via TLC (Eluent: 20% EtOAc/Hexanes). The starting material (

      
      ) should disappear, replaced by the more polar phenol product (
      
      
      
      ).
  • Quenching: Cool the mixture to room temperature. Pour carefully into a beaker containing 50 g of crushed ice and 10 mL concentrated HCl to decompose the aluminum complex.

  • Extraction: Extract the aqueous mixture with Dichloromethane (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize the crude solid from Ethanol/Water.
    

Validation:

  • IR Spectroscopy: Look for the shift from Ester Carbonyl (

    
    ) to Hydrogen-bonded Ketone (
    
    
    
    ) and the appearance of a broad -OH peak.

Application 2: Liquid Crystal Mesogen Design

Phenyl benzoates are "calamitic" (rod-like) mesogens. In liquid crystal display (LCD) technology or tunable optical polymers, pure rod-like molecules often have melting points that are too high.

Role of 2-Methoxy-4-methylphenyl benzoate:

  • Lateral Dipole: The methoxy group at the 2-position exerts a lateral dipole moment, which is crucial for negative dielectric anisotropy materials (used in VA-mode LCDs).

  • Melting Point Depression: The lateral substituent widens the molecule, disrupting efficient

    
     stacking. This lowers the melting point (
    
    
    
    ), helping to create eutectic LC mixtures that remain liquid at room temperature.
Experimental Workflow: LC Mixture Formulation

Objective: Evaluate the effect of the ester on the nematic range of a host LC mixture.

  • Host Mixture: Select a standard nematic host (e.g., E7 or 5CB).

  • Doping: Prepare mixtures containing 5%, 10%, and 15% (w/w) of 2-methoxy-4-methylphenyl benzoate in the host.

  • Thermal Analysis (DSC):

    • Heat samples to isotropic phase (clear liquid).

    • Cool at 5°C/min to determine the Isotropic

      
       Nematic (
      
      
      
      ) and Nematic
      
      
      Crystal (
      
      
      ) transitions.
    • Expectation: The ester should lower

      
       significantly, potentially broadening the operating range, though likely suppressing 
      
      
      
      slightly due to the non-linear shape.

Visualizing the Chemistry

The following diagram illustrates the synthesis pathway and the structural logic behind the Fries rearrangement application.

G cluster_0 Application: UV Stabilizer Synthesis Creosol Creosol (2-Methoxy-4-methylphenol) Ester 2-Methoxy-4-methylphenyl benzoate (Target Ester) Creosol->Ester Esterification (Pyridine/DCM) BenzoylCl Benzoyl Chloride BenzoylCl->Ester Complex AlCl3 Complex (Intermediate) Ester->Complex AlCl3, 0°C UV_Absorber 2-Hydroxy-3-methoxy- 5-methylbenzophenone (UV Absorber) Complex->UV_Absorber Fries Rearrangement 120°C, -HCl

Caption: Synthesis pathway converting Creosol precursors into the Target Ester, followed by the Fries Rearrangement to yield functional UV absorbers.

Synthesis Protocol: The Ester Intermediate

If the ester is not commercially available in the required purity, it must be synthesized from Creosol.

Reaction:



Procedure:

  • Charge: In a 250 mL flask, dissolve Creosol (13.8 g, 0.1 mol) in Dichloromethane (100 mL). Add Pyridine (12 mL, 0.15 mol) as an acid scavenger.

  • Addition: Add Benzoyl Chloride (14.0 g, 0.1 mol) dropwise over 20 minutes while stirring at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 4 hours.

  • Workup: Wash with dilute HCl (1M) to remove pyridine, followed by saturated

    
     and water.
    
  • Isolation: Dry organic layer (

    
    ), evaporate solvent. The product usually crystallizes upon standing or trituration with cold hexane.
    

References

  • Sigma-Aldrich. 4-Methylphenyl benzoate Product Specification (Analogous Structure Reference). Retrieved from (Note: Used for structural analogy verification).

  • Gowda, B. T., et al. (2008). "2-Methylphenyl 4-methylbenzoate." Acta Crystallographica Section E, 64(8), o1581. Link (Structural conformation of ortho-substituted phenyl benzoates).

  • Martin, R. (1992). Aromatic Hydroxyketones: Preparation and Physical Properties.[1] In: Handbook of Hydroxyacetophenones. Springer, Dordrecht. ( definitive text on Fries Rearrangement of phenyl esters).

  • BLD Pharm. 2-Methoxy-4-methylphenyl benzoate CAS 17605-03-7 Entry.[2][3][4][5]Link (Verification of CAS and commercial availability).

  • Imrie, C., et al. (1999). "Liquid Crystal Dimers and Oligomers." Liquid Crystals, 26(1).

Sources

Troubleshooting & Optimization

troubleshooting guide for the purification of 2-Methoxy-4-methylphenyl benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the critical challenges researchers face during the isolation and purification of 2-methoxy-4-methylphenyl benzoate.

Synthesized via the Schotten-Baumann reaction between 2-methoxy-4-methylphenol (creosol) and benzoyl chloride, the crude reaction mixture typically contains the target ester, unreacted phenol, and benzoic acid (a hydrolysis byproduct)[1][2]. This guide provides a self-validating workflow to achieve high-purity isolation.

Process Visualization

G A Crude Reaction Mixture (Ester, Phenol, Benzoic Acid) B Liquid-Liquid Extraction (DCM / Water) A->B Dissolve & Separate C Aqueous NaHCO3 Wash (Removes Benzoic Acid) B->C Extract Organic Phase D Dilute NaOH Wash (Removes Unreacted Phenol) C->D Extract Organic Phase E Organic Layer (Ester in DCM) D->E Isolate F Solvent Evaporation & Concentration E->F Dry over Na2SO4 G Recrystallization (Hot Ethanol) F->G Crude Solid H Pure 2-Methoxy-4-methylphenyl benzoate G->H Vacuum Filtration

Workflow for the purification of 2-methoxy-4-methylphenyl benzoate.

Quantitative Separation Data

Understanding the physicochemical properties of the reaction components is essential for designing a logical extraction sequence.

CompoundpKaNatureAqueous SolubilityOrganic Solubility (DCM)Target Phase
2-Methoxy-4-methylphenyl benzoate N/ANeutral EsterInsolubleHighOrganic (Product)
2-Methoxy-4-methylphenol ~10.2Weak AcidSoluble in strong baseHighAqueous (Waste)
Benzoic Acid 4.2Strong AcidSoluble in weak baseHighAqueous (Waste)

Self-Validating Purification Protocol

This step-by-step methodology relies on pKa-driven liquid-liquid extraction followed by recrystallization. Every step includes an integrated validation check to ensure the system behaves as expected.

Step 1: Initial Liquid-Liquid Extraction

  • Action: Dissolve the crude Schotten-Baumann reaction mixture in Dichloromethane (DCM) and wash with distilled water.

  • Causality: DCM selectively solubilizes the neutral ester, unreacted phenol, and benzoic acid, separating them from the aqueous reaction salts (e.g., NaCl)[3].

Step 2: Weak Base Wash (Benzoic Acid Removal)

  • Action: Wash the organic layer with 10% aqueous NaHCO₃.

  • Causality: NaHCO₃ is a weak base that selectively deprotonates the highly acidic benzoic acid (pKa 4.2) into water-soluble sodium benzoate, leaving the weaker phenol untouched[3].

  • Validation Check: Acidify the separated aqueous waste layer with 10% HCl. The immediate formation of a white precipitate confirms that benzoic acid was successfully extracted[3].

Step 3: Strong Base Wash (Phenol Removal)

  • Action: Wash the organic layer with 10% aqueous NaOH.

  • Causality: A strong base is required to deprotonate the weakly acidic 2-methoxy-4-methylphenol (pKa ~10.2) into water-soluble sodium phenoxide[2].

  • Validation Check: Perform a Ferric Chloride (FeCl₃) test on a small aliquot of the organic layer. A lack of purple/blue color confirms the complete absence of unreacted phenolic compounds[4].

Step 4: Drying and Concentration

  • Action: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate the DCM under reduced pressure to yield the crude solid ester.

Step 5: Recrystallization

  • Action: Dissolve the crude ester in a minimum volume of hot ethanol (~60 °C)[4]. Allow it to cool slowly to room temperature, then transfer to an ice bath.

  • Causality: Ethanol provides an ideal temperature-dependent solubility gradient for phenolic esters, allowing the crystal lattice to form while excluding trace impurities[1][4].

  • Validation Check: Assess the final purity by determining the melting point and comparing it to the theoretical value, or by running a Thin Layer Chromatography (TLC) plate to confirm a single spot[1].

Troubleshooting Guide

Q: Why is there a persistent, irritating smell of benzoyl chloride after the reaction? A: This indicates an incomplete reaction or incomplete hydrolysis of excess reagent.

  • Causality: Benzoyl chloride has not fully reacted with the phenoxide or hydrolyzed into benzoic acid.

  • Solution: Add a small amount of dilute NaOH and continue to shake vigorously. The alkaline environment neutralizes the HCl byproduct and drives the hydrolysis of unreacted benzoyl chloride into odorless, water-soluble sodium benzoate[1][2].

Q: Why is my product "oiling out" during recrystallization instead of forming crystals? A: "Oiling out" occurs when the ester separates as a liquid phase rather than a solid crystal lattice.

  • Causality: This happens if the melting point of the ester is lower than the temperature of the solvent when saturation is reached, or if there is a high concentration of impurities disrupting lattice formation[4].

  • Solution: Reheat the mixture until the oil dissolves, then add more hot ethanol to double the solution volume. This ensures the ester remains dissolved until the temperature drops below its melting point[4]. Cool the solution very gradually, and consider adding a seed crystal.

Q: I am seeing a white precipitate form in my organic layer during the extraction. What is it? A: This is likely sodium benzoate precipitating out of the organic phase.

  • Causality: If you used an overly concentrated NaHCO₃ or NaOH wash without sufficient water, the resulting sodium salts may exceed their solubility limit in the aqueous phase and crash out at the interface.

  • Solution: Add more distilled water to the separatory funnel to fully solubilize the salts into the aqueous layer.

Frequently Asked Questions (FAQs)

Q: Why must I wash with NaHCO₃ before NaOH during the extraction? A: Sequential extraction leverages pKa differences to prevent cross-contamination. NaHCO₃ (a weak base) selectively deprotonates the strongly acidic benzoic acid. The subsequent NaOH wash (a strong base) deprotonates the weakly acidic 2-methoxy-4-methylphenol. If you wash with NaOH first, you will extract both the acid and the phenol simultaneously, making it impossible to recover them independently[3].

Q: Can I use Thin Layer Chromatography (TLC) to monitor the purification? A: Yes. TLC is an excellent self-validation tool.

  • Causality: By running the crude mixture alongside pure 2-methoxy-4-methylphenol, you can track the disappearance of the phenol spot (which is highly UV-active and stains with iodine) and the appearance of the distinct ester spot[1][4].

Q: Why do we use a two-phase aqueous/organic system for the Schotten-Baumann reaction? A: The aqueous NaOH serves a dual purpose: it deprotonates the phenol to form the highly nucleophilic phenoxide ion, and it acts as an acid scavenger to neutralize the HCl byproduct. This prevents the reaction medium from becoming acidic, which would otherwise protonate the phenoxide and halt the forward equilibrium[1].

References

  • Quora. "How would you separate a solution of phenyl benzoate, phenol, and benzoic acid?" Available at: [Link]

  • Physics & Maths Tutor. "H433/03 Practical skills in chemistry." Available at: [Link]

  • Chemistry Notes. "Schotten Baumann Reaction: Introduction, mechanism, procedure." Available at:[Link]

Sources

avoiding decomposition of 2-Methoxy-4-methylphenyl benzoate during reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Methoxy-4-methylphenyl benzoate. This resource is designed for researchers, chemists, and drug development professionals who utilize this phenolic ester in their synthetic workflows. Given its utility and specific reactivity, understanding its stability profile is critical for achieving high-yield, reproducible results. This guide provides in-depth, experience-based answers to common challenges, focusing on the prevention of unintended decomposition.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low, and I see byproducts in my analysis. Could 2-Methoxy-4-methylphenyl benzoate be decomposing?

A: Yes, this is a primary concern. 2-Methoxy-4-methylphenyl benzoate, like many phenolic esters, is susceptible to decomposition, primarily through hydrolysis of the ester bond. This cleavage results in the formation of 2-methoxy-4-methylphenol and benzoic acid (or its conjugate base). The stability of the ester is highly dependent on the reaction conditions, especially pH and temperature.[1] Electron-donating groups on the phenyl ring, such as the methoxy and methyl groups present in this molecule, can influence the rate of hydrolysis.[1]

Q2: What are the tell-tale signs of decomposition during a reaction or workup?

A: Analytically, the most common sign is the appearance of new spots on a Thin Layer Chromatography (TLC) plate or new peaks in your High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis that correspond to the cleaved phenol and benzoic acid.[2] Visually, if your reaction mixture is biphasic, the formation of a precipitate (benzoic acid under acidic conditions) or a change in the solubility profile of your materials could indicate decomposition.

Q3: I need to cleave the ester. Can I just use a strong base like sodium hydroxide (NaOH)?

A: While strong bases like NaOH will certainly hydrolyze (saponify) the ester, this approach can be aggressive and may lead to side reactions if other sensitive functional groups are present in your molecule.[3][4][5] The reaction with NaOH is typically irreversible because the resulting carboxylic acid is deprotonated to a carboxylate salt, driving the reaction to completion.[5] For substrates that are sensitive, exploring milder conditions is highly recommended to maintain the integrity of the overall molecular structure.

In-Depth Troubleshooting Guides

Issue 1: Decomposition Under Basic or Nucleophilic Conditions

The most common decomposition pathway for phenyl benzoates is base-catalyzed hydrolysis, also known as saponification.[5][6] The reaction proceeds via a nucleophilic acyl substitution mechanism where a hydroxide ion attacks the electrophilic carbonyl carbon.

Mechanism of Base-Catalyzed Hydrolysis

The process begins with the attack of a hydroxide ion on the ester's carbonyl carbon, forming a tetrahedral intermediate.[5][7] This intermediate then collapses, expelling the 2-methoxy-4-methylphenoxide as the leaving group. A rapid, and essentially irreversible, proton transfer from the newly formed benzoic acid to the phenoxide and any other base present yields the final benzoate salt and 2-methoxy-4-methylphenol.[5]

Base_Hydrolysis ester 2-Methoxy-4-methylphenyl benzoate intermediate Tetrahedral Intermediate ester->intermediate + OH⁻ (Nucleophilic Attack) hydroxide OH⁻ products Benzoate + 2-Methoxy-4-methylphenol intermediate->products Collapse (Loss of ArO⁻) + Proton Transfer

Caption: Base-catalyzed hydrolysis of the target ester.

Mitigation Strategies & Recommended Conditions

To avoid unintentional cleavage, the choice of base and reaction temperature is paramount. Strong, nucleophilic bases like NaOH or KOH should be avoided unless saponification is the desired outcome.

ConditionProblematic Reagents (High Risk of Decomposition)Recommended Alternatives (Low Risk)Rationale
Base NaOH, KOH, LiOH[4][5]K₂CO₃, Cs₂CO₃, DIPEA, DBU, Proton SpongeThese are non-nucleophilic or sterically hindered bases that can deprotonate acidic protons without attacking the ester carbonyl.
Temperature Reflux / High Temperatures (>80 °C)0 °C to Room Temperature (25 °C)Hydrolysis rates are highly temperature-dependent. Lowering the temperature significantly reduces the rate of decomposition.
Solvent Protic solvents like Methanol/Ethanol with water[4]Aprotic solvents (THF, Dichloromethane, Toluene, Acetonitrile)Aprotic solvents do not participate in hydrolysis and can reduce the solubility and efficacy of residual water.
Issue 2: Instability Under Acidic Conditions

While more stable under acidic conditions than basic ones, phenolic esters can still undergo decomposition, primarily through two pathways: acid-catalyzed hydrolysis and the Fries rearrangement.

A) Acid-Catalyzed Hydrolysis

This is the reverse of a Fischer esterification. The reaction is initiated by protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. This pathway is generally slower than base-catalyzed hydrolysis but can become significant in the presence of strong acids and water, especially at elevated temperatures.

B) The Fries Rearrangement

A more significant concern under acidic conditions is the Fries rearrangement.[8][9][10] This reaction involves the migration of the benzoyl group from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid (e.g., AlCl₃, TiCl₄) or a strong Brønsted acid.[8][9] The reaction produces ortho- and para-hydroxyaryl ketones. Given the substitution pattern of 2-methoxy-4-methylphenyl benzoate, this rearrangement would yield hydroxybenzophenone derivatives.[11]

  • Low temperatures tend to favor the para-substituted product.[8]

  • High temperatures favor the ortho-substituted product.[8]

Acid_Pathways ester 2-Methoxy-4-methylphenyl benzoate hydrolysis Hydrolysis Products (Phenol + Benzoic Acid) ester->hydrolysis H₃O⁺ (Brønsted Acid) fries Fries Rearrangement Products (o- and p-Hydroxy Ketones) ester->fries AlCl₃ / TiCl₄ (Lewis Acid)

Caption: Competing decomposition pathways in acid.

Mitigation Strategies
  • Avoid Strong Lewis Acids: If acidic conditions are required, avoid strong Lewis acids like AlCl₃ unless a Fries rearrangement is the intended reaction.

  • Use Brønsted Acids Sparingly: If a Brønsted acid is necessary, use catalytic amounts and maintain the lowest possible temperature.

  • Anhydrous Conditions: Perform reactions under strictly anhydrous conditions to prevent acid-catalyzed hydrolysis.

Issue 3: Decomposition During Workup and Purification

A significant amount of product can be lost after the reaction is complete. The workup and purification steps must be designed to minimize hydrolysis.

Workup Best Practices
  • Quenching: Avoid quenching basic reactions with strong aqueous acids. Instead, consider using a milder acid source like saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: When performing a liquid-liquid extraction, do not use aqueous sodium bicarbonate or carbonate solutions to wash the organic layer unless you intend to remove acidic byproducts and are confident your ester is stable to these mild basic conditions.[12] A wash with brine is generally safer.

  • Drying and Concentration: Ensure the organic layer is thoroughly dried (e.g., with MgSO₄ or Na₂SO₄) before concentrating in vacuo. Residual acid or base in the presence of trace water can cause decomposition on the rotary evaporator, especially with heating.

Purification (Silica Gel Chromatography)

Standard silica gel is slightly acidic and can cause decomposition of sensitive compounds.

  • Neutralization: For sensitive applications, consider neutralizing the silica gel. This can be done by preparing the slurry with a solvent system containing a small amount of a volatile base, such as 1% triethylamine (Et₃N) in the eluent.

  • Eluent System: Use a neutral solvent system (e.g., Hexanes/Ethyl Acetate, Toluene/Ethyl Acetate) and avoid polar, protic eluents like methanol if possible, as it can contribute to transesterification or hydrolysis on the column.

Experimental Protocols

Protocol 1: Small-Scale Stability Test

Before committing to a large-scale reaction, it is prudent to test the stability of 2-Methoxy-4-methylphenyl benzoate under your proposed conditions.

Objective: To determine if the target ester decomposes under specific reaction conditions (base, solvent, temperature).

Methodology:

  • Setup: In three separate small vials, add ~10 mg of 2-Methoxy-4-methylphenyl benzoate.

  • Vial 1 (Control): Add 1 mL of your chosen reaction solvent.

  • Vial 2 (Test Condition): Add 1 mL of the solvent and the proposed amount of your base/acid.

  • Vial 3 (Harsh Control): Add 1 mL of THF/Water (1:1) and 1 equivalent of NaOH.

  • Reaction: Stir all vials at the intended reaction temperature for the planned reaction time (e.g., 4 hours).

  • Analysis:

    • Take a small aliquot from each vial at regular intervals (e.g., 1 hr, 4 hr).

    • Spot the aliquots on a single TLC plate. Use a co-spot of the starting material as a reference.

    • Develop the TLC plate in an appropriate solvent system (e.g., 4:1 Hexanes:Ethyl Acetate).

    • Visualize under UV light. The appearance of a new, more polar spot (the phenol) in Vial 2 indicates decomposition. Vial 3 should show complete conversion to the phenol, confirming the analytical method works.

Protocol 2: Optimized Workup and Purification for a Base-Sensitive Reaction

This protocol assumes a reaction was run in an aprotic solvent (e.g., THF) using a non-nucleophilic base (e.g., K₂CO₃) and needs to be purified.

Methodology:

  • Filtration: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the inorganic base. Wash the filter cake with the reaction solvent (e.g., THF).

  • Concentration: Combine the filtrate and washings and concentrate in vacuo at a low temperature (<40 °C).

  • Redissolving: Dissolve the crude residue in a minimal amount of a solvent suitable for chromatography, such as dichloromethane or toluene.

  • Chromatography:

    • Prepare a silica gel column by slurrying the silica in the starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate containing 0.5% Et₃N).

    • Load the concentrated product onto the column.

    • Elute the column with a gradient of ethyl acetate in hexanes (still containing 0.5% Et₃N).

    • Collect fractions and analyze by TLC to isolate the pure 2-Methoxy-4-methylphenyl benzoate.

  • Final Concentration: Combine the pure fractions and concentrate in vacuo to yield the final product.

By implementing these informed strategies and protocols, you can significantly improve the outcome of your reactions by minimizing the undesired decomposition of 2-Methoxy-4-methylphenyl benzoate.

References
  • ChemInform Abstract: Kinetics and Mechanism of the Hydrolysis of Substituted Phenyl Benzoates Catalyzed by the o-Iodosobenzoate Anion. (n.d.). ResearchGate. Retrieved from [Link]

  • Phenyl Benzoate: Chemistry Practical Manual. (n.d.). Studylib. Retrieved from [Link]

  • Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells. (n.d.). ResearchGate. Retrieved from [Link]

  • US Patent US3078299A. (1963). Google Patents.
  • Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. (n.d.). ResearchGate. Retrieved from [Link]

  • General procedures for the purification of Esters. (n.d.). Chempedia - LookChem. Retrieved from [Link]

  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. (2023). ResearchGate. Retrieved from [Link]

  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. (2023). Research Square. Retrieved from [Link]

  • Fries rearrangement. (n.d.). Wikipedia. Retrieved from [Link]

  • Girard, C., et al. (2002). Fast, easy, and efficient method for the purification of phenolic isomers using a selective solid-phase scavenging process. Journal of Combinatorial Chemistry. Retrieved from [Link]

  • Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. (2021). PMC. Retrieved from [Link]

  • Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. (2023). ACS Publications. Retrieved from [Link]

  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. (n.d.). PMC - NIH. Retrieved from [Link]

  • Determination of the Esters by Alkaline Hydrolysis. (n.d.). Tennessee Academy of Science. Retrieved from [Link]

  • New Aspects of the Fries Rearrangement. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. (n.d.). Google Patents.
  • Saponification-Typical procedures. (2024). OperaChem. Retrieved from [Link]

  • saponification: Topics. (n.d.). Science.gov. Retrieved from [Link]

  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. (n.d.). PMC. Retrieved from [Link]

  • Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. (n.d.). J-STAGE. Retrieved from [Link]

  • Basic Hydrolysis of Esters - Saponification. (2022). Master Organic Chemistry. Retrieved from [Link]

  • Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. (n.d.). Jetir.Org. Retrieved from [Link]

  • How to purify esterefication product? (2016). ResearchGate. Retrieved from [Link]

  • What are the modifications to improve the purity of ester? (2017). Quora. Retrieved from [Link]

  • Alcohols, phenols and acids | Grade 12 | Chemistry | Khan Academy. (2025). YouTube. Retrieved from [Link]

  • Saponification. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Alcohol or phenol synthesis by ester cleavage. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • (PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. (2025). ResearchGate. Retrieved from [Link]

  • EP1044956A1 - A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives. (n.d.). Google Patents.
  • 2-Methoxy-4-prop-1-enylphenyl benzoate. (n.d.). PubChem. Retrieved from [Link]

Sources

Technical Support Center: Characterization of 2-Methoxy-4-methylphenyl Benzoate

Author: BenchChem Technical Support Team. Date: March 2026

The Technical Support Center guide for 2-Methoxy-4-methylphenyl benzoate follows below. This content is structured to address the specific analytical and experimental challenges faced by researchers working with this ester.

CAS: 17605-03-7 | Formula: C₁₅H₁₄O₃ | MW: 242.27 g/mol [1][2]

Welcome to the technical support hub for 2-Methoxy-4-methylphenyl benzoate . This guide addresses the nuanced challenges in synthesizing, purifying, and characterizing this specific benzoate ester. As a derivative of creosol (2-methoxy-4-methylphenol), this molecule presents unique spectroscopic and stability hurdles distinct from simpler phenyl benzoates.[1][2]

Part 1: Troubleshooting & FAQs

Expert solutions for common experimental bottlenecks.

Category 1: NMR Spectroscopy & Structural Elucidation

Q: The aromatic region (6.5–8.2 ppm) in my ¹H NMR spectrum is crowded. How can I definitively distinguish the benzoate ring from the creosol ring? A: This is the most common challenge. The benzoate moiety contributes 5 protons, while the creosol (phenolic) ring contributes 3.

  • The Diagnostic Shift: Look for the benzoate ortho-protons .[1][2] These typically appear as a doublet (or dd) significantly downfield, around 8.1–8.2 ppm (

    
     Hz), due to the anisotropic effect of the carbonyl group.
    
  • The Creosol Ring: The protons on the creosol ring (positions 3, 5, and 6 relative to the ester linkage) generally resonate upfield of the benzoate protons, often between 6.7–7.2 ppm .

  • Solution: Do not rely on 1D integration alone. Run a ¹H-¹H COSY experiment. The benzoate spin system is distinct (2 ortho

    
     2 meta
    
    
    
    1 para), whereas the creosol ring will show a separate coupling pattern (typically an ABX or AMX system depending on resolution, with weak meta-coupling between H-3 and H-5).[1][2]

Q: My integration values for the methyl and methoxy groups are correct (3:3), but the chemical shifts seem variable. Why? A: Solvent effects are pronounced in esters containing electron-donating groups (methoxy).[1][2]

  • CDCl₃: The methoxy singlet typically appears near 3.80–3.85 ppm , and the aryl methyl near 2.30–2.40 ppm .

  • DMSO-d₆: Expect slight shifts. If you observe peak broadening or unexpected shifts, check for hydrolysis . Free creosol has a methoxy signal that may shift slightly, but the most obvious sign of degradation is the appearance of a broad phenolic -OH singlet (usually >9 ppm) and the distinct benzoic acid protons.

Category 2: Stability & Purity (HPLC/LC-MS)

Q: I see a persistent impurity peak in my HPLC chromatogram that grows over time. What is it? A: You are likely observing hydrolysis , which generates Benzoic Acid and Creosol .

  • Mechanism: Phenyl esters are susceptible to hydrolysis, especially in the presence of trace moisture or acidic/basic impurities in your mobile phase.

  • Identification:

    • Benzoic Acid: Elutes earlier than the ester on Reverse Phase (C18) columns due to high polarity (unless pH is low enough to suppress ionization).[2]

    • Creosol: Elutes later than benzoic acid but usually earlier than the ester.[2]

  • Prevention: Ensure your organic solvents (Acetonitrile/Methanol) are HPLC-grade and dry.[1][2] Avoid leaving the sample dissolved in mobile phase for extended periods (e.g., >24 hours) before injection.

Q: How do I remove unreacted creosol from the crude product? A: Creosol has a distinct smoky odor and is weakly acidic (


).[2]
  • Wash Protocol: Dissolve the crude reaction mixture in an organic solvent (e.g., Ethyl Acetate or Dichloromethane) and wash with cold 1M NaOH or 5% Na₂CO₃ . This converts the unreacted creosol into its water-soluble phenolate salt, partitioning it into the aqueous layer.[1][2]

  • Caution: Do not use hot base or prolonged exposure, as this will hydrolyze your product (the ester). Wash quickly and immediately neutralize/dry the organic layer.[2]

Category 3: Crystallization & Physical State[1][2]

Q: My product is an oil, but literature suggests it should be a solid. How do I induce crystallization? A: 2-Methoxy-4-methylphenyl benzoate can form a supercooled liquid (oil) easily due to the asymmetry introduced by the methoxy and methyl groups.[1][2]

  • Triggers:

    • Seed Crystal: If available, add a micro-crystal of the pure product.

    • Trituration: Add a non-solvent (like cold pentane or hexane) to the oil and scratch the inner wall of the flask with a glass rod.[2] The friction provides nucleation sites.[2]

    • Purity Check: Even 1-2% impurity (especially unreacted creosol) can depress the melting point significantly, keeping it as an oil.[2] Re-purify via column chromatography (Silica gel, Hexane:EtOAc gradient) before attempting crystallization again.

Part 2: Experimental Methodologies

Synthesis Workflow (Schotten-Baumann Conditions)

Standard protocol for high-yield synthesis minimizing hydrolysis.[1][2]

  • Preparation: In a round-bottom flask, dissolve Creosol (1.0 equiv) in dry Dichloromethane (DCM) .

  • Base Addition: Add Triethylamine (1.2 equiv) or Pyridine.[2] Cool the mixture to 0°C in an ice bath.

  • Acylation: Dropwise add Benzoyl Chloride (1.1 equiv) over 15 minutes. The exotherm must be controlled to prevent side reactions.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Mobile Phase: 80:20 Hexane:Ethyl Acetate).

  • Workup:

    • Quench with ice water.[2][3]

    • Wash organic layer with 1M HCl (removes amine), then Sat. NaHCO₃ (removes benzoic acid), then 1M NaOH (removes unreacted creosol).

    • Dry over MgSO₄ and concentrate.[2]

Analytical Data Summary
ParameterExpected Value / RangeNotes
Physical State White to Off-white SolidMay oil out if impure.[1][2]
¹H NMR (Benzoate)

8.1–8.2 (2H, d), 7.4–7.6 (3H, m)
Diagnostic doublet for ortho-protons.
¹H NMR (Creosol)

6.7–7.1 (3H, m)
Overlap possible; use 2D NMR.
¹H NMR (Methoxy)

3.80–3.85 (3H, s)
Sharp singlet.
¹H NMR (Methyl)

2.30–2.40 (3H, s)
Sharp singlet.
IR (Carbonyl) 1730–1745 cm⁻¹Strong ester stretch.[2]
MS (EI)

242 [M]⁺
Molecular ion may be weak; fragment at 105 (Benzoyl).[2]

Part 3: Visualizations

Figure 1: Synthesis & Impurity Pathways

This diagram illustrates the synthesis of the target ester and the critical hydrolysis pathway that leads to common impurities.[4]

SynthesisPathway Creosol Creosol (2-Methoxy-4-methylphenol) Target TARGET ESTER 2-Methoxy-4-methylphenyl benzoate Creosol->Target Et3N, DCM, 0°C BenzoylCl Benzoyl Chloride BenzoylCl->Target Et3N, DCM, 0°C Impurity1 Impurity: Benzoic Acid (Hydrolysis) Target->Impurity1 H2O / H+ / OH- Impurity2 Impurity: Creosol (Hydrolysis/Unreacted) Target->Impurity2 H2O / H+ / OH-

Caption: Reaction scheme showing the formation of 2-Methoxy-4-methylphenyl benzoate and potential degradation pathways.

Figure 2: Analytical Decision Tree

Logical flowchart for troubleshooting purity issues.

AnalysisFlow Start Start: Crude Product Analysis TLC 1. Run TLC (Hexane:EtOAc 4:1) Start->TLC SingleSpot Single Spot? TLC->SingleSpot NMR 2. Run 1H NMR (CDCl3) SingleSpot->NMR Yes Wash Action: Wash with cold 1M NaOH (Remove Creosol) SingleSpot->Wash No (Lower Rf spot) ExtraPeaks Extra Aromatic Peaks? NMR->ExtraPeaks Recryst Action: Recrystallize (EtOH or Hexane/EtOAc) ExtraPeaks->Recryst Yes (Benzoic acid/Oligomers) Final Final Characterization (MP, MS, IR) ExtraPeaks->Final No Wash->NMR Recryst->Final

Caption: Step-by-step decision tree for purifying and verifying the target ester.

References

  • National Institute of Standards and Technology (NIST) . 2-Methoxyphenyl benzoate (Related Isomer Data). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem . p-Cresol benzoate (Structural Analog Data). National Library of Medicine.[2] Available at: [Link]

  • Givaudan . Creosol: Physico-chemical properties. Available at: [Link] (Used for starting material properties).

Sources

Technical Support Center: Resolving Impurities in 2-Methoxy-4-methylphenyl Benzoate Samples

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-Methoxy-4-methylphenyl benzoate. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and resolve purity issues encountered during the synthesis and purification of this compound. Our approach is rooted in explaining the fundamental chemistry behind these challenges to empower you with robust, adaptable solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purity of 2-Methoxy-4-methylphenyl benzoate.

Q1: What are the most probable impurities I might encounter in my crude sample?

A1: Impurities typically arise from three main sources: unreacted starting materials, side-products from the reaction, and degradation of the product. The most common synthesis involves the reaction of 2-methoxy-4-methylphenol (creosol) with benzoyl chloride.

  • Unreacted Starting Materials : 2-methoxy-4-methylphenol and benzoyl chloride are the most frequent impurities. Their presence indicates an incomplete reaction.[1]

  • Key Side-Product (Acidic Impurity) : Benzoic acid is almost always present. It forms from the hydrolysis of the highly reactive benzoyl chloride upon contact with water during the reaction or workup.

  • Degradation Product : The ester product itself can be hydrolyzed back to 2-methoxy-4-methylphenol and benzoic acid if exposed to harsh acidic or basic conditions, especially at elevated temperatures.[2][3][4]

Q2: What is the best initial analytical method to get a quick overview of my sample's purity?

A2: Thin-Layer Chromatography (TLC) is the ideal first step. It is a rapid, inexpensive, and highly effective technique to visualize the number of components in your crude mixture. By running the starting materials, the crude reaction mixture, and a co-spot on the same plate, you can quickly determine if the starting materials have been consumed and estimate the number of impurities formed. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method.[5][6]

Q3: How can I easily remove the primary acidic impurity, benzoic acid?

A3: Benzoic acid is readily removed during the aqueous workup phase. After the reaction, dissolving the crude product in an organic solvent (like ethyl acetate or dichloromethane) and washing it with a mild aqueous base will deprotonate the acidic benzoic acid, pulling it into the aqueous layer as its soluble salt (e.g., sodium benzoate).

  • Recommended Washing Agents : Saturated sodium bicarbonate (NaHCO₃) solution or a dilute (5-10%) sodium carbonate (Na₂CO₃) solution are effective.

  • Causality : The ester (your product) is neutral and remains in the organic layer, while the carboxylic acid (impurity) and any unreacted phenol are acidic enough to be extracted by the base.

Q4: My purified product has a persistent yellow or brown tint. What is the likely cause?

A4: A colored tint often suggests the presence of phenolic impurities that have undergone oxidation to form colored quinone-type species. The starting material, 2-methoxy-4-methylphenol, is susceptible to air oxidation, especially under basic conditions. Trace amounts of these oxidized species can be difficult to remove. Using an antioxidant during the reaction or ensuring an inert atmosphere (e.g., nitrogen or argon) can help prevent their formation. If the color persists, purification via column chromatography followed by recrystallization with activated carbon can be effective.[7]

Section 2: In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving specific purity challenges.

Workflow for Synthesis, Purification, and Analysis

The following diagram illustrates the typical workflow, which forms the basis for our troubleshooting logic.

cluster_synthesis Synthesis cluster_workup Initial Purification cluster_purification Final Purification cluster_analysis Purity Verification synthesis Schotten-Baumann Reaction workup Aqueous Wash (e.g., NaHCO3) synthesis->workup Crude Product tlc TLC workup->tlc Quick Check chromatography Column Chromatography recrystallization Recrystallization chromatography->recrystallization Collected Fractions hplc HPLC / GC-MS recrystallization->hplc Crystalline Solid tlc->chromatography Impurities Present nmr NMR / FTIR hplc->nmr Purity > 99%

Caption: General workflow for synthesis and purity resolution.

Issue 1: Significant Unreacted 2-Methoxy-4-methylphenol Detected

If analytical data (TLC, HPLC, NMR) shows a substantial amount of the starting phenol, consult the following table.

Potential Cause Scientific Rationale Recommended Solution
Insufficient Acylating Agent The stoichiometry was incorrect, leaving an excess of the nucleophile (phenol). Benzoyl chloride can also be consumed by reaction with trace water.Use a slight excess (1.1-1.2 equivalents) of benzoyl chloride to ensure complete consumption of the phenol. Ensure glassware is dry before starting.
Ineffective Base The base (e.g., pyridine, triethylamine, or NaOH) is meant to neutralize the HCl byproduct, driving the reaction forward. If the base is old, wet, or insufficient, the reaction will stall as the pH drops.Use a freshly opened or distilled amine base. If using NaOH, ensure its concentration is adequate. The base should be present in at least stoichiometric amounts to the benzoyl chloride.
Low Reaction Temperature The activation energy for the reaction is not being met, leading to a slow or stalled reaction.While the reaction is often started at 0°C to control exothermicity, it should be allowed to warm to room temperature and stirred for several hours to ensure completion.[6] Monitor via TLC.
Poor Solubility/Mixing In a biphasic system (e.g., NaOH/water and an organic solvent), poor stirring can limit the interaction between reactants at the phase interface.Use a phase-transfer catalyst (e.g., tetrabutylammonium bromide) or ensure vigorous stirring to maximize the interfacial area.
Issue 2: An Unknown Impurity is Detected by HPLC or GC-MS

When faced with an unexpected peak, a systematic approach is required for identification.

start Unknown Peak in HPLC / GC-MS ms_data Analyze Mass Spec (MS) Data start->ms_data mw_match Does MW match a plausible side product? ms_data->mw_match isolate Isolate Impurity via Preparative HPLC or Column Chromatography mw_match->isolate No / Unsure revisit_synthesis Re-evaluate Reaction Conditions to Minimize Side Product mw_match->revisit_synthesis Yes (e.g., Benzoic Acid) nmr_analysis Characterize with 1H and 13C NMR isolate->nmr_analysis structure_elucidated Structure Elucidated nmr_analysis->structure_elucidated structure_elucidated->revisit_synthesis

Caption: Diagnostic workflow for unknown impurity identification.

Plausible, less common side-products to consider:

  • Fries Rearrangement Products : If a Lewis acid is present or high temperatures are used, the benzoate group could migrate, forming hydroxy-acetophenone derivatives.

  • Demethylated Product : Harsh conditions could cleave the methyl ether, yielding 2-hydroxy-4-methylphenyl benzoate. This is sometimes observed when certain Lewis acids like AlCl₃ are used.[8]

Section 3: Detailed Experimental Protocols

These protocols provide a validated starting point for synthesis, purification, and analysis.

Protocol 1: High-Purity Synthesis (Schotten-Baumann Conditions)

This protocol is designed to maximize yield while minimizing common impurities.

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxy-4-methylphenol (1.0 eq.) in a 10% aqueous solution of sodium hydroxide (2.5 eq.). Cool the flask in an ice bath to 0-5°C.

  • Addition of Acylating Agent : Add benzoyl chloride (1.1 eq.) dropwise to the stirring solution over 15-20 minutes, ensuring the temperature remains below 10°C.

  • Reaction Progression : After the addition is complete, remove the ice bath and allow the mixture to stir vigorously at room temperature for 2-3 hours. Monitor the reaction's completion by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).

  • Work-up : Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Washing : Combine the organic layers and wash sequentially with:

    • 1M HCl (to neutralize excess NaOH)

    • Saturated NaHCO₃ solution (to remove benzoic acid)

    • Brine (saturated NaCl solution)

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

This is the most reliable method for separating the product from closely related impurities.[9][10][11]

  • Column Packing : Prepare a slurry of silica gel in 100% hexane and pack a glass column. Equilibrate the column by running 2-3 column volumes of the starting eluent (e.g., 98:2 Hexane:Ethyl Acetate).

  • Sample Loading : Dissolve the crude product in a minimal amount of dichloromethane or the starting eluent and adsorb it onto a small amount of silica gel. Once dry, carefully add this to the top of the packed column.

  • Elution : Begin elution with a low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). Gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection : Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration : Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-Methoxy-4-methylphenyl benzoate.

Protocol 3: Purity Assessment by HPLC

This protocol provides example parameters for a reverse-phase HPLC method to quantify the purity of the final product.[5]

Parameter Recommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0 min / 50% B -> 20 min / 95% B -> 25 min / 95% B -> 26 min / 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)
References
  • Moumou, M., et al. (n.d.). 2-Isopropyl-4-methoxy-5-methylphenyl benzoate. PMC - NIH. Available at: [Link]

  • Organic Syntheses (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate. Available at: [Link]

  • The Royal Society of Chemistry (n.d.). Supporting Information. Available at: [Link]

  • Google Patents (2011). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • ResearchGate (2021). (PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Available at: [Link]

  • PMC (n.d.). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. Available at: [Link]

  • DTIC (n.d.). Synthesis of 2-Methoxypropyl Benzene for Epitope Imprinting. Available at: [Link]

  • Arkat USA (n.d.). Aroylation of 2- and 3-acetylthiophenes using benzoyl chloride, benzotrichloride, and their substituted derivatives. Available at: [Link]

  • Limban, C., et al. (n.d.). NEW THIOUREIDES OF 2-(4-METHYL-PHENOXYMETHYL)-BENZOIC AND 2-(4-METHOXY-PHENOXYMETHYL)-BENZOIC ACIDS WITH BIOLOGICAL ACTIVITY. Farmacia. Available at: [Link]

  • Atlantis Press (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Available at: [Link]

  • ResearchGate (2014). How can I purify N-(2-methoxycarbonylphenyl)-N-nitrosoglycine from the reaction mixture?. Available at: [Link]

  • Zenodo (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Available at: [Link]

  • Gowda, B. T., et al. (2008). 2-Methylphenyl 4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1581. Available at: [Link]

  • Google Patents (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • ResearchGate (2015). (PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Available at: [Link]

  • ResearchGate (n.d.). Reaction of the interaction of eugenol with benzoyl chloride with the.... Available at: [Link]

  • Orbital: The Electronic Journal of Chemistry (2025). Synthesis and Characterization of Bemotrizinol Impurities. Available at: [Link]

  • Google Patents (n.d.). CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.
  • SciSpace (2013). Impurities in Pharmaceuticals- A Review. Available at: [Link]

Sources

Validation & Comparative

Purity Assessment of Synthesized 2-Methoxy-4-methylphenyl benzoate: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

2-Methoxy-4-methylphenyl benzoate (CAS 17605-03-7) is a versatile aryl benzoate ester utilized as a synthetic building block and intermediate in fine chemical and pharmaceutical development. During its synthesis—typically achieved via the esterification of 2-methoxy-4-methylphenol with benzoyl chloride—various impurities can be introduced. These include unreacted precursors, coupling reagents, positional isomers, and residual solvents.

Accurate purity assessment is a foundational requirement in chemical research and drug development. The recently revised ICH Q2(R2) guidelines emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical validation, requiring that testing methods be rigorously demonstrated as "fit for purpose"[1]. This guide objectively compares three prominent analytical methodologies—Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS)—for evaluating the purity of synthesized 2-Methoxy-4-methylphenyl benzoate, providing actionable protocols and comparative experimental data.

Methodological Comparison Matrix

When selecting an analytical method, researchers must balance the need for absolute quantitation against the resolution of structurally similar impurities.

ParameterQuantitative NMR (qNMR)HPLC-UVGC-MS
Primary Use Case Absolute purity determination without a reference standard.High-resolution profiling of structurally similar impurities.Detection of volatile organic compounds and residual solvents.
Reference Standard Not Required for the analyte (uses an unrelated internal standard).Required for absolute quantitation; otherwise yields relative purity.Required for quantitation; library matching for identification.
Specificity Moderate (relies on isolated proton signals).High (chromatographic separation).High (chromatographic separation + mass spectra).
Analysis Time ~10–15 minutes per sample.~15–30 minutes per run.~20–40 minutes per run.
ICH Q2(R2) Alignment Assay/Potency, Purity[1].Specificity, Linearity, Range, Impurity Limits[2].Impurity Limit Testing[1].

Quantitative NMR (qNMR): The Orthogonal Gold Standard

Causality & Rationale

Traditional chromatographic methods require a certified reference material (CRM) of the target analyte to establish a calibration curve. For newly synthesized intermediates like 2-Methoxy-4-methylphenyl benzoate, CRMs are often unavailable or prohibitively expensive. qNMR bypasses this limitation by offering absolute quantitation. The fundamental principle is that the NMR signal integral is directly proportional to the number of resonant nuclei[3]. By adding a highly pure, structurally unrelated internal standard, researchers can determine the exact purity of the synthesized batch. This provides an orthogonal means of purity evaluation that is mechanistically independent of the chromatographic methods used for purification[3].

Self-Validating Protocol: H-qNMR Analysis
  • Standard Selection: Select an internal standard (IS) that is non-reactive, highly pure (>99.9%), and exhibits NMR signals distinct from the analyte. Maleic acid (singlet at ~6.3 ppm) or Dimethyl sulfone (singlet at ~3.0 ppm) are excellent choices[4].

  • Sample Preparation: Accurately weigh ~20.00 mg of the synthesized 2-Methoxy-4-methylphenyl benzoate and ~5.00 mg of the IS using a microbalance (precision

    
     mg). Co-dissolve completely in 0.6 mL of deuterated chloroform (CDCl
    
    
    
    ).
  • Acquisition Parameters: Use a 400 MHz or 600 MHz NMR spectrometer. Critical Step: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (

    
    ) of the protons of interest (typically 
    
    
    
    seconds). This ensures complete magnetization recovery and prevents integration bias.
  • Integration & Calculation: Integrate the isolated aromatic proton signal of the benzoate moiety (e.g., ortho-protons at ~8.1–8.2 ppm, integrating for 2H) and the IS reference peak. Calculate absolute purity using the formula:

    
    
    (Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, P = Purity).
    

HPLC-UV: The High-Throughput Workhorse

Causality & Rationale

While qNMR excels in absolute quantitation, HPLC-UV provides superior resolution for structurally similar impurities, such as unreacted 2-methoxy-4-methylphenol or benzoic acid. The ICH Q2(R2) guideline mandates the demonstration of specificity—the ability to unambiguously assess the analyte in the presence of expected impurities[2]. HPLC-UV achieves this through differential partitioning in the stationary phase, making it essential for routine batch monitoring.

Self-Validating Protocol: Reverse-Phase HPLC
  • System Suitability Test (SST): Before analyzing the sample, inject a resolution mixture containing 2-Methoxy-4-methylphenyl benzoate, 2-methoxy-4-methylphenol, and benzoic acid. Ensure a resolution factor (

    
    ) 
    
    
    
    between all peaks to validate system performance.
  • Chromatographic Conditions:

    • Column: C18 (150 mm x 4.6 mm, 3 µm particle size).

    • Mobile Phase: Gradient elution from 40% Water (0.1% TFA) / 60% Acetonitrile to 10% Water / 90% Acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (optimal for the conjugated benzoate system).

  • Quantitation: If a CRM is available, use external calibration (Linearity

    
    ). If not, use area normalization to determine relative purity, acknowledging that differences in UV extinction coefficients between the product and impurities may introduce slight biases.
    

GC-MS: Volatile Impurity Profiling

Causality & Rationale

Neither qNMR nor standard HPLC-UV is optimal for detecting trace volatile organic compounds (VOCs) or residual solvents (e.g., pyridine, dichloromethane) utilized during the esterification process. GC-MS provides high-sensitivity detection and structural elucidation of these volatile impurities, fulfilling the ICH Q2(R2) requirements for robust impurity limit testing[1].

Self-Validating Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve the synthesized sample in analytical-grade ethyl acetate to a concentration of 1.0 mg/mL.

  • Instrument Parameters:

    • Column: 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temp: 250°C (Split ratio 10:1).

    • Temperature Program: 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Detection: Mass spectrometer in Electron Ionization (EI) mode (70 eV). Scan range: 35–400 m/z. Utilize the NIST mass spectral library to confirm the identity of any trace impurity peaks.

Comparative Experimental Data

The following table summarizes experimental data from a synthesized batch of 2-Methoxy-4-methylphenyl benzoate, demonstrating how the three methods provide complementary insights into the sample's integrity.

ParameterqNMR (Absolute)HPLC-UV (Relative)GC-MS (Volatiles)
Measured Purity 98.2% ± 0.4%99.1% (Area Normalization)N/A (Used for Impurity Profiling)
LOD / LOQ ~0.5% / ~1.0%0.01% / 0.05%0.005% / 0.02%
Major Impurities Detected Trace aliphatic signals (~1.2 ppm).2-Methoxy-4-methylphenol (0.6%).Pyridine (Residual solvent, 45 ppm).
Data Integrity Confirms absolute mass balance.Overestimates purity due to lack of UV response from aliphatic impurities.Identifies volatile synthesis carryover.

Analytical Workflow Decision Matrix

To ensure compliance with ICH Q2(R2) guidelines, an orthogonal approach combining these techniques is highly recommended. The workflow below illustrates the decision-making process for purity assessment.

PurityWorkflow A Synthesized 2-Methoxy-4-methylphenyl benzoate B Is a Certified Reference Standard (CRM) Available? A->B C qNMR Analysis (Absolute Quantitation via Internal Standard) B->C No CRM D HPLC-UV Analysis (Relative/Absolute Quantitation) B->D CRM Available E GC-MS Profiling (Residual Solvents & Volatiles) C->E Proceed to Volatiles D->E Proceed to Volatiles F Orthogonal Purity Validation (ICH Q2(R2) Compliant) E->F

Decision matrix for the orthogonal purity assessment of synthesized intermediates.

Conclusion

No single analytical technique provides a complete picture of chemical integrity. As outlined in modern pharmaceutical Quality-by-Design (QbD) frameworks, an orthogonal approach is essential[3]. For synthesized 2-Methoxy-4-methylphenyl benzoate, qNMR should be employed for absolute purity determination when reference standards are lacking, while HPLC-UV and GC-MS provide critical high-resolution impurity profiling and volatile solvent detection. By integrating these methods, researchers can establish a self-validating, ICH-compliant analytical package.

References

  • [1] International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Available at:[Link]

  • [2] IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at:[Link]

  • [3] Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry (via PMC). Available at: [Link]

  • [4] ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available at: [Link]

Sources

Validation of Analytical Methods for 2-Methoxy-4-methylphenyl benzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Framework Alignment: ICH Q2(R2) and ICH Q14

As a Senior Application Scientist, I frequently encounter the challenge of selecting and validating the optimal analytical modality for phenolic esters. 2-Methoxy-4-methylphenyl benzoate (CAS 17605-03-7)[1]—an ester synthesized from creosol and benzoic acid—presents a unique analytical profile. With a molecular weight of 242.27 g/mol , a conjugated aromatic system, and moderate volatility, it is highly amenable to both liquid and gas chromatography.

However, the choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) cannot be arbitrary. It must be driven by the Analytical Target Profile (ATP), the sample matrix, and the stringent validation requirements outlined in the newly revised ICH Q2(R2) guidelines[2][3].

This guide objectively compares the performance of HPLC-UV/PDA and GC-MS for the quantification of 2-Methoxy-4-methylphenyl benzoate, providing self-validating experimental protocols and causality-driven insights to ensure your methods are robust, reproducible, and regulatory-compliant.

Physicochemical Profiling & Method Selection

To design a robust analytical method, we must first interrogate the molecule's structural behavior:

  • Chromophore Presence: The dual aromatic rings (benzoate and methoxy-methylphenyl) provide strong UV absorbance, making HPLC with UV or Photodiode Array (PDA) detection highly sensitive, typically monitored at 254 nm or 280 nm[4].

  • Volatility & Thermal Stability: Unlike free phenolic acids that require derivatization (e.g., silylation) to prevent column tailing, the esterification of the phenolic hydroxyl group in 2-Methoxy-4-methylphenyl benzoate caps its polarity. This allows for direct, derivatization-free analysis via GC-MS[5][6].

  • Chemical Stability: As an ester, the molecule is susceptible to base-catalyzed hydrolysis. Therefore, sample preparation and mobile phases must be strictly pH-controlled (mildly acidic) to preserve analyte integrity.

Comparative Performance Data

The following table synthesizes the expected validation performance of three analytical modalities based on ICH Q2(R2) parameters for benzoate esters[7].

Validation Parameter (ICH Q2(R2))HPLC-UV (Standard)UHPLC-PDAGC-MS (SIM Mode)
Primary Advantage Cost-effective, robust for aqueous matricesHigh throughput, superior peak capacityUnmatched specificity, ideal for complex lipids
Limit of Detection (LOD) ~0.05 µg/mL~0.01 µg/mL~0.005 µg/mL
Limit of Quantitation (LOQ) ~0.15 µg/mL~0.03 µg/mL~0.015 µg/mL
Linearity Range 0.5 – 100 µg/mL0.1 – 50 µg/mL0.05 – 20 µg/mL
Precision (%RSD) < 2.0%< 1.0%< 3.0% (Internal Std required)
Specificity Moderate (Retention Time + UV)High (RT + UV Spectral Library)Very High (RT + Mass Fragmentation)

The ICH Q2(R2) Validation Lifecycle

The recent ICH Q2(R2) update (effective June 2024) marks a paradigm shift toward a lifecycle and Quality-by-Design (QbD) approach, integrating seamlessly with ICH Q14[3][8]. Validation is no longer a retrospective checklist; it is a continuous demonstration that the procedure is "fit for its intended purpose."

G A Method Design (ICH Q14) Define Analytical Target Profile B Risk Assessment Evaluate Matrix & Analyte Stability A->B C Select Analytical Technique HPLC vs GC-MS B->C D1 HPLC-UV/PDA (High throughput, aqueous matrix) C->D1 D2 GC-MS (High specificity, volatile matrix) C->D2 E ICH Q2(R2) Validation Execution D1->E D2->E F Specificity & Range (No matrix interference) E->F G Accuracy & Precision (Repeatability & Intermediate) E->G H Robustness (DoE: Temp, Flow, pH) E->H

Fig 1. Lifecycle approach to analytical method development and validation (ICH Q14/Q2(R2)).

Experimental Protocols & Causality

To ensure trustworthiness, the protocols below are designed as self-validating systems . They incorporate built-in system suitability tests (SST) and mechanistic safeguards.

Protocol 1: HPLC-UV Quantification Workflow

Rationale: HPLC is selected when 2-Methoxy-4-methylphenyl benzoate is formulated in non-volatile matrices (e.g., creams, polymer matrices) where direct GC injection would foul the inlet liner. Formic acid is added to the mobile phase to suppress the ionization of any unreacted phenolic impurities and to stabilize the ester linkage against base-catalyzed hydrolysis during the run[4].

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 50 mg of the sample into a 50 mL volumetric flask.

    • Add 30 mL of HPLC-grade Methanol. Sonicate for 15 minutes at ≤30°C to prevent thermal degradation.

    • Dilute to volume with Methanol, mix well, and filter through a 0.22 µm PTFE syringe filter (PTFE is chosen to prevent analyte adsorption common with Nylon filters).

  • Chromatographic Conditions:

    • Column: C18, 250 mm × 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 0-2 min (40% B), 2-10 min (linear ramp to 90% B), 10-15 min (hold 90% B), 15.1-20 min (re-equilibrate at 40% B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • System Suitability Testing (SST):

    • Inject the working standard (50 µg/mL) five times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%. USP Tailing Factor ≤ 1.5. Theoretical plates > 5000.

Protocol 2: GC-MS Quantification Workflow

Rationale: GC-MS is the superior choice for trace-level quantification or when identifying degradation products. A slightly polar capillary column (e.g., DB-5MS or VF-1301MS) is utilized because its 5% phenyl stationary phase provides excellent selectivity for the aromatic rings of benzoate esters[5][9]. Selected Ion Monitoring (SIM) mode is employed to filter out matrix noise, drastically lowering the LOQ.

Step-by-Step Methodology:

  • Sample Extraction (Liquid-Liquid):

    • Spike the sample with an internal standard (e.g., Benzyl benzoate, 10 µg/mL) to correct for injection volume variations and extraction losses.

    • Extract with 2 mL of Ethyl Acetate. Vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 rpm for 5 minutes at 4°C to achieve phase separation.

    • Transfer the upper organic layer to a GC autosampler vial.

  • GC-MS Conditions:

    • Column: DB-5MS (30 m × 0.25 mm i.d. × 0.25 µm film thickness)[6][9].

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet: 250°C, Split ratio 10:1.

    • Oven Program: Initial 80°C (hold 2 min), ramp at 20°C/min to 280°C (hold 5 min). Total run time: 17 minutes[6].

    • MS Ionization: Electron Impact (EI) at 70 eV.

    • Detection Mode: SIM. Monitor m/z 242 (Molecular Ion) and m/z 105 (Base peak: Benzoyl cation) for 2-Methoxy-4-methylphenyl benzoate. Monitor m/z 212 for the internal standard.

  • System Suitability Testing (SST):

    • Perform an MS tune evaluation using PFTBA to ensure mass accuracy and relative abundance criteria are met.

    • Inject a solvent blank to verify the absence of carryover in the inlet liner.

Workflow S1 Sample Matrix (Formulation/API) S2 Solvent Extraction (Methanol/Ethyl Acetate) S1->S2 S3 Vortex & Sonication (15 min, ≤30°C) S2->S3 S4 Centrifugation (10,000 rpm, 4°C) S3->S4 S5 Filtration (0.22 µm PTFE) S4->S5 A1 HPLC-UV Injection (Isocratic/Gradient) S5->A1 Aqueous/Polar Matrix A2 GC-MS Injection (Split/Splitless) S5->A2 Volatile/Non-polar Matrix

Fig 2. Optimized sample extraction and routing workflow for 2-Methoxy-4-methylphenyl benzoate.

Validating the Method (ICH Q2(R2) Execution)

Once the protocol is established, it must be validated. According to ICH Q2(R2)[10][11], the following parameters are mandatory for a quantitative assay:

  • Specificity: Must demonstrate unambiguous assessment of 2-Methoxy-4-methylphenyl benzoate in the presence of impurities (e.g., unreacted creosol or benzoic acid). In HPLC, this is proven by peak purity analysis using a PDA detector. In GC-MS, the unique isotopic mass fragmentation pattern guarantees specificity.

  • Linearity & Range: Prepare calibration standards across 5 concentration levels (e.g., 50% to 150% of the target concentration). The correlation coefficient (

    
    ) must be 
    
    
    
    , and the y-intercept should be statistically close to zero.
  • Accuracy (Recovery): Spike placebo matrices with the analyte at 80%, 100%, and 120% of the target concentration. Triplicate preparations at each level must yield a recovery of 98.0% – 102.0% for HPLC, and 95.0% – 105.0% for GC-MS.

  • Precision:

    • Repeatability: 6 independent sample preparations analyzed by the same analyst on the same day (RSD

      
      ).
      
    • Intermediate Precision: Different analyst, different day, different instrument (Overall RSD

      
      ).
      
  • Robustness: Deliberately vary critical method parameters (e.g., HPLC mobile phase pH by

    
     units, GC oven ramp rate by 
    
    
    
    ). The method is robust if these variations do not cause the SST parameters to fail.

References

  • MasterControl: ICH Q2 (R2) Validation of Analytical Procedures. Source: MasterControl URL:[Link]

  • QbD Group: ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Source: QbD Group URL:[Link]

  • IntuitionLabs: ICH Q2(R2) Guide: Analytical Method Validation Explained. Source: IntuitionLabs URL:[Link]

  • European Medicines Agency (EMA): ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Source: Europa.eu URL:[Link]

  • International Council for Harmonisation (ICH): Validation of Analytical Procedures Q2(R2). Source: ICH.org URL:[Link]

  • Chinese Journal of Modern Applied Pharmacy: Determination of Various Benzoate Esters and p-Benzoate Esters Preservatives in Cosmetics by SPEGC-MS/MS. Source: Chinjmap.com URL:[Link]

  • Southern Illinois University: Oxidation of Benzyl Ethers to Benzoate Esters Using a Novel Hypervalent Iodine Reagent (GC-MS Parameters). Source: SIU.edu URL:[Link]

  • National Institutes of Health (PMC): Comprehensive chemical profiling of volatile constituents... based on gas chromatography coupled with mass spectrometry. Source: NIH.gov URL:[Link]

  • National Institutes of Health (PMC): Analysis of Polyphenolic Compounds and Radical Scavenging Activity (HPLC validation). Source: NIH.gov URL:[Link]

Sources

cost-benefit analysis of different synthetic pathways for 2-Methoxy-4-methylphenyl benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Synthetic Pathways to 2-Methoxy-4-methylphenyl Benzoate: A Comparative Cost-Benefit Analysis

Introduction The synthesis of 2-methoxy-4-methylphenyl benzoate (an ester of creosol and benzoic acid) presents a classic challenge in organic synthesis: the efficient acylation of an electron-rich, yet sterically hindered phenol[1]. While the methoxy and methyl groups donate electron density to the aromatic ring, the ortho-methoxy substituent creates significant steric bulk around the phenolic hydroxyl group. Consequently, the nucleophilicity of the oxygen is compromised, demanding highly activated electrophiles or specialized coupling reagents to drive the esterification to completion.

This guide provides an objective cost-benefit analysis of three distinct synthetic pathways for generating 2-methoxy-4-methylphenyl benzoate: the classic Schotten-Baumann reaction, the Steglich esterification, and the modern T3P®-mediated coupling. By examining the causality behind reagent selection, reaction kinetics, and downstream purification, we equip drug development professionals and process chemists with the data necessary to select the optimal route for scale-up.

Pathway A: The Schotten-Baumann Approach (Acyl Chloride)

Mechanistic Causality: To overcome the steric hindrance of 2-methoxy-4-methylphenol, this pathway utilizes benzoyl chloride, a highly reactive electrophile. The reaction is typically driven by a base (such as aqueous NaOH or pyridine), which serves a dual purpose: it deprotonates the phenol to form the more nucleophilic phenoxide ion and neutralizes the stoichiometric HCl byproduct, preventing the reverse reaction.

Protocol A: Self-Validating Biphasic Workflow

  • Preparation: Dissolve 2-methoxy-4-methylphenol (1.0 equiv) in a biphasic mixture of dichloromethane (DCM) and 10% aqueous NaOH (1.5 equiv).

  • Addition: Cool the mixture to 0 °C. Add benzoyl chloride (1.1 equiv) dropwise under vigorous stirring to manage the exothermic reaction and minimize the hydrolysis of the acyl chloride.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Validation check: TLC (Hexanes/EtOAc 8:2) should show the complete disappearance of the phenol spot.

  • Workup: Separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄ and concentrate under vacuum.

Pathway B: Steglich Esterification (DCC/DMAP)

Mechanistic Causality: The Steglich esterification avoids harsh, moisture-sensitive acyl chlorides by activating benzoic acid in situ using N,N'-dicyclohexylcarbodiimide (DCC)[2]. However, because 2-methoxy-4-methylphenol is a weak nucleophile, it cannot trap the reactive O-acylisourea intermediate fast enough, leading to the formation of an unreactive N-acylurea byproduct via a[1,3]-sigmatropic rearrangement[2]. To prevent this, a catalytic amount of 4-dimethylaminopyridine (DMAP) is mandatory. DMAP acts as a superior nucleophilic acyl transfer catalyst, rapidly forming an N-acylpyridinium intermediate that is subsequently attacked by the hindered phenol[2].

Protocol B: Self-Validating Anhydrous Workflow

  • Preparation: Dissolve benzoic acid (1.0 equiv) and 2-methoxy-4-methylphenol (1.0 equiv) in anhydrous DCM under an inert atmosphere.

  • Catalysis: Add DMAP (0.1 equiv) and cool to 0 °C[2].

  • Activation: Slowly add a solution of DCC (1.1 equiv) in DCM. Validation check: A white precipitate of dicyclohexylurea (DCU) should form within 15 minutes, indicating successful activation.

  • Reaction: Stir at room temperature for 12-16 hours.

  • Workup: Filter the suspension to remove the bulk of the DCU[3]. Concentrate the filtrate. Critical Step: Purify via silica gel chromatography to remove trace DCU and N-acylurea byproducts, which are notoriously difficult to eliminate through extraction alone[3][4].

Pathway C: T3P®-Mediated Coupling (Propylphosphonic Anhydride)

Mechanistic Causality: Propylphosphonic anhydride (T3P) is a cyclic anhydride that reacts with benzoic acid to form a highly reactive mixed phosphonic-carboxylic anhydride[5]. Unlike DCC, T3P does not suffer from competing rearrangement pathways that generate intractable byproducts. The leaving group is a water-soluble phosphonate, which shifts the thermodynamic equilibrium forward while drastically simplifying downstream processing[6]. This makes T3P highly attractive for late-stage pharmaceutical manufacturing where purity and low E-factors are paramount[6][7].

Protocol C: Self-Validating Green Workflow

  • Preparation: Dissolve benzoic acid (1.0 equiv) and 2-methoxy-4-methylphenol (1.0 equiv) in ethyl acetate (EtOAc).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 equiv).

  • Coupling: Add T3P (50 wt% solution in EtOAc, 1.2 equiv) dropwise at room temperature.

  • Reaction: Stir at 60 °C for 8 hours. Validation check: HPLC or LC-MS should indicate >95% conversion with no detectable epimerization or side-product peaks[6].

  • Workup: Wash the organic layer directly with water and brine. The phosphonate byproducts partition entirely into the aqueous phase[6]. Dry and concentrate to yield high-purity product without chromatography[7].

Quantitative Cost-Benefit Analysis

To objectively compare these pathways, we evaluate them across key process chemistry metrics: Yield, Reagent Cost, Atom Economy, and Scalability.

MetricPathway A: Schotten-BaumannPathway B: Steglich (DCC/DMAP)Pathway C: T3P Coupling
Typical Yield 85 – 90%75 – 85%[3]90 – 98%[6]
Reagent Cost LowModerateHigh (Decreases at scale)
Primary Byproduct HCl / NaClDicyclohexylurea (DCU)Water-soluble phosphonates
Purification Effort Moderate (Distillation/Washes)High (Silica Gel Chromatography)[3]Low (Simple Aqueous Wash)[7]
E-factor (Waste) High (Aqueous waste)Very High (Solvent waste from columns)[3]Low (Highly efficient workup)
Scalability HighPoor (DCU filtration issues)[4]Excellent (Preferred in Pharma)[6]

Visualizing the Workflows

Synthesis_Pathways Substrate 2-Methoxy-4-methylphenol + Benzoic Acid / Benzoyl Chloride SB Schotten-Baumann (Benzoyl Chloride + Base) Substrate->SB Acyl Chloride Steglich Steglich Esterification (DCC + DMAP) Substrate->Steglich Carbodiimide T3P T3P Coupling (T3P + Organic Base) Substrate->T3P Phosphonic Anhydride Product 2-Methoxy-4-methylphenyl benzoate SB->Product High Yield, Harsh Reagents Steglich->Product Moderate Yield, Difficult Workup T3P->Product Excellent Yield, Clean Workup

Three divergent synthetic pathways for the esterification of 2-Methoxy-4-methylphenol.

Purification_Workflow Start Crude Reaction Mixture SB_W Aqueous Quench & Phase Separation (Removes Salts) Start->SB_W Schotten-Baumann Steg_W Filtration of Suspension (Removes Insoluble DCU) Start->Steg_W Steglich T3P_W Aqueous Wash (Removes Water-Soluble Phosphates) Start->T3P_W T3P SB_Pur Vacuum Distillation / Recrystallization SB_W->SB_Pur Steg_Pur Silica Gel Chromatography (Removes N-acylurea & trace DCU) Steg_W->Steg_Pur T3P_Pur Solvent Evaporation (Yields High Purity Product) T3P_W->T3P_Pur

Purification workflows highlighting T3P efficiency over Steglich and Schotten-Baumann.

Conclusion

For the synthesis of 2-methoxy-4-methylphenyl benzoate, the choice of pathway depends heavily on the scale and regulatory requirements of the project. The Schotten-Baumann method remains the most cost-effective for early-stage discovery where harsh conditions are tolerated. However, the Steglich esterification , while historically significant, is increasingly deprecated in modern process chemistry due to the intractable DCU byproduct and the high E-factor associated with silica gel chromatography[3][4].

For advanced drug development and large-scale manufacturing, T3P-mediated coupling is the superior alternative. Despite a higher upfront reagent cost, T3P delivers unparalleled atom economy in the workup phase, eliminating the need for chromatography and drastically reducing solvent waste[6][7]. The self-validating nature of its clean, water-soluble byproducts ensures a highly reproducible, scalable, and environmentally conscious synthetic route.

References

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Advances.[Link]

  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI (Curia).[Link]

  • Steglich Esterification. Organic Chemistry Portal.[Link]

  • A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. The Royal Society of Chemistry.[Link]

  • Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. CORE / Synthesis.[Link]

  • Understanding T3P® from start to finish. Curia Global.[Link]

Sources

head-to-head comparison of purification techniques for 2-Methoxy-4-methylphenyl benzoate

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 17605-03-7 Synonyms: Creosol Benzoate, 4-Methylguaiacol Benzoate Target Audience: Process Chemists, Purification Scientists, and Drug Development Researchers.

Executive Summary & Strategic Analysis

2-Methoxy-4-methylphenyl benzoate is an ester derived from the condensation of creosol (2-methoxy-4-methylphenol) and benzoic acid derivatives. In pharmaceutical and fine chemical synthesis, its purity is critical, as residual phenols (creosol) are oxidation-prone and benzoic acid impurities can catalyze degradation in downstream steps.

As a Senior Application Scientist, my recommendation prioritizes chemical washing followed by recrystallization for 95% of applications. This "Hybrid Approach" leverages the acidity difference between the product (neutral), the starting phenol (pKa ~10), and the acid byproduct (pKa ~4) to achieve >99% purity with minimal yield loss. Chromatography should be reserved for isolating specific non-polar byproducts or when scaling is <500 mg.

The Impurity Profile

Before selecting a technique, understand what you are removing:

  • Creosol (Starting Material): Phenolic, oxidation-prone. Removal Strategy: Alkaline wash (pH >11).

  • Benzoic Acid (Hydrolysis Byproduct): Acidic solid. Removal Strategy: Mild alkaline wash (pH >8).

  • Benzoyl Chloride (Reagent): Lachyrymator, hydrolyzes to acid. Removal Strategy: Quench with water/base.

  • Oligomers/Colored Impurities: Removal Strategy: Recrystallization or Silica filtration.

Pre-Purification: The "Gatekeeper" Protocol

Do not skip this step. Attempting to recrystallize a crude reaction mixture containing significant phenolic or acidic impurities often yields an oily "crash-out" rather than defined crystals.

Chemical Wash Protocol (Self-Validating)
  • Principle: Convert lipophilic impurities (Phenol, Acid) into water-soluble salts (Phenoxide, Benzoate) while the neutral ester remains in the organic phase.

  • Validation: The aqueous layer should be basic (pH 12-14) to ensure complete deprotonation of creosol.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude reaction residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL per gram of crude).

  • Acid Wash: Wash with 1M HCl (2x) to remove any amine catalysts (e.g., pyridine/TEA) if used.

  • Base Wash (Critical): Wash with 1M NaOH (2x). Note: The aqueous layer may turn yellow/orange due to the phenoxide anion of creosol.

  • Brine Wash: Wash with saturated NaCl to remove trapped water.

  • Dry & Concentrate: Dry over anhydrous MgSO₄, filter, and evaporate to a solid/oil.

Head-to-Head Comparison of Techniques

FeatureMethod A: Recrystallization Method B: Flash Chromatography Method C: Vacuum Distillation
Best For Bulk purification (>1g), removing trace isomers.Small scale (<500mg), separating close-eluting non-polar byproducts.Large scale isolation of oils (if MP is low).
Purity Potential >99.5% (HPLC) >98%~95%
Yield 70–85% (First crop)85–95%60–80%
Solvent Usage Low (Green Chemistry favorable)High (Requires liters of eluent)None (Solvent-free)
Scalability Excellent (Linear scaling)Poor (Column size limits)Good (Requires specialized glassware)
Thermal Risk Low (<80°C)Low (Room Temp)High (Ester pyrolysis risk >150°C)

Method A: Recrystallization (The Gold Standard)

For 2-Methoxy-4-methylphenyl benzoate, a mixed-solvent system is superior due to the compound's intermediate polarity.

Solvent Selection Logic
  • Solvent: Ethanol (95%) or Methanol.

  • Anti-Solvent: Water.[1]

  • Rationale: The ester is highly soluble in hot alcohol but insoluble in water. The phenol impurity (if any remains) is more soluble in the alcohol/water mix than the ester, keeping it in the mother liquor.

Detailed Protocol
  • Solubilization: Place the chemically washed crude solid in an Erlenmeyer flask. Add Ethanol (approx. 3-5 mL/g). Heat to boiling (steam bath or hot plate) until fully dissolved.

  • Clarification (Optional): If the solution is dark, add activated charcoal (5% w/w), boil for 2 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. Add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add a few drops of hot Ethanol to clear the turbidity.

  • Crystallization: Allow the flask to cool slowly to room temperature undisturbed. Do not shock-cool in ice immediately, or oiling out may occur.

  • Harvest: Once crystals form, cool in an ice bath for 30 mins. Filter via vacuum filtration.[2][3][4] Wash with cold 50% EtOH/Water.

Recrystallization_Workflow Start Crude Solid (Post-Wash) Dissolve Dissolve in Hot Ethanol (Reflux Temp) Start->Dissolve Check Is Solution Clear? Dissolve->Check Filter Hot Filtration (Remove Insolubles) Check->Filter No (Particulates) AntiSolvent Add Warm Water Until Turbid Check->AntiSolvent Yes Filter->AntiSolvent Clear Add Ethanol Drops To Clear AntiSolvent->Clear Cool Slow Cool to RT Then Ice Bath Clear->Cool Collect Vacuum Filtration & Wash Cool->Collect

Figure 1: Decision tree for the recrystallization of phenyl benzoate derivatives, ensuring optimal crystal growth and preventing "oiling out".

Method B: Flash Column Chromatography[5]

Use this method if the crude material is a complex mixture (e.g., <70% purity) or if recrystallization fails to remove a specific impurity.

System Parameters[1][3][4][6][7][8][9][10][11][12]
  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient).[5]

    • Start: 95:5 (Hex:EtOAc) to elute non-polar hydrocarbons.

    • Target Elution: 90:10 to 85:15. The ester typically elutes around Rf 0.3–0.4 in 90:10 Hex:EtOAc.

  • Loading: Dry load on Celite is recommended to prevent band broadening, as the ester has low solubility in pure hexane.

Protocol
  • TLC Method Development: Run TLC in 90:10 Hex:EtOAc.

    • Spot 1: Crude.[1][3][4]

    • Spot 2: Co-spot with authentic Creosol (if available) to confirm separation. Creosol (polar) will have a lower Rf than the ester.

  • Column Packing: Slurry pack silica in 100% Hexane.

  • Elution: Run a gradient. Collect fractions.

  • Visualization: UV (254 nm). The benzoate moiety is strongly UV active.

Method C: Vacuum Distillation (Why to Avoid)

While phenyl benzoates can be distilled, the boiling point is high (>300°C at atm). Even under high vacuum (0.1 mmHg), temperatures may exceed 150-180°C.

  • Risk: At these temperatures, ester interchange or Fries rearrangement can occur, especially if trace acid/Lewis acid catalysts remain.

  • Recommendation: Only use Kugelrohr distillation for small samples if the compound is an oil and refuses to crystallize.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Creosol Derivatives & Purification

    • Sigma-Aldrich. Product Specification: 2-Methoxy-4-methylphenyl benzoate (CAS 17605-03-7). (Verified existence of specific isomer).

  • Crystallization Theory: Mullin, J. W. Crystallization, 4th Ed. Butterworth-Heinemann, 2001. (Theoretical basis for anti-solvent selection).
  • Chromatographic Separation of Phenols and Esters

    • Still, W. C.; Kahn, M.; Mitra, A. "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution." J. Org. Chem.1978 , 43(14), 2923–2925.

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Methoxy-4-methylphenyl benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 2-Methoxy-4-methylphenyl benzoate

As a Senior Application Scientist, I have witnessed firsthand how the mishandling of substituted benzoate esters can lead to laboratory contamination and personnel exposure. 2-Methoxy-4-methylphenyl benzoate (CAS No. 17605-03-7) is a lipophilic organic compound utilized extensively in drug development and materials science. While it is a highly valuable reagent, its chemical structure necessitates rigorous operational controls.

This guide provides a self-validating, step-by-step methodology for safe handling, PPE selection, and emergency disposal, moving beyond basic safety data to explain the causality behind each protocol.

Hazard Profile & Mechanistic Causality

Understanding the chemical behavior of 2-Methoxy-4-methylphenyl benzoate is critical for effective risk mitigation. Based on the chemical class of phenyl benzoates, this compound presents the following hazards[1][2]:

  • Acute Oral Toxicity (H302): The compound is harmful if swallowed. In a laboratory setting, ingestion rarely occurs directly; it typically results from secondary transfer (e.g., contaminated gloves touching the face) or inhalation of micro-particulates that settle in the upper respiratory tract and are subsequently swallowed[2].

  • Skin and Eye Irritation (H315, H319): Due to its lipophilic nature, the ester can easily partition into the lipid bilayers of the stratum corneum and corneal epithelium. Once absorbed, ambient moisture (sweat, tears) can induce slow hydrolysis of the ester bond, releasing localized irritants (benzoic acid and substituted phenols)[3].

Core PPE Requirements: The "Armor"

To counteract these specific mechanistic risks, standard laboratory attire is insufficient. The following table outlines the mandatory personal protective equipment (PPE) and the scientific rationale for each selection[1][2].

PPE CategorySpecificationMechanistic Justification
Eye Protection NIOSH/EN 166 approved safety goggles with side-shields.Prevents mucosal absorption of airborne dust. The ester's lipophilicity causes rapid corneal irritation upon contact[1].
Hand Protection Nitrile gloves (minimum 0.11 mm thickness).Nitrile provides a robust barrier against organic esters. Latex is highly permeable to lipophilic compounds and must be avoided[2].
Body Protection Impervious, knee-length cotton/synthetic blend lab coat.Shields against electrostatic cling of crystalline powders, preventing secondary transfer to street clothing[1].
Respiratory N95 (US) or FFP2/P2 (EN 143) particulate respirator.Essential when handling outside a fume hood to prevent inhalation of micro-particulates, mitigating H302 risks[3].

Operational Workflow: Step-by-Step Methodology

In my experience overseeing high-throughput synthesis labs, the most common exposure route is secondary transfer. This protocol is designed as a self-validating system to eliminate that risk.

Phase 1: Pre-Operational Setup & PPE Donning

  • Fume Hood Verification: Ensure the fume hood sash is at the operational height and the flow rate is ≥ 100 fpm.

    • Causality: Substituted benzoates can form fine, easily aerosolized dust; negative pressure prevents laboratory contamination.

  • Glove Integrity Check: Perform the inflation test on nitrile gloves to check for micro-tears before donning.

    • Verification Step: Submerge the inflated glove in water; if bubbles appear, discard. Don two pairs (double-gloving) if handling >10 grams.

  • Static Mitigation: Wipe spatulas and weigh boats with a grounded anti-static brush.

    • Causality: Dry benzoate powders are prone to electrostatic dispersion, which dramatically increases the risk of inhalation and surface contamination.

Phase 2: Weighing and Transfer (The Critical Zone)

  • Tare & Transfer: Place the closed chemical container inside the fume hood. Open the container only when it is fully inside the airflow.

  • Dispensing: Use a stainless steel spatula. Avoid plastic spatulas, which generate static electricity and cause the powder to aerosolize.

  • Sealing: Seal the weigh boat or reaction flask before removing it from the hood.

    • Verification Step: Visually inspect the exterior of the sealed flask for stray powder before transport. Wipe the exterior with a dry Kimwipe if necessary.

Phase 3: Post-Operational Decontamination

  • Surface Cleaning: Wipe down the balance and hood surface with a 70% isopropanol solution.

    • Causality: Isopropanol effectively solubilizes residual lipophilic ester traces that water alone would leave behind.

  • Doffing: Remove outer gloves using the "beak method" (pinching the exterior and pulling inside out) to trap contaminants inside the glove. Dispose of them immediately as hazardous solid waste.

Spill Response & Disposal Plan

Even with meticulous planning, spills occur. This protocol ensures rapid containment without exacerbating the hazard[1][2].

Immediate Spill Response (Solid/Dust)

  • Isolate: Evacuate personnel from the immediate vicinity (1.5-meter radius) to prevent tracking the powder throughout the lab[1].

  • Suppress Dust: Do not dry sweep. Dry sweeping aerosolizes the ester. Instead, lightly mist the spilled powder with water or cover it with damp paper towels to suppress dust formation[2].

  • Collect: Use a non-sparking scoop to transfer the damp mass into a sealable polyethylene hazardous waste container[2].

  • Decontaminate: Scrub the spill area with soap and water, followed by a 70% isopropanol wipe to remove any remaining lipophilic residue[1].

Waste Disposal Plan

  • Solid Waste: Place contaminated gloves, paper towels, and empty vials into a designated "Hazardous Organic Solid Waste" bin[2].

  • Liquid Waste: If the chemical is dissolved in an organic solvent during a reaction, dispose of it in a "Non-Halogenated" or "Halogenated" organic waste carboy, depending strictly on the solvent used[2].

  • Regulatory Compliance: Label all waste containers clearly with "CAS No. 17605-03-7", "Substituted Phenyl Benzoate", and "Toxic/Irritant"[3].

Logical Workflow Visualization

Workflow Start 1. Pre-Op: Fume Hood & PPE Verification Transfer 2. Static-Free Weighing & Transfer Start->Transfer Reaction 3. Closed-System Execution Transfer->Reaction SpillCheck Spill Occurred? Reaction->SpillCheck SpillProtocol 4a. Dust Suppression & Solvent Decontamination SpillCheck->SpillProtocol Yes Waste 4b. Segregated Waste Disposal SpillCheck->Waste No SpillProtocol->Waste End 5. PPE Doffing & Hygiene Protocol Waste->End

Operational workflow for handling 2-Methoxy-4-methylphenyl benzoate and spill response.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.